Product packaging for 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine(Cat. No.:CAS No. 1211534-87-0)

5H,6H,7H,8H,9H-pyrido[2,3-d]azepine

Cat. No.: B3090442
CAS No.: 1211534-87-0
M. Wt: 148.2 g/mol
InChI Key: QIBPEANLJGMFBP-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-pyrido[2,3-d]azepine (CAS 1211534-87-0) is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate for the development of novel bioactive molecules. Its primary research value lies in its role as a core building block for a class of compounds known as dopamine D3 receptor ligands . Researchers are exploring these ligands for their potential in treating a wide range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, substance abuse, anxiety, and mania . The mechanism of action for therapeutics derived from this scaffold involves high-affinity binding and modulation of the dopamine D3 receptor, a key target in the brain's reward and motor control pathways . The structure of the compound, with its fused pyridine-azepine ring system, provides a rigid framework that can be strategically functionalized to optimize receptor interaction and selectivity. Key Identifiers: • CAS Number: 1211534-87-0 • Molecular Formula: C 9 H 12 N 2 • Molecular Weight: 148.21 g/mol This product is intended for research and manufacturing applications by professional laboratories. It is not for diagnostic, therapeutic, or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B3090442 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine CAS No. 1211534-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-8-3-6-10-7-4-9(8)11-5-1/h1-2,5,10H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBPEANLJGMFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211534-87-0
Record name 5H,6H,7H,8H,9H-PYRIDO[2,3-D]AZEPINE
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Foundational & Exploratory

Novel Synthetic Routes for Pyrido[2,3-d]azepine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]azepine scaffold is a promising heterocyclic framework in medicinal chemistry, demonstrating a range of biological activities. The development of efficient and versatile synthetic routes to access novel derivatives of this core structure is crucial for the exploration of its therapeutic potential. This technical guide provides a comprehensive overview of key synthetic strategies, complete with detailed experimental protocols and quantitative data to aid researchers in the design and execution of their synthetic endeavors.

Key Synthetic Strategies

The synthesis of the pyrido[2,3-d]azepine core primarily revolves around the construction of the seven-membered azepine ring fused to a pyridine or pyridopyrimidine precursor. The most notable and effective methods identified in the literature include the Beckmann rearrangement, ring-closing metathesis (RCM), and intramolecular cyclization reactions.

Beckmann Rearrangement of Pyridopyrimidine Oximes

The Beckmann rearrangement offers a robust method for the ring expansion of a six-membered cyclic ketone to a seven-membered lactam (azepinone). In the context of pyrido[2,3-d]azepine synthesis, this involves the preparation of a tetrahydro-pyridopyrimidinone, conversion to its corresponding oxime, and subsequent acid-catalyzed rearrangement.

A convenient and efficient approach involves a multicomponent reaction to first construct a pyridopyrimidine nucleus, which is then converted to the corresponding oxime and rearranged to the azepinone.[1][2][3]

Experimental Protocol: Synthesis of Pyrido[2,3-d]azepinone via Beckmann Rearrangement [2]

Step 1: Synthesis of 7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-1,4a,9-triaza-anthracen-5-one (Precursor)

  • A mixture of 2-aminopyrimidine (0.01 mol), dimedone (0.01 mol), and benzaldehyde (0.01 mol) is irradiated in the presence of a catalytic amount of piperidine in a microwave reactor at 650 watts for 6 minutes.

  • The progress of the reaction is monitored by TLC (hexane:ethyl acetate, 9.5:0.5).

  • Upon completion, the solid product is collected.

  • Yield: 85% (yellow solid powder)

  • M.p.: 115-117 °C

Step 2: Synthesis of the Oxime

  • The precursor from Step 1 (0.01 mol) is dissolved in a mixture of ethanol (20 mL) and pyridine (5 mL).

  • Hydroxylamine hydrochloride (0.02 mol) is added, and the mixture is refluxed for 8 hours.

  • The reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried.

  • Yield: 72% (yellow solid powder)

  • M.p.: 369-371 °C

Step 3: Beckmann Rearrangement to form the Pyrido[2,3-d]azepinone

  • The oxime from Step 2 (0.01 mol) is treated with a freshly prepared reagent of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

  • Upon completion, the mixture is worked up to isolate the pyridopyrimido annulated azepinone.

Quantitative Data for Beckmann Rearrangement Approach [2]

StepProductYield (%)Melting Point (°C)
17,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-1,4a,9-triaza-anthracen-5-one85115-117
2syn-10-(4-bromophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-1,4a,9-triaza-anthracen-5-one oxime72369-371
3Pyrido[2,3-d]azepinone derivativeNot specifiedNot specified

Note: The original literature provides a range of yields for different substituted analogs.

Logical Workflow for Beckmann Rearrangement

Beckmann_Rearrangement cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_oxime Oxime Formation cluster_rearrangement Ring Expansion 2-Aminopyrimidine 2-Aminopyrimidine Pyridopyrimidinone Pyridopyrimidinone 2-Aminopyrimidine->Pyridopyrimidinone Microwave, Piperidine Dimedone Dimedone Dimedone->Pyridopyrimidinone Benzaldehyde Benzaldehyde Benzaldehyde->Pyridopyrimidinone Oxime Oxime Pyridopyrimidinone->Oxime NH2OH·HCl, Reflux Pyrido[2,3-d]azepinone Pyrido[2,3-d]azepinone Oxime->Pyrido[2,3-d]azepinone TCT, DMF

Figure 1: Synthetic workflow for the Beckmann rearrangement approach.
Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of cyclic olefins, including seven-membered rings. This strategy involves the synthesis of a diene-containing pyridine derivative, which is then subjected to a ruthenium-based catalyst (e.g., Grubbs catalyst) to effect cyclization. This method offers the advantage of introducing functionality at various positions of the azepine ring.

Experimental Protocol: General Approach for RCM

While a specific protocol for the direct synthesis of a pyrido[2,3-d]azepine via RCM was not found, a general procedure for the synthesis of functionalized azepines can be adapted.[4]

Step 1: Synthesis of the Diene Precursor

  • A suitable aminopyridine is functionalized with two alkenyl chains. This can be achieved through N-alkylation with appropriate alkenyl halides.

Step 2: Ring-Closing Metathesis

  • The diene precursor is dissolved in an appropriate solvent (e.g., dichloromethane or toluene).

  • A Grubbs catalyst (first or second generation) is added (typically 1-5 mol%).

  • The reaction is stirred at room temperature or heated to reflux until completion (monitored by TLC or GC-MS).

  • The solvent is removed, and the crude product is purified by column chromatography.

Quantitative Data for a Related RCM to a Fused Oxazepine [5]

SubstrateCatalystSolventTime (h)TemperatureYield (%)
1-Allyl-6-allyloxy-1,4,5,6-tetrahydropyridineGrubbs IICH2Cl22Reflux95

This data for a related heterocyclic system demonstrates the high efficiency of RCM in forming seven-membered rings.

Conceptual Pathway for RCM Synthesis

RCM_Pathway Aminopyridine Aminopyridine Diene Precursor Diene Precursor Aminopyridine->Diene Precursor N-Alkylation Pyrido[2,3-d]azepine Derivative Pyrido[2,3-d]azepine Derivative Diene Precursor->Pyrido[2,3-d]azepine Derivative Grubbs Catalyst, RCM

Figure 2: Conceptual workflow for the Ring-Closing Metathesis approach.
Intramolecular Cyclization Strategies

The formation of the pyrido[2,3-d]azepine ring can also be achieved through various intramolecular cyclization reactions. These methods often involve the synthesis of a pyridine derivative bearing a side chain with a suitable functional group that can react with another part of the molecule to close the seven-membered ring.

One such approach is the Staudinger–aza-Wittig reaction, which has been used to synthesize the isomeric 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines. This strategy involves the cyclization of an azido-ketone precursor.[6]

Experimental Protocol: Synthesis of a Tetrahydro-pyrido[3,2-c]azepine via Staudinger–aza-Wittig Reaction [6]

Step 1: Synthesis of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanone (Precursor)

  • The synthesis of this precursor involves a multi-step sequence starting from a substituted pyridine.

Step 2: Intramolecular Staudinger–aza-Wittig Reaction

  • The azido-ketone precursor is treated with a phosphine (e.g., PMe3) to form an iminophosphorane in situ.

  • The iminophosphorane then undergoes an intramolecular aza-Wittig reaction with the ketone carbonyl to form the cyclic imine.

Step 3: Reduction to the Tetrahydro-pyrido[3,2-c]azepine

  • The resulting cyclic imine is reduced with a suitable reducing agent (e.g., NaBH4) to afford the final tetrahydro-pyrido[3,2-c]azepine.

  • The product is then treated with HCl to yield the hydrochloride salt.

  • Overall Yield (over 3 steps): up to 67%

Signaling Pathway for Staudinger-aza-Wittig Cyclization

Staudinger_Aza_Wittig Azido-ketone Azido-ketone Iminophosphorane Iminophosphorane Azido-ketone->Iminophosphorane PMe3 Cyclic Imine Cyclic Imine Iminophosphorane->Cyclic Imine Intramolecular aza-Wittig Tetrahydro-pyridoazepine Tetrahydro-pyridoazepine Cyclic Imine->Tetrahydro-pyridoazepine NaBH4, HCl

Figure 3: Reaction pathway for the Staudinger-aza-Wittig cyclization.

Conclusion

The synthesis of pyrido[2,3-d]azepine derivatives presents a significant opportunity for the discovery of novel therapeutic agents. The methodologies outlined in this guide, particularly the Beckmann rearrangement and ring-closing metathesis, provide robust and adaptable platforms for the generation of diverse libraries of these compounds. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers, enabling the efficient and strategic synthesis of new pyrido[2,3-d]azepine analogues for biological evaluation. Further exploration and optimization of these routes will undoubtedly accelerate the development of new drug candidates based on this promising scaffold.

References

Spectroscopic Characterization of 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the comprehensive spectroscopic methodologies required for the structural elucidation and characterization of 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine. The successful synthesis and subsequent analysis of this heterocyclic scaffold, a molecule of interest in medicinal chemistry due to its unique bicyclic structure, are contingent upon a rigorous spectroscopic assessment. This document provides a framework for the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the analysis of this compound. While specific experimental data for 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine is not widely available in published literature, this guide presents the expected analytical approaches and general data formats. The methodologies described herein are foundational for researchers engaged in the synthesis and development of novel therapeutics based on the pyrido[2,3-d]azepine core.

Introduction

The compound 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine, with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.21 g/mol , represents a significant heterocyclic system with potential applications in drug discovery.[1][2][3] Its structural confirmation relies on a suite of spectroscopic techniques. This guide details the standard experimental protocols and expected data for the unambiguous characterization of this molecule.

Spectroscopic Data Summary

The following tables present the expected spectroscopic data for 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine based on the analysis of similar structures. These tables are intended to serve as a reference for researchers in the process of characterizing this molecule.

Table 1: Expected ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~8.0-8.2d1H~4-5H-2
~7.0-7.2d1H~7-8H-4
~6.5-6.7dd1H~4-5, ~7-8H-3
~4.5-4.7s (br)1H-NH (5)
~3.0-3.2t2H~6-7CH₂ (6)
~2.8-3.0t2H~6-7CH₂ (9)
~1.8-2.0m2H-CH₂ (7)
~1.7-1.9m2H-CH₂ (8)

Solvent: CDCl₃ or DMSO-d₆

Table 2: Expected ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~155-158C-4a
~148-150C-2
~135-138C-9a
~120-122C-4
~115-118C-3
~45-48C-6
~40-43C-9
~30-33C-7
~25-28C-8

Solvent: CDCl₃ or DMSO-d₆

Table 3: Expected Mass Spectrometry Data

TechniqueIonization ModeExpected m/zFragment Ions
ESI-MSPositive[M+H]⁺: 149.1073Fragments corresponding to loss of alkyl chains from the azepine ring.
GC-MSEIM⁺: 148.1000Characteristic fragmentation pattern of the pyridoazepine core.

Table 4: Expected Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹)IntensityAssignment
~3300-3400Medium, SharpN-H Stretch (amine)
~2920-2950StrongC-H Stretch (aliphatic)
~2850-2870StrongC-H Stretch (aliphatic)
~1600-1620MediumC=N Stretch (pyridine)
~1570-1590MediumC=C Stretch (pyridine)
~1450-1480MediumC-H Bend (aliphatic)

Table 5: Expected UV-Vis Spectroscopy Data

λmax (nm)Molar Absorptivity (ε)SolventTransition
~230-240-Methanol or Ethanolπ → π
~270-280-Methanol or Ethanoln → π

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: 0-180 ppm.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

  • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination, or a GC-MS for routine analysis.

Electrospray Ionization (ESI-MS) Protocol:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode.

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL of the solution into the GC-MS system.

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal should be acquired prior to the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Use a quartz cuvette with a 1 cm path length.

Acquisition:

  • Wavelength Range: 200-800 nm.

  • Scan Speed: Medium.

  • A baseline correction should be performed using a cuvette filled with the solvent.

Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic characterization of 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI, GC-MS) purification->ms ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis structure Final Structure Confirmation nmr->structure ms->structure ir->structure uv_vis->structure

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information compound 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine nmr NMR ms MS ir IR uv UV-Vis connectivity Connectivity (C-H Framework) nmr->connectivity mol_weight Molecular Weight & Formula ms->mol_weight func_groups Functional Groups ir->func_groups conjugation Conjugated System uv->conjugation connectivity->compound mol_weight->compound func_groups->compound conjugation->compound

Caption: Relationship between spectroscopic techniques and structural information.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of Substituted Pyrido[2,3-d]azepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for substituted pyrido[2,3-d]azepines. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its structural relationship to various biologically active molecules. This document aims to serve as a core reference for the identification, characterization, and structural elucidation of novel pyrido[2,3-d]azepine derivatives.

Introduction

The pyrido[2,3-d]azepine core is a fused heterocyclic system combining a pyridine ring with an azepine ring. This scaffold is present in a variety of compounds investigated for their potential therapeutic properties. Accurate interpretation of NMR spectra is crucial for confirming the successful synthesis of these molecules and for understanding their electronic and conformational properties. This guide presents tabulated ¹H and ¹³C NMR data for a range of substituted analogues, alongside detailed experimental protocols for data acquisition.

¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for a series of substituted pyrido[2,3-d]azepines and structurally related analogues. The data has been compiled from various scientific publications and is intended to provide a comparative reference.

Table 1: ¹H NMR Data for Substituted Pyrido[2,3-b][1][2]diazepin-4-ones (Structural Isomers)

Compound/SubstituentSolventH-2 (δ, mult, J)H-3 (δ, mult, J)H-6 (δ, mult, J)H-7 (δ, mult, J)H-8 (δ, mult, J)Other Signals (δ, mult, J)
2-Phenyl-3,5-dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-oneDMSO-d₆7.9-7.5 (m)3.6 (s)8.1 (dd, 4.7, 1.7)7.3 (dd, 8.0, 4.7)7.0 (dd, 8.0, 1.7)10.9 (s, NH), 10.3 (s, NH)
8-Fluoro-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-oneDMSO-d₆7.9-7.5 (m)3.6 (s)8.0 (d, 2.9)7.5 (dd, 8.8, 2.9)-11.0 (s, NH), 10.4 (s, NH)

Note: Data extracted from a study on pyrido[2,3-b][1][2]diazepin-4-ones, which are structural isomers of the target compounds. The numbering may differ. This data is provided for comparative purposes.[3]

Table 2: Representative ¹³C NMR Data for Azepinone Systems

Carbon Position1-Methyl-1H-azepin-3(2H)-one (δ in ppm)
C-262.25
C-3180.21
C-4123.33
C-5142.01
C-699.41
C-7147.19
N-CH₃37.5

Note: This data is for a general 1H-azepin-3(2H)-one system and serves to illustrate typical chemical shifts for the azepinone ring carbons.[4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and NMR characterization of substituted pyrido[2,3-d]azepines, based on methodologies reported for similar heterocyclic systems.

General Synthesis of Pyrido[2,3-d]azepine Precursors

A common route to fused pyridine systems involves the cyclization of appropriately substituted aminopyridines. For example, the synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines, a related class of compounds, starts from a 5-allyl-4,6-dichloropyrimidine. The synthesis involves a base-catalyzed aminolysis followed by an intramolecular Friedel-Crafts cyclization.[5] While the specific starting materials would differ for pyrido[2,3-d]azepines, the general principles of building the fused ring system are applicable.

NMR Data Acquisition

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 or 500 MHz for ¹H NMR). Deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are commonly used, and chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Typical ¹H NMR Experimental Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Spectral Width: 0-15 ppm.

Typical ¹³C NMR Experimental Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

  • Spectral Width: 0-220 ppm.

For unambiguous assignment of proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and NMR analysis of substituted pyrido[2,3-d]azepines.

NMR_Workflow Workflow for Synthesis and NMR Analysis of Substituted Pyrido[2,3-d]azepines cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_output Output Start Starting Materials (e.g., Substituted 2,3-Diaminopyridines) Reaction Cyclization Reaction Start->Reaction Workup Work-up and Purification Reaction->Workup Product Substituted Pyrido[2,3-d]azepine Workup->Product SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Product->SamplePrep OneD_NMR 1D NMR Acquisition (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR DataProcessing Data Processing and Analysis TwoD_NMR->DataProcessing StructureElucidation Structure Elucidation and Verification DataProcessing->StructureElucidation DataTable Tabulated NMR Data StructureElucidation->DataTable Publication Publication/Report DataTable->Publication

Caption: General workflow from synthesis to NMR-based structural elucidation of pyrido[2,3-d]azepines.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of substituted pyrido[2,3-d]azepines. As research in this area progresses, this document will be updated with more extensive and specific spectral data. Researchers are encouraged to consult the primary literature for detailed information on specific derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine. Due to a scarcity of publicly available experimental data for this specific molecule, this document outlines detailed experimental protocols for the determination of its key physicochemical parameters, including melting point, boiling point, aqueous solubility, pKa, and the partition coefficient (logP). These properties are critical for assessing the drug-like characteristics and potential for further development of this compound in pharmaceutical research. The guide is intended to serve as a foundational resource for researchers initiating studies on this compound and similar novel chemical entities.

Introduction

This compound is a bicyclic heterocyclic compound containing a fused pyridine and azepine ring system. Its structural scaffold is of interest in medicinal chemistry due to its potential to interact with various biological targets. A thorough understanding of its physicochemical properties is the first step in the evaluation of its suitability as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide summarizes the available identifying information and provides standardized methodologies for the experimental determination of its core physicochemical characteristics.

Compound Identification

A summary of the basic identifying information for this compound is presented in the table below.

PropertyValueSource
IUPAC Name 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine[1]
CAS Number 1211534-87-0[1][2]
Molecular Formula C₉H₁₂N₂[1][2]
Molecular Weight 148.21 g/mol [1][2]
Canonical SMILES C1CNCC2=NC=CC=C12

Physicochemical Properties: Data and Experimental Protocols

Melting Point

The melting point is a critical indicator of a compound's purity and identity.

Table 2: Melting Point Data

ParameterValue
Predicted Melting Point Data not available
Experimental Melting Point Not determined

A standard method for determining the melting point of a solid organic compound involves using a capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the compound. A narrow melting range is indicative of high purity.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Finely powder the solid sample prep2 Pack into capillary tube (2-3 mm height) prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Heat at a controlled rate (1-2 °C/min) meas1->meas2 meas3 Observe and record melting range meas2->meas3 res1 Melting Point Range (°C) meas3->res1

Workflow for Melting Point Determination.
Boiling Point

The boiling point provides information about the volatility of a substance.

Table 3: Boiling Point Data

ParameterValue
Predicted Boiling Point Data not available
Experimental Boiling Point Not determined

For small quantities of a liquid, the boiling point can be determined using a micro-boiling point or Thiele tube method.

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Heating: The heating bath is gently and uniformly heated.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

BoilingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Place liquid sample in a small test tube prep2 Invert a sealed capillary tube into the sample prep1->prep2 meas1 Heat the sample in a Thiele tube prep2->meas1 meas2 Observe for a steady stream of bubbles meas1->meas2 meas3 Cool and record temperature when liquid enters capillary meas2->meas3 res1 Boiling Point (°C) meas3->res1

Workflow for Boiling Point Determination.
Aqueous Solubility

Solubility is a crucial parameter that affects a drug's bioavailability.

Table 4: Aqueous Solubility Data

ParameterValue
Predicted Aqueous Solubility Data not available
Experimental Aqueous Solubility Not determined

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess solid to aqueous buffer (pH 7.4) equi1 Agitate at constant temperature for 24-48h prep1->equi1 anal1 Separate solid by centrifugation/filtration equi1->anal1 anal2 Quantify concentration in supernatant by HPLC anal1->anal2 res1 Aqueous Solubility (µg/mL or µM) anal2->res1

Workflow for Aqueous Solubility Determination.
Acid Dissociation Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH, which significantly impacts its solubility, permeability, and target binding.

Table 5: pKa Data

ParameterValue
Predicted pKa Data not available
Experimental pKa Not determined

Potentiometric titration is a common method for determining the pKa of ionizable compounds.

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the basic or acidic pKa is being determined.

  • Measurement: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve.

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.

Table 6: logP Data

ParameterValue
Predicted logP Data not available
Experimental logP Not determined

Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for the rapid determination of logP values.

  • Standard Preparation: A series of standard compounds with known logP values are prepared.

  • Chromatography: The standard compounds and the test compound (this compound) are injected onto a C18 RP-HPLC column. The retention time of each compound is measured under isocratic elution conditions with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standard compounds against their known logP values.

  • logP Calculation: The retention time of this compound is used to calculate its retention factor, and its logP value is then determined from the calibration curve.

Conclusion

While experimental data on the physicochemical properties of this compound are currently limited, this guide provides a framework for their systematic determination. The outlined experimental protocols offer standardized approaches to obtaining reliable data on the melting point, boiling point, aqueous solubility, pKa, and logP. The generation of this data is a prerequisite for any further investigation into the pharmacological potential of this compound and will be invaluable for guiding future drug discovery and development efforts. Researchers are encouraged to utilize these methodologies to build a comprehensive physicochemical profile of this compound.

References

In-Depth Technical Guide: 6,7,8,9-tetrahydro-5H-pyrido[3,2-d]azepine (CAS 1211534-87-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and potential biological applications of 6,7,8,9-tetrahydro-5H-pyrido[3,2-d]azepine, identified by CAS number 1211534-87-0. This compound is a heterocyclic amine with a pyrido-azepine fused ring system, a scaffold of interest in medicinal chemistry.

Chemical and Physical Properties

6,7,8,9-tetrahydro-5H-pyrido[3,2-d]azepine is a complex molecule with the following key identifiers and properties.

PropertyValueSource
CAS Number 1211534-87-0--INVALID-LINK--
Chemical Name 6,7,8,9-tetrahydro-5H-pyrido[3,2-d]azepine--INVALID-LINK--
Synonyms 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine--INVALID-LINK--
Molecular Formula C₉H₁₂N₂--INVALID-LINK--
Molecular Weight 148.21 g/mol --INVALID-LINK--
Purity Typically ≥97%--INVALID-LINK--

Safety Information

Potential Biological and Therapeutic Applications

The 6,7,8,9-tetrahydro-5H-pyrido[3,2-d]azepine scaffold is of significant interest in drug discovery due to its structural similarity to other biologically active compounds.

Dopamine D3 Receptor Ligands

This chemical structure is explored as a potential ligand for the dopamine D3 receptor.[1][2][3] The dopamine D3 receptor is a target for therapeutic intervention in a range of neurological and psychiatric disorders. Ligands for this receptor are being investigated for the treatment of conditions such as schizophrenia, substance abuse, and Parkinson's disease.[1][2][3]

TRPV1 and CCR2 Antagonism

The broader class of tetrahydropyrido-azepine derivatives has been investigated for their potential as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) and C-C chemokine receptor type 2 (CCR2).

  • TRPV1 Antagonists: These are of interest for the development of novel analgesics for the treatment of chronic pain conditions.

  • CCR2 Antagonists: These have potential applications in the treatment of inflammatory and autoimmune diseases.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of CAS 1211534-87-0 are not extensively documented in publicly available literature. However, general methodologies for the synthesis of similar pyrido-azepine scaffolds and for conducting relevant biological assays are described below.

General Synthesis Approach for Pyrido-azepine Scaffolds

The synthesis of substituted tetrahydropyrido-azepines can be complex, often involving multi-step reaction sequences. One reported approach for a related compound involves the cyclization of a 1-(2-(3-azidopropyl)pyridin-3-yl)alkanone under Staudinger-aza-Wittig reaction conditions.[4][5] This is followed by a reduction step to yield the final product.[4][5]

A generalized workflow for such a synthesis is depicted below:

G Start Starting Materials (e.g., Pyridine derivative) Step1 Multi-step synthesis to introduce azidoalkyl side chain Start->Step1 Intermediate1 Azidoalkyl-pyridine intermediate Step1->Intermediate1 Step2 Staudinger-aza-Wittig cyclization Intermediate1->Step2 Intermediate2 Cyclized pyrido-azepine intermediate Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 End Final Product (6,7,8,9-tetrahydro-5H-pyrido[3,2-d]azepine) Step3->End

Generalized synthesis workflow for pyrido-azepine scaffolds.
Dopamine D3 Receptor Binding Assay (General Protocol)

This protocol describes a general method for assessing the binding affinity of a test compound to the dopamine D3 receptor using a radioligand binding assay.

Materials:

  • Cell membranes expressing the human dopamine D3 receptor.

  • Radioligand (e.g., [³H]-Spiperone).

  • Test compound (CAS 1211534-87-0).

  • Non-specific binding control (e.g., Haloperidol).

  • Assay buffer.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the cell membranes with the radioligand and either the test compound or the non-specific binding control.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the specific binding and determine the inhibition constant (Ki) of the test compound.

G Start Prepare Reagents (Membranes, Radioligand, Test Compound) Step1 Incubate membranes, radioligand, and test compound in 96-well plate Start->Step1 Step2 Equilibrate binding Step1->Step2 Step3 Separate bound and free radioligand via filtration Step2->Step3 Step4 Measure radioactivity with scintillation counter Step3->Step4 Step5 Analyze data to determine Ki Step4->Step5

Workflow for a dopamine D3 receptor binding assay.

Signaling Pathways

Given its potential as a dopamine D3 receptor ligand, 6,7,8,9-tetrahydro-5H-pyrido[3,2-d]azepine could modulate dopamine signaling pathways. Dopamine receptors are G protein-coupled receptors (GPCRs) that, upon activation, can initiate a cascade of intracellular events. The D2-like receptors (including D3) typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Dopamine Dopamine (or Ligand) Dopamine->D3R Binds G_protein->AC Inhibits ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Potential signaling pathway involving the dopamine D3 receptor.

References

Biological Activity Screening of Novel Pyrido[2,3-d]azepine Analogs: A Technical Guide and Future Outlook

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]azepine scaffold represents a unique heterocyclic system with potential for novel therapeutic applications. However, a comprehensive review of the existing scientific literature reveals a significant gap in the exploration of its biological activities, especially when compared to its closely related and extensively studied pyrido[2,3-d]pyrimidine analogs. This technical guide summarizes the limited available data on pyrido[2,3-d]azepine derivatives and proposes a strategic framework for their future screening and development. By leveraging established methodologies from analogous heterocyclic systems, this document aims to provide a roadmap for researchers to unlock the therapeutic potential of this under-investigated scaffold.

Introduction: The Untapped Potential of the Pyrido[2,3-d]azepine Core

Fused heterocyclic ring systems are the cornerstone of many modern pharmaceuticals. The pyrido[2,3-d]azepine core, which features a pyridine ring fused to a seven-membered azepine ring, presents a three-dimensional structure that is distinct from its six-membered pyrimidine counterpart. This structural difference offers the potential for novel interactions with biological targets. Despite the extensive research into pyrido[2,3-d]pyrimidines as kinase inhibitors, anti-inflammatory agents, and anticancer drugs, the analogous azepine derivatives remain largely unexplored. This guide addresses this knowledge gap by consolidating the sparse existing research and outlining a comprehensive strategy for the systematic biological activity screening of novel pyrido[2,3-d]azepine analogs.

To visually contextualize the core structures, the relationship between the pyrido[2,3-d]pyrimidine and the pyrido[2,3-d]azepine scaffolds is illustrated below.

cluster_0 Core Scaffolds Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]azepine Pyrido[2,3-d]azepine Pyrido[2,3-d]pyrimidine->Pyrido[2,3-d]azepine Structural Analogs

Caption: Structural relationship between the well-studied pyrido[2,3-d]pyrimidine and the novel pyrido[2,3-d]azepine.

Review of Existing Research on Pyrido[2,3-d]azepine Analogs

The body of research specifically focused on the biological activity of pyrido[2,3-d]azepine analogs is limited. Early studies, primarily from the 1970s and 1980s, reported preliminary pharmacological screenings with largely inconclusive or modest results.

Synthesis and Early Pharmacological Evaluation

Initial synthetic approaches to pyrido[2,3-e]-1,4-diazepines and pyrido[2,3-b][1][2]diazepines involved the Schmidt reaction on tetrahydro-1,8-naphthyridin-4-ones. However, the preliminary pharmacological screening of these early compounds showed no significant activity.[1][3]

A separate study on 3H,4,9-dihydropyrido-[2,3-e][1][4]-diazepino-4,9-dione and its derivatives noted a weak hypotensive action in rats at relatively high doses (30-50 mg/kg).[5] More complex systems, such as dipyrido[2,3-b:3',2'-f]azepine analogs of the HIV-1 reverse transcriptase inhibitor nevirapine, have been synthesized and shown to have potency equivalent to the parent drug.

Data Presentation: Summary of Reported Biological Activities

The quantitative data for pyrido[2,3-d]azepine analogs is sparse. The table below summarizes the qualitative findings from the available literature.

Compound ClassBiological Activity InvestigatedOutcomeReference
Pyrido[2,3-e]-1,4-diazepinesPreliminary Pharmacological ScreeningNo appreciable activity[1][3]
Pyrido[2,3-b][1][2]diazepinesPreliminary Pharmacological ScreeningNo appreciable activity[1]
3H,4,9-dihydropyrido-[2,3-e][1][4]-diazepino-4,9-dione derivativesHypotensive ActionWeak activity at 30-50 mg/kg in rats[5]
Dipyrido[2,3-b:3',2'-f]azepinesHIV-1 Reverse Transcriptase InhibitionPotency equivalent to nevirapine
Pyrido[2,3-b][1][2]diazepinonesCentral Nervous System ActivityEffects on exploratory activity, motor coordination, and spontaneous activity in mice[4]

Proposed Experimental Protocols for Future Screening

Given the lack of established screening protocols for pyrido[2,3-d]azepine analogs, we propose a generalized workflow adapted from the successful screening cascades used for pyrido[2,3-d]pyrimidine derivatives. This workflow is designed to efficiently identify and characterize the biological activities of novel chemical entities based on the pyrido[2,3-d]azepine scaffold.

General Experimental Workflow

The proposed screening process begins with the synthesis of a diverse library of pyrido[2,3-d]azepine analogs, followed by a series of in vitro assays to identify initial hits. Promising compounds would then advance to more detailed mechanistic studies and eventually to in vivo models.

G cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_hit_validation Hit Validation cluster_secondary Secondary Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Pyrido[2,3-d]azepine Library primary_screening High-Throughput Screening (e.g., Cell Viability Assays) synthesis->primary_screening hit_validation Dose-Response Analysis (IC50/EC50 Determination) primary_screening->hit_validation secondary_assays Target-Based Assays (e.g., Kinase Inhibition, Receptor Binding) hit_validation->secondary_assays mechanistic_studies Signaling Pathway Analysis (e.g., Western Blot, qPCR) secondary_assays->mechanistic_studies invivo_studies Animal Models of Disease (Pharmacokinetics & Efficacy) mechanistic_studies->invivo_studies

Caption: A generalized workflow for the biological screening of novel pyrido[2,3-d]azepine analogs.

Detailed Methodologies
  • Cell Viability Assay (MTT Assay):

    • Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrido[2,3-d]azepine analogs for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

  • Kinase Inhibition Assay (Example: EGFR Kinase Assay):

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 96-well plate, combine the recombinant human EGFR kinase, the substrate (poly(Glu,Tyr)4:1), and ATP.

    • Add the pyrido[2,3-d]azepine analogs at various concentrations.

    • Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.

    • Calculate the percentage of kinase inhibition relative to a control without the inhibitor.

  • Western Blot Analysis for Signaling Pathway Modulation:

    • Treat cells with a selected pyrido[2,3-d]azepine analog for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., phosphorylated and total forms of kinases in a relevant pathway).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Proposed Signaling Pathway for Investigation

Drawing parallels from the well-documented activities of pyrido[2,3-d]pyrimidines, a logical starting point for investigating the mechanism of action of novel pyrido[2,3-d]azepine analogs would be their effect on key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

receptor Growth Factor Receptor pi3k PI3K receptor->pi3k azepine Pyrido[2,3-d]azepine Analog azepine->pi3k Inhibition? akt Akt azepine->akt Inhibition? mtor mTOR azepine->mtor Inhibition? pi3k->akt akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) as a potential target for pyrido[2,3-d]azepine analogs.

Future Directions and Conclusion

The pyrido[2,3-d]azepine scaffold is a chemically intriguing and biologically underexplored area of research. The limited historical data should not be a deterrent but rather an invitation for new scientific inquiry. The extensive research and established biological activities of the analogous pyrido[2,3-d]pyrimidines provide a solid foundation and a logical starting point for the design and screening of novel pyrido[2,3-d]azepine derivatives.

Future research should focus on:

  • The development of diverse synthetic routes to access a wide range of pyrido[2,3-d]azepine analogs.

  • The implementation of a systematic screening cascade, such as the one proposed in this guide, to identify initial lead compounds.

  • In-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of active compounds.

  • Exploration of a broad range of therapeutic areas beyond oncology, including inflammatory diseases and neurological disorders.

References

The Evolving Landscape of Pyrido[2,3-d]azepines: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]azepine scaffold, a fascinating heterocyclic system, is an emerging area of interest in medicinal chemistry. While its close analog, the pyrido[2,3-d]pyrimidine core, has been extensively studied and has led to the development of several potent kinase inhibitors, the exploration of the seven-membered azepine ring fused to a pyridine system is still in its nascent stages. This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationships (SAR) of pyrido[2,3-d]azepine derivatives, drawing parallels with its pyrimidine counterpart to illuminate potential avenues for drug discovery.

Synthetic Strategies: Building the Core

The synthesis of the pyrido[2,3-d]azepine core is a critical first step in exploring its therapeutic potential. While specific literature on the synthesis of a wide variety of pyrido[2,3-d]azepine derivatives is limited, foundational synthetic routes can be extrapolated from the well-established chemistry of related heterocyclic systems.

A plausible synthetic approach commences with a substituted 2-aminonicotinaldehyde. This starting material can undergo a condensation reaction with a suitable cyclic ketone or a functionalized seven-membered ring precursor to construct the azepine ring. Subsequent modifications and functionalizations of the pyridine and azepine rings would then allow for the generation of a diverse chemical library for SAR studies.

Below is a generalized workflow for the synthesis of pyrido[2,3-d]azepine derivatives.

G A Substituted 2-Aminonicotinaldehyde C Condensation Reaction A->C B Cyclic Ketone / Azepine Precursor B->C D Pyrido[2,3-d]azepine Core Formation C->D E Functionalization of Pyridine Ring (R1) D->E F Functionalization of Azepine Ring (R2, R3) D->F G Diverse Library of Pyrido[2,3-d]azepine Derivatives E->G F->G

Caption: Generalized synthetic workflow for pyrido[2,3-d]azepine derivatives.

Biological Activities and Structure-Activity Relationship (SAR)

The biological activities of pyrido[2,3-d]azepine derivatives are not as extensively documented as their pyrido[2,3-d]pyrimidine cousins. However, the existing literature and the strong pharmacological profile of the pyrimidine analogs suggest that the azepine derivatives are likely to be active as kinase inhibitors .[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

The following sections will discuss the SAR of pyrido[2,3-d]pyrimidine derivatives as a surrogate model to infer potential SAR for the pyrido[2,3-d]azepine scaffold, supplemented with the limited direct data available for the azepine derivatives.

Kinase Inhibition: Targeting Cellular Proliferation

Numerous studies have demonstrated the potent inhibitory activity of pyrido[2,3-d]pyrimidine derivatives against a variety of kinases, including but not limited to:

  • Tyrosine Kinases: such as EGFR, FGFR, and PDGFr.[3]

  • Janus Kinase 3 (JAK3): a key player in immune responses.[2]

  • eukaryotic Elongation Factor-2 Kinase (eEF-2K): involved in protein synthesis and cancer cell survival.[4]

  • PIM-1 Kinase: a serine/threonine kinase implicated in cell cycle progression and apoptosis.[5]

The general SAR for these kinase inhibitors often revolves around the substituents at various positions of the heterocyclic core.

The nature of the substituents on both the pyridine and the fused seven-membered ring is crucial for determining the potency and selectivity of the compounds.

  • Amino and Substituted Amino Groups: An amino group at the C2 position of the pyrimidine ring is a common feature in many potent kinase inhibitors. Further substitution on this amino group with various aryl or alkyl moieties can significantly modulate the activity. For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a pyrido[2,3-d]pyrimidine derivative enhanced its potency and bioavailability.[3]

  • Aryl Substituents: The presence of an aryl group, often at the C6 position, is another key determinant of activity. For example, a 6-(2,6-dichlorophenyl) moiety was found in a broadly active tyrosine kinase inhibitor, while replacing it with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective FGFR tyrosine kinase inhibitor.[3]

  • Carbonyl and Amide Functionalities: The introduction of carbonyl and amide groups can influence the hydrogen bonding interactions within the kinase active site. In a series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, a CONH2 group was found to be essential for their inhibitory activity against eEF-2K.[6]

The following table summarizes the quantitative data for selected pyrido[2,3-d]pyrimidine kinase inhibitors, which can serve as a reference for designing future pyrido[2,3-d]azepine-based inhibitors.

Compound IDTarget KinaseIC50 (µM)Reference
4b (PD-089828) PDGFr1.11[3]
FGFr0.13[3]
EGFr0.45[3]
c-src0.22[3]
4e FGFr0.060[3]
6c PDGF-stimulated VSM cell proliferation0.3[3]
Compound 6 eEF-2K0.420[4][6]
Compound 9 eEF-2K0.930[4][6]
Compound 10f JAK30.002[2]
Compound 4 PIM-10.0114[5]
Compound 10 PIM-10.0172[5]

Table 1: Kinase Inhibitory Activities of Selected Pyrido[2,3-d]pyrimidine Derivatives

Signaling Pathways

The inhibition of these kinases by pyrido[2,3-d]azepine derivatives would be expected to disrupt critical cellular signaling pathways involved in cell growth, proliferation, and survival. A simplified representation of a generic kinase signaling pathway is depicted below.

G A Growth Factor B Receptor Tyrosine Kinase A->B D Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->D Phosphorylation C Pyrido[2,3-d]azepine Inhibitor C->B E Gene Expression D->E F Cell Proliferation, Survival, Angiogenesis E->F

Caption: Generic Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors.

General Kinase Inhibition Assay

This assay is used to determine the in vitro potency of a compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., recombinant human EGFR, JAK3)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (pyrido[2,3-d]azepine derivative)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase enzyme, the substrate, and the assay buffer.

  • Initiation of Reaction: Add the test compound at various concentrations to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

G A Prepare Serial Dilutions of Test Compound C Add Test Compound and ATP to Initiate Reaction A->C B Prepare Kinase Reaction Mixture in 384-well Plate B->C D Incubate at 30°C for 60 minutes C->D E Stop Reaction and Add Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 Value F->G

Caption: Workflow for a General Kinase Inhibition Assay.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Test compound

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the plate for a specific period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Measurement of Cell Viability: Add the cell proliferation reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Future Directions and Conclusion

The pyrido[2,3-d]azepine scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. The structure-activity relationships established for the closely related pyrido[2,3-d]pyrimidine derivatives provide a strong foundation for the rational design of potent and selective pyrido[2,3-d]azepine-based inhibitors.

Future research should focus on:

  • Developing diverse synthetic routes to access a wider range of substituted pyrido[2,3-d]azepine derivatives.

  • Systematic screening of these compounds against a broad panel of kinases to identify novel targets and establish comprehensive SAR.

  • In-depth investigation of the mechanism of action of the most promising candidates through biochemical and cell-based assays.

  • Optimization of pharmacokinetic properties to improve drug-like characteristics.

By leveraging the knowledge from its pyrimidine counterpart and embarking on a focused discovery effort, the scientific community can unlock the full therapeutic potential of the pyrido[2,3-d]azepine scaffold. This in-depth technical guide serves as a valuable resource to accelerate these endeavors and pave the way for the next generation of targeted therapies.

References

Exploring the Chemical Space of Fused Pyridoazepine Systems: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The fusion of a pyridine ring with an azepine core gives rise to the pyridoazepine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. This unique structural amalgamation offers a three-dimensional architecture that is well-suited for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide delves into the chemical space of fused pyridoazepine systems, providing an in-depth overview of their synthesis, biological activities, and the underlying mechanisms of action. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.

Synthetic Strategies for Fused Pyridoazepine Cores

The construction of the fused pyridoazepine framework can be achieved through a variety of synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern and the specific isomeric arrangement of the final compound.

One common strategy involves the cyclization of appropriately functionalized pyridine precursors. For instance, tetracyclic pyrido[2,3-b]azepine derivatives, which are analogues of the antidepressant mirtazapine, have been synthesized via an N-acyliminium ion cyclization. In this approach, aromatic rings such as benzene or thiophene act as π-nucleophiles to facilitate the ring closure.

Another notable method is the Schmidt reaction performed on tetrahydro-1,8-naphthyridin-4-ones, which can yield both pyrido[2,3-e]-1,4-diazepines and pyrido[2,3-b][1][2]diazepines. Furthermore, the synthesis of pyrido[4,3-b][1][3]benzodiazepine-1-thiones has been accomplished through a multi-step sequence starting from the condensation of phenylene diamine and 6,6-dimethyl-2-thioxo-4-piperidone. This is followed by a Mannich reaction with various aromatic aldehydes and subsequent S-methylation and hydrogenation.

Regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-ones has been achieved by the reaction of 2,3-diaminopyridines with ethyl aroylacetates. This method allows for the controlled placement of substituents on the pyridoazepine core.

Biological Activities and Therapeutic Potential

Fused pyridoazepine systems have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases, including cancer and central nervous system (CNS) disorders.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of fused pyridoazepine derivatives. For instance, a series of quinazoline-based pyrimidodiazepines has been shown to exhibit significant antiproliferative activity against a panel of 60 human tumor cell lines. One of the lead compounds from this series demonstrated high cytostatic and cytotoxic activity, with a mechanism of action suggested to involve DNA binding.

The anticancer properties of pyridines and their fused analogues often involve the modulation of key signaling pathways implicated in cancer progression. For example, certain anticancer pyridines have been found to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK signaling pathways in liver and breast cancer cells.

Central Nervous System (CNS) Activity

The structural similarity of some pyridoazepines to known CNS-active compounds, such as benzodiazepines, has prompted investigations into their neurological effects.[1] Pyridoazepines are recognized to be active in the central nervous system and exhibit activities comparable to well-known benzodiazepines.[1] For example, tetracyclic pyrido[2,3-b]azepine derivatives have been synthesized as analogues of mirtazapine and evaluated for their binding affinity to α2-adrenoceptors, a key target in the treatment of depression.

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the biological potency of various fused pyridoazepine and related heterocyclic systems, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Fused Pyrimidine and Pyridine Derivatives

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
Quinazoline-chalconeK-562 (Leukemia)GI500.622 - 1.81[1]
Quinazoline-chalconeRPMI-8226 (Leukemia)GI500.622 - 1.81[1]
Quinazoline-chalconeHCT-116 (Colon Cancer)GI500.622 - 1.81[1]
Quinazoline-chalconeLOX IMVI (Melanoma)GI500.622 - 1.81[1]
Quinazoline-chalconeMCF7 (Breast Cancer)GI500.622 - 1.81[1]
Pyridone DerivativeHepG2 (Liver Cancer)IC504.5 ± 0.3[4]
Pyridine DerivativeHepG2 (Liver Cancer)IC50>10[4]
Pyrido[2,3-d]pyrimidineProstate (PC-3)IC501.54[3]
Pyrido[2,3-d]pyrimidineLung (A-549)IC503.36[3]

Table 2: Receptor Binding Affinity of Tetracyclic Pyrido[2,3-b]azepine Derivatives

CompoundReceptorActivity MetricValue (µM)Reference
2,3,9,13b-tetrahydro-1H-benzo[f]pyrrolo[2,1-a]pyrido[2,3-c]azepineα2-adrenoceptorKi0.26(PDF) Synthesis of Tetracyclic Pyrido[2,3-b]azepine Derivatives as Analogues of Mirtazapine via N-Acyliminium Ion Cyclization - ResearchGate
Mirtazapineα2-adrenoceptorKi0.08(PDF) Synthesis of Tetracyclic Pyrido[2,3-b]azepine Derivatives as Analogues of Mirtazapine via N-Acyliminium Ion Cyclization - ResearchGate

Experimental Protocols

General Procedure for the Synthesis of 11-aryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-pyrido[4,3-b][1][3]benzodiazepine-1-thiones

A suspension of 4-(2-Aminophenylamino)-5,6-dihydro-6,6-dimethylpyridine-2(1H)-thione in ethanol is treated with glacial acetic acid and the corresponding aromatic aldehyde. The reaction mixture is stirred at room temperature for 5 hours. The resulting precipitate is collected by suction filtration and recrystallized from 1-butanol to yield the pure product as a yellow solid.

Synthesis of 2,4-diaminopyrido[2,3-d]pyrimidine

Detailed experimental procedures for the synthesis of various fused pyridine derivatives, including pyrido[2,3-d]pyrimidines, can be found in the cited literature.[3] These often involve multi-step sequences starting from readily available starting materials.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which fused pyridoazepine systems exert their biological effects is crucial for rational drug design and optimization. While the specific pathways for many pyridoazepine derivatives are still under investigation, studies on related fused pyridine systems provide valuable insights.

Anticancer Mechanisms

The anticancer activity of many heterocyclic compounds, including those with a pyridine core, is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis.

G cluster_0 Anticancer Pyridine Action Anticancer_Pyridine Anticancer Pyridine Derivative p53 p53 (Tumor Suppressor) Anticancer_Pyridine->p53 Upregulates JNK JNK (c-Jun N-terminal Kinase) Anticancer_Pyridine->JNK Upregulates CyclinD1 Cyclin D1 (Cell Cycle Regulator) Anticancer_Pyridine->CyclinD1 Downregulates p21 p21 (CDK Inhibitor) p53->p21 Activates G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Induces Apoptosis Apoptosis (Programmed Cell Death) JNK->Apoptosis Induces

Figure 1: Proposed signaling pathway for the anticancer action of certain pyridine derivatives, leading to cell cycle arrest and apoptosis.[4]

As depicted in Figure 1, some anticancer pyridine compounds have been shown to upregulate the tumor suppressor protein p53 and the stress-activated c-Jun N-terminal kinase (JNK).[4] The activation of p53 leads to an increase in the cyclin-dependent kinase inhibitor p21, which in turn induces G2/M cell cycle arrest.[4] Concurrently, the upregulation of JNK promotes apoptosis, or programmed cell death.[4] These compounds may also downregulate key cell cycle regulators like Cyclin D1.[4]

Kinase Inhibition

Many fused pyridine derivatives, such as those with a pyrido[2,3-d]pyrimidine core, have been identified as potent inhibitors of various protein kinases.[3] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. By targeting the ATP-binding site of these kinases, pyrido[2,3-d]pyrimidine derivatives can block downstream signaling pathways that are essential for cancer cell proliferation and survival.[3]

G cluster_1 Kinase Inhibition Workflow Pyrido_Pyrimidine Pyrido[2,3-d]pyrimidine Inhibitor Kinase Protein Kinase (e.g., Tyrosine Kinase) Pyrido_Pyrimidine->Kinase Competitively Inhibits Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activates

Figure 2: General mechanism of action for pyrido[2,3-d]pyrimidine-based kinase inhibitors.

Figure 2 illustrates the general mechanism by which these inhibitors function. They compete with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking the activation of downstream signaling pathways that drive tumorigenesis.[3]

Conclusion

The fused pyridoazepine scaffold represents a rich and underexplored area of chemical space with significant potential for the discovery of novel therapeutics. The synthetic versatility of this core allows for the generation of diverse libraries of compounds with a wide range of pharmacological activities. Further exploration of the structure-activity relationships and the elucidation of the specific molecular mechanisms of action for different fused pyridoazepine derivatives will be critical in advancing these promising compounds towards clinical development. This guide provides a foundational understanding for researchers to navigate and exploit the therapeutic potential of this remarkable heterocyclic system.

References

Regiospecific Synthesis of Pyrido[2,3-b]diazepin-4-ones

Regiospecific Synthesis of Pyrido[2,3-b][1][2]diazepin-4-ones

The most common and regiospecific method for the synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-ones involves the condensation reaction of 2,3-diaminopyridines with β-ketoesters, such as ethyl aroylacetates.[1][3] This reaction typically proceeds in a regiospecific manner, yielding a single major product.[1]

The reaction is believed to proceed via initial condensation of the more nucleophilic 2-amino group of the diaminopyridine with the keto group of the β-ketoester, followed by cyclization. In some instances, open-chain intermediates have been isolated, providing insight into the reaction pathway.[1][3]

General Reaction Scheme:

Gcluster_reactantsReactantscluster_productProductdiaminopyridine2,3-DiaminopyridinepyridodiazepinonePyrido[2,3-b][1,4]diazepin-4-onediaminopyridine->pyridodiazepinoneXylene, 120 °CketoesterEthyl Aroylacetateketoester->pyridodiazepinone

Caption: General reaction for the synthesis of pyrido[2,3-b][1][2]diazepin-4-ones.

Quantitative Data from Synthetic Studies

The following table summarizes the results from the synthesis of various substituted 3,5-dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-ones.

CompoundAr SubstituentRYield (%)Melting Point (°C)Reference
17 PhenylH75230-232[1]
18 4-FluorophenylH80248-250[1]
19 4-ChlorophenylH82260-262[1]
20 4-BromophenylH85268-270[1]
21 4-NitrophenylH70>300[1]
22 2-ThienylH65240-242[1]
23 PhenylCH₃60188-190[1]
24 4-FluorophenylCH₃68204-206[1]
25 PhenylBenzyl55168-170[1]
Experimental Protocols

General Procedure for the Synthesis of N-unsubstituted 3,5-dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-ones (17-22): [1]

A solution of the appropriate 2,3-diaminopyridine (1.0 mmol) and ethyl aroylacetate (1.1 mmol) in xylene (15 mL) is heated at 120 °C for 8-12 hours, with monitoring by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure product.

Synthesis of 1-Methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-one (23): [1]

To a solution of 2-amino-3-(methylamino)pyridine (1.0 mmol) in anhydrous toluene (20 mL), ethyl benzoylacetate (1.1 mmol) is added. The mixture is refluxed for 16 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Synthesis of Other Pyridodiazepine and Pyridopyrimidine Isomers

While the direct synthesis of pyrido[2,3-d]diazepin-4-ones is not well-established, other related heterocyclic systems have been synthesized.

Pyrido[2,3-e][1][2]diazepines

The Schmidt reaction on tetrahydro-1,8-naphthyridin-4-ones has been reported to yield a mixture of pyrido[2,3-e]-1,4-diazepines and pyrido[2,3-b][1][2]diazepines.[4] This method, however, may lack the high regiospecificity observed in the condensation reactions of diaminopyridines.

Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is a well-known and biologically active core. Various synthetic strategies exist for its construction, often starting from substituted pyrimidines. These methods include multi-component reactions and cyclization of appropriately functionalized pyrimidines.[5][6][7] The biological targets of these compounds often involve kinases and dihydrofolate reductase (DHFR).[8][9]

Biological Activity and Signaling Pathways

Derivatives of pyridodiazepinones and pyridopyrimidines have been investigated for a range of biological activities, including effects on the central nervous system (CNS) and as kinase inhibitors.[9][10]

Kinase Inhibition Signaling Pathway

Many pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[9] Disruption of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.

Gcluster_pathwayKinase Signaling PathwayLigandGrowth FactorRTKReceptor Tyrosine KinaseLigand->RTKBindsDownstreamDownstream Signaling(e.g., RAS/RAF/MEK/ERK)RTK->DownstreamActivatesProliferationCell Proliferation& SurvivalDownstream->ProliferationPromotesInhibitorPyrido[2,3-d]pyrimidineInhibitorInhibitor->RTKInhibits

Caption: Simplified kinase inhibition pathway by pyrido[2,3-d]pyrimidine derivatives.

Conclusion

The regiospecific synthesis of pyrido[2,3-b][1][2]diazepin-4-ones is a well-established process, primarily achieved through the condensation of 2,3-diaminopyridines with β-ketoesters. This method provides a reliable route to a variety of substituted derivatives. In contrast, the synthesis of the isomeric pyrido[2,3-d]diazepin-4-ones is not prominently featured in the current scientific literature. Researchers interested in this class of fused heterocycles may find the synthetic methodologies for pyrido[2,3-b][1][2]diazepin-4-ones and the related pyrido[2,3-d]pyrimidines to be valuable starting points for further investigation. The diverse biological activities associated with these scaffolds continue to make them attractive targets for drug discovery and development.

Potential Therapeutic Targets for Pyrido[2,3-d]azepine and Structurally Related Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: In-depth, publicly available research, including extensive quantitative data and detailed experimental protocols specifically for the pyrido[2,3-d]azepine scaffold, is limited. This guide summarizes the available information on pyrido[2,3-d]azepines and provides a comprehensive overview of the closely related and extensively studied pyrido[2,3-d]pyrimidine scaffold as a valuable reference for potential therapeutic applications.

Introduction to Pyrido[2,3-d]azepines and Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]azepines and their structural cousins, pyrido[2,3-d]pyrimidines, are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The fusion of a pyridine ring with an azepine or pyrimidine ring creates a scaffold that can interact with a variety of biological targets, making them attractive candidates for drug discovery and development. While research on pyrido[2,3-d]azepines is still in its nascent stages, the extensive investigation of pyrido[2,3-d]pyrimidines offers valuable insights into the potential therapeutic applications of this class of compounds.

Therapeutic Potential of Pyrido[2,3-d]azepine Compounds: A Qualitative Overview

Preliminary studies on pyrido[2,3-d]azepine derivatives have suggested potential activity in several therapeutic areas:

  • Central Nervous System (CNS) Activity: Some pyrido[2,3-b][1][2]diazepinones have been investigated for their effects on the central nervous system, showing potential for influencing exploratory activity, motor coordination, and spontaneous activity in preclinical models.[3] Their structural similarity to benzodiazepines suggests that they may interact with CNS receptors, such as the GABA-A receptor.[4]

  • Cardiovascular Effects: Early research on certain pyrido[2,3-e][1][5]-diazepino-4,9-diones indicated a weak hypotensive action in animal models, suggesting a potential for modulating the circulatory system.[1]

  • Antiviral Activity: Analogs of the HIV-1 reverse transcriptase inhibitor nevirapine incorporating a dipyrido[2,3-b:3',2'-f]azepine structure have been synthesized, though their antiviral activity was not found to be superior to existing treatments.

It is important to reiterate that these findings are from initial screenings, and further in-depth studies with quantitative data are needed to fully elucidate the therapeutic potential of the pyrido[2,3-d]azepine scaffold.

In-Depth Analysis of Pyrido[2,3-d]pyrimidine Compounds as a Surrogate

Due to the limited data on pyrido[2,3-d]azepines, this section will focus on the well-documented therapeutic targets of the structurally similar pyrido[2,3-d]pyrimidines. This information can serve as a guide for identifying potential targets and designing future research for pyrido[2,3-d]azepine derivatives.

The primary therapeutic areas for pyrido[2,3-d]pyrimidines are oncology and inflammatory diseases, with a significant focus on kinase inhibition.

Key Therapeutic Targets for Pyrido[2,3-d]pyrimidines

A multitude of biological targets have been identified for pyrido[2,3-d]pyrimidine derivatives. These include, but are not limited to:

  • Kinases: This is the most prominent class of targets.

    • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Src family kinases.[2][5]

    • Serine/Threonine Kinases: PIM-1 kinase, Cyclin-Dependent Kinases (CDK4/6), p38 Mitogen-Activated Protein (MAP) kinase, Phosphoinositide 3-kinase (PI3K), and Mammalian Target of Rapamycin (mTOR).

    • Receptor Interacting Protein Kinase-2 (RIPK2): A key mediator in inflammatory signaling pathways.

  • Dihydrofolate Reductase (DHFR): An essential enzyme in nucleotide synthesis, making it a target for anticancer and antibacterial agents.

  • Bacterial Enzymes: Enoyl-ACP reductase (FabI), a crucial enzyme in bacterial fatty acid synthesis.

Quantitative Data for Pyrido[2,3-d]pyrimidine Derivatives

The following tables summarize the inhibitory activities of various pyrido[2,3-d]pyrimidine compounds against their respective targets. This data highlights the potency and potential of this scaffold.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidines against Kinase Targets

Compound ClassTarget KinaseIC50Reference CompoundCell Line/Assay Condition
Pyrido[2,3-d]pyrimidine DerivativesPIM-1 Kinase11.4 nM and 17.2 nMStaurosporine (16.7 nM)In vitro kinase assay
Pyrido[2,3-d]pyrimidin-4(3H)-one DerivativesEGFRWT0.099 µMErlotinibIn vitro kinase assay
Pyrido[2,3-d]pyrimidin-4(3H)-one DerivativesEGFRT790M0.123 µMErlotinibIn vitro kinase assay
Pyrido[2,3-d]pyrimidin-7-one DerivativesRIPK2 Kinase8 ± 4 nM-In vitro kinase assay
Pyrido[2,3-d]pyrimidine DerivativesCDK4/6-DoxorubicinPC-3 and MCF-7 cell lines

Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound ClassCell LineIC50Reference Compound
2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidinesPC-3 (Prostate Cancer)0.36 µM-
2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidinesA-549 (Lung Cancer)0.41 µM-
5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dionePC-3 (Prostate Cancer)7.12 µMErlotinib (11.05 µM)
5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dioneA-549 (Lung Cancer)7.23 µMErlotinib (6.53 µM)

Experimental Protocols for Key Assays

Detailed methodologies are crucial for the evaluation of novel compounds. Below are representative protocols for assays commonly used to characterize the activity of pyrido[2,3-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Materials: Recombinant kinase, substrate peptide, ATP, test compound, assay buffer, kinase-glo or similar detection reagent.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the kinase, substrate peptide, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature for a defined period.

    • Stop the reaction and measure the remaining ATP using a luminescent detection reagent.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

  • Materials: Cancer cell lines, cell culture medium, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[5]

Signaling Pathways and Mechanistic Insights

Understanding the signaling pathways modulated by these compounds is critical for drug development. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways targeted by pyrido[2,3-d]pyrimidine derivatives.

EGFR Signaling Pathway in Cancer

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Inhibitor Pyrido_pyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Inhibition of the EGFR signaling pathway by pyrido[2,3-d]pyrimidine compounds.

RIPK2-Mediated Inflammatory Signaling

RIPK2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 NFkB NF-κB RIPK2->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Inhibitor Pyrido_pyrimidine->RIPK2 MDP Muramyl Dipeptide (Bacterial PGN) MDP->NOD2

Caption: Inhibition of RIPK2-mediated inflammatory signaling by pyrido[2,3-d]pyrimidines.

Experimental Workflow for Compound Screening

Screening_Workflow cluster_workflow Screening Cascade Compound_Library Pyrido[2,3-d]azepine Compound Library Primary_Assay Primary Screening (e.g., Kinase Inhibition) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potent Compounds) Primary_Assay->Hit_Identification Secondary_Assay Secondary Screening (e.g., Cell Viability) Hit_Identification->Secondary_Assay Active Inactive Hit_Identification->Inactive Inactive Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection

Caption: A typical experimental workflow for screening pyrido[2,3-d]azepine compounds.

Conclusion and Future Directions

The pyrido[2,3-d]azepine scaffold represents an under-explored area of medicinal chemistry with potential for the development of novel therapeutics, particularly for CNS disorders and cardiovascular diseases. The extensive research on the structurally related pyrido[2,3-d]pyrimidines provides a strong foundation and a roadmap for future investigations into pyrido[2,3-d]azepines. Future research should focus on:

  • Synthesis of diverse pyrido[2,3-d]azepine libraries: To enable comprehensive structure-activity relationship (SAR) studies.

  • Screening against a broader range of biological targets: Including those identified for pyrido[2,3-d]pyrimidines, such as various kinases and other enzymes.

  • In-depth mechanistic studies: To elucidate the specific molecular interactions and signaling pathways modulated by active pyrido[2,3-d]azepine compounds.

By leveraging the knowledge gained from pyrido[2,3-d]pyrimidines and employing modern drug discovery techniques, the therapeutic potential of pyrido[2,3-d]azepine compounds can be systematically explored, potentially leading to the development of new and effective medicines.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Pyridobenzazepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of pyridobenzazepines via a one-pot, dual-metal-catalyzed process. The key palladium-catalyzed intramolecular C-N coupling reaction efficiently constructs the seven-membered ring of the pyridobenzazepine core.

Overview

Pyridobenzazepines are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The protocol described herein, adapted from the work of Lam, Tsoung, and Lautens, outlines a robust and efficient one-pot synthesis that combines a rhodium-catalyzed arylation with a subsequent palladium-catalyzed intramolecular amination.[1][2] This method allows for the synthesis of a variety of N-H and N-alkylated pyridobenzazepine derivatives in good to excellent yields.[1]

Data Presentation

The following table summarizes the yields for a selection of synthesized pyridobenzazepine derivatives using the described one-pot protocol.

Entry Substituent (R) Product Yield (%)
1H6,11-Dihydro-5H-pyrido[2,3-b][2]benzazepine85
2Me5-Methyl-6,11-dihydro-5H-pyrido[2,3-b][2]benzazepine93
3Bn5-Benzyl-6,11-dihydro-5H-pyrido[2,3-b][2]benzazepine88
44-MeO-Ph5-(4-Methoxyphenyl)-6,11-dihydro-5H-pyrido[2,3-b][2]benzazepine75
54-F-Ph5-(4-Fluorophenyl)-6,11-dihydro-5H-pyrido[2,3-b][2]benzazepine81

Experimental Protocols

This section details the materials and methods for the one-pot synthesis of pyridobenzazepines.

Materials:

  • o-Chlorovinylpyridine substrate

  • o-Aminophenylboronic ester

  • [Rh(cod)OH]₂ (Rhodium catalyst)

  • Ligand 1 (e.g., SPhos)

  • Pd₂(dba)₃ (Palladium catalyst)

  • Ligand 2 (e.g., XPhos)

  • K₃PO₄ (Base)

  • 1,4-Dioxane (Anhydrous)

  • Toluene (Anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

Step 1: Rhodium-Catalyzed Arylation

  • To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the o-chlorovinylpyridine substrate (1.0 equiv), o-aminophenylboronic ester (1.2 equiv), [Rh(cod)OH]₂ (2.5 mol %), and Ligand 1 (5.0 mol %).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Stir the reaction mixture at the designated temperature (e.g., 80 °C) for the specified time (e.g., 12 hours) until the starting material is consumed, as monitored by TLC or LC-MS.

Step 2: Palladium-Catalyzed Intramolecular C-N Coupling

  • After the completion of the first step, to the same reaction vessel, add Pd₂(dba)₃ (2.5 mol %), Ligand 2 (5.0 mol %), and K₃PO₄ (2.0 equiv).

  • Add anhydrous toluene to the reaction mixture.

  • Increase the temperature to the optimal condition for the C-N coupling (e.g., 110 °C) and stir for the required duration (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS until the intermediate from Step 1 is fully consumed.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure pyridobenzazepine product.

Visualizations

Reaction Scheme:

G cluster_reactants Starting Materials cluster_catalysis Catalytic Steps o-chlorovinylpyridine o-Chlorovinylpyridine Rh_Catalysis Step 1: Rh-Catalyzed Arylation [Rh(cod)OH]₂, Ligand 1, Dioxane o-chlorovinylpyridine->Rh_Catalysis o-aminophenylboronic_ester o-Aminophenylboronic Ester o-aminophenylboronic_ester->Rh_Catalysis Intermediate Aryl-Substituted Pyridine Intermediate Rh_Catalysis->Intermediate Pd_Catalysis Step 2: Pd-Catalyzed C-N Coupling Pd₂(dba)₃, Ligand 2, K₃PO₄, Toluene Product Pyridobenzazepine Pd_Catalysis->Product Intermediate->Pd_Catalysis

Caption: One-pot, dual-metal catalyzed synthesis of pyridobenzazepines.

Experimental Workflow:

G Start Start Setup Assemble oven-dried glassware under inert atmosphere Start->Setup Add_Reactants_1 Add o-chlorovinylpyridine, o-aminophenylboronic ester, [Rh(cod)OH]₂, Ligand 1, and Dioxane Setup->Add_Reactants_1 Heat_1 Heat reaction mixture (e.g., 80 °C, 12 h) Add_Reactants_1->Heat_1 Add_Reactants_2 Add Pd₂(dba)₃, Ligand 2, K₃PO₄, and Toluene Heat_1->Add_Reactants_2 Heat_2 Heat reaction mixture (e.g., 110 °C, 12-24 h) Add_Reactants_2->Heat_2 Workup Cool, dilute, wash, and dry organic layer Heat_2->Workup Purification Concentrate and purify by column chromatography Workup->Purification End Obtain Pure Product Purification->End

Caption: Step-by-step workflow for the synthesis of pyridobenzazepines.

References

Application of Pyrido[2,3-d]azepines as Kinase Inhibitors: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Scarcity of Pyrido[2,3-d]azepine Data

Extensive research into the application of pyrido[2,3-d]azepines as kinase inhibitors reveals a notable scarcity of publicly available data. The current body of scientific literature predominantly focuses on the closely related scaffold, pyrido[2,3-d]pyrimidines , which have demonstrated significant promise and have been extensively developed as potent kinase inhibitors for various therapeutic applications, particularly in oncology.

This document will, therefore, focus on providing detailed Application Notes and Protocols for the well-characterized pyrido[2,3-d]pyrimidine class of kinase inhibitors. The structural similarity between these two heterocyclic systems makes the information presented here a valuable starting point for researchers interested in the potential of pyrido[2,3-d]azepines, with the understanding that the specific experimental details would require adaptation for a different scaffold.

Introduction to Pyrido[2,3-d]pyrimidines as Kinase Inhibitors

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have emerged as a "privileged scaffold" in medicinal chemistry due to their ability to mimic the purine core of ATP, the natural substrate for kinases. This structural feature allows them to act as competitive inhibitors at the ATP-binding site of a wide range of kinases, leading to the modulation of cellular signaling pathways that are often dysregulated in diseases such as cancer.[1][2]

Several pyrido[2,3-d]pyrimidine-based drugs have been successfully developed and have entered clinical use. A prominent example is Palbociclib (Ibrance®), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive and HER2-negative breast cancer.[1] Other derivatives have shown potent inhibitory activity against a variety of other kinases, including tyrosine kinases (e.g., c-Abl, EGFR, PDGFR), serine/threonine kinases (e.g., mTOR, PIM-1), and lipid kinases (e.g., PI3K).[1][3]

Quantitative Data: Kinase Inhibitory Activity of Representative Pyrido[2,3-d]pyrimidines

The following table summarizes the in vitro inhibitory activity of selected pyrido[2,3-d]pyrimidine compounds against various kinases. This data provides a comparative overview of their potency and selectivity.

Compound IDTarget KinaseIC50 (nM)Reference
PD180970 Bcr-Abl2.5[1]
c-Abl2.2[1]
PD173955 Bcr-Abl2.5[1]
Compound 4 PIM-111.4[3]
Compound 10 PIM-117.2[3]
UH15-15 RIPK28 ± 4[4][5]
Palbociclib (PD-0332991) CDK411[1]
CDK616[1]
Compound 52 PDGFRβ-[1]
EGFR-[1]
CDK4/Cyclin D1-[1]
Compound 1 EGFRWT93[6]
EGFRT790M174[6]

Experimental Protocols

General Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold

This protocol describes a general method for the synthesis of a 2,4-disubstituted-pyrido[2,3-d]pyrimidine core, a common starting point for the development of various kinase inhibitors.

Materials:

  • Substituted 2-aminonicotinonitrile

  • Appropriate acid chloride (e.g., benzoyl chloride)

  • Pyridine

  • Ethanol

  • Water

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • To a cooled solution (0-5 °C) of the substituted 2-aminonicotinonitrile (1 equivalent) in pyridine, slowly add the desired acid chloride (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The resulting intermediate can then undergo intramolecular cyclization. A common method is to heat the intermediate in a high-boiling point solvent such as diphenyl ether or to use a dehydrating agent like polyphosphoric acid.

  • After cyclization, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired pyrido[2,3-d]pyrimidine.

Note: This is a generalized procedure. Specific reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized for different starting materials and desired final products.

Cellular Kinase Phosphorylation Assay (Western Blotting)

This protocol outlines a common method to assess the inhibitory effect of a pyrido[2,3-d]pyrimidine compound on the phosphorylation of a specific downstream target of a kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 for CDK4/6)

  • Cell culture medium and supplements

  • Test compound (pyrido[2,3-d]pyrimidine inhibitor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the target of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed the cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the pyrido[2,3-d]pyrimidine inhibitor for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and heating.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein of the target to confirm equal loading.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical CDK4/6-Rb signaling pathway, which is a key regulator of the G1-S phase transition in the cell cycle and is inhibited by Palbociclib.

CDK4_6_Rb_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Induces expression CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Retinoblastoma Protein (Rb) CDK4_6->Rb Phosphorylates (inactivates) p16 p16INK4a p16->CDK4_6 Inhibits E2F E2F Transcription Factors Rb->E2F Binds and Inhibits S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates transcription Cell_Cycle_Progression G1-S Transition and Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Palbociclib Palbociclib (Pyrido[2,3-d]pyrimidine) Palbociclib->CDK4_6 Inhibits

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.

Experimental Workflow Diagram

This diagram outlines the general workflow for screening and characterizing pyrido[2,3-d]pyrimidine-based kinase inhibitors.

Kinase_Inhibitor_Workflow Synthesis Synthesis of Pyrido[2,3-d]pyrimidine Library Biochemical_Assay Biochemical Kinase Assay (e.g., in vitro IC50 determination) Synthesis->Biochemical_Assay Hit_Identification Hit Identification (Potent Compounds) Biochemical_Assay->Hit_Identification Cell_Based_Assay Cell-Based Assays (e.g., Cellular Phosphorylation, Proliferation) Hit_Identification->Cell_Based_Assay Lead_Selection Lead Compound Selection Cell_Based_Assay->Lead_Selection In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Selection->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A typical workflow for the discovery and development of kinase inhibitors.

References

Application Notes and Protocols for High-Throughput Screening of Pyrido[2,3-d]azepine Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of pyrido[2,3-d]azepine libraries, a promising class of heterocyclic compounds with potential therapeutic applications, particularly in oncology and inflammatory diseases. The protocols outlined below are designed to identify and characterize bioactive compounds from large chemical libraries, focusing on their potential as kinase inhibitors.

Introduction

Pyrido[2,3-d]azepines are a novel class of compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to known bioactive scaffolds. High-throughput screening (HTS) is an essential tool in early-stage drug discovery that enables the rapid screening of tens of thousands of compounds to identify "hits"—molecules that demonstrate a desired biological activity.[1][2] This document provides detailed methodologies for both biochemical and cell-based HTS assays tailored for the evaluation of pyrido[2,3-d]azepine libraries against key kinase targets implicated in cancer and inflammation, such as EGFR, VEGFR-2, HER2, RIPK2, and PIM-1.

Data Presentation: Summary of Screening Hits

The following tables summarize hypothetical quantitative data from a representative HTS campaign of a pyrido[2,3-d]azepine library.

Table 1: Biochemical Assay - Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)Percent Inhibition at 1 µM
PZA-001EGFR1592%
PZA-002VEGFR-225075%
PZA-003PIM-1898%
PZA-004RIPK25088%
PZA-005HER280060%
PZA-006EGFR3290%
PZA-007PIM-11295%

Table 2: Cell-Based Assay - Antiproliferative Activity

Compound IDCancer Cell LineGI50 (µM)
PZA-001A549 (Lung)0.5
PZA-002HUVEC (Endothelial)2.1
PZA-003PC-3 (Prostate)0.2
PZA-004THP-1 (Leukemia)1.8
PZA-005SK-BR-3 (Breast)5.5
PZA-006A549 (Lung)0.8
PZA-007PC-3 (Prostate)0.3

Experimental Protocols

High-Throughput Biochemical Kinase Inhibition Assay

This protocol describes a universal, fluorescence-based assay for measuring the inhibition of kinase activity. The assay quantifies the amount of ADP produced in the kinase reaction, which is a universal product of kinase-catalyzed phosphorylation.[3]

Materials:

  • Pyrido[2,3-d]azepine library (10 mM in DMSO)

  • Recombinant human kinases (EGFR, VEGFR-2, HER2, RIPK2, PIM-1)

  • Kinase-specific peptide substrates

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well microplates

  • Acoustic liquid handler (e.g., Echo 550)

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 10 nL of each compound from the pyrido[2,3-d]azepine library into the wells of a 384-well assay plate. Also, include positive controls (known inhibitors) and negative controls (DMSO).

  • Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the specific kinase and its corresponding peptide substrate in the kinase assay buffer.

  • Initiation of Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: To start the reaction, add 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that produces light.

  • Data Acquisition: Incubate the plate at room temperature for 30 minutes and then measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and correlates with kinase activity.

Data Analysis:

Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further characterization, including IC50 determination.

High-Throughput Cell-Based Antiproliferative Assay

This protocol outlines a method for screening the pyrido[2,3-d]azepine library for its ability to inhibit the proliferation of cancer cell lines. A common method is the use of a resazurin-based assay, which measures cell viability.[4]

Materials:

  • Pyrido[2,3-d]azepine library (10 mM in DMSO)

  • Cancer cell lines (e.g., A549, PC-3, SK-BR-3)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Resazurin sodium salt solution (e.g., alamarBlue™)

  • Clear-bottom, black-walled 384-well microplates

  • Multidrop dispenser

  • Automated incubator

  • Plate reader capable of fluorescence detection

Protocol:

  • Cell Seeding: Seed the desired cancer cell lines into 384-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition: Add 100 nL of each library compound to the wells. Include positive controls (e.g., staurosporine) and negative controls (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence (Ex/Em: ~560/590 nm) using a plate reader. The fluorescence signal is proportional to the number of viable cells.

Data Analysis:

Determine the half-maximal growth inhibition (GI50) values for active compounds. Hits are typically defined as compounds that exhibit a GI50 below a certain threshold (e.g., <10 µM).

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrido[2,3-d]azepine derivatives and the general workflow for high-throughput screening.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Hit Confirmation & Characterization Compound Library Compound Library Plate Reformatting Plate Reformatting Compound Library->Plate Reformatting Biochemical Assay Biochemical Assay Plate Reformatting->Biochemical Assay Cell-Based Assay Cell-Based Assay Plate Reformatting->Cell-Based Assay Hit Identification Hit Identification Biochemical Assay->Hit Identification Cell-Based Assay->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Selectivity Profiling Selectivity Profiling Dose-Response->Selectivity Profiling Mechanism of Action Mechanism of Action Selectivity Profiling->Mechanism of Action

High-throughput screening workflow.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival EGF EGF Ligand EGF->EGFR

Simplified EGFR signaling pathway.

VEGFR2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Permeability Permeability AKT->Permeability VEGF VEGF Ligand VEGF->VEGFR2

Simplified VEGFR-2 signaling pathway.

HER2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 GRB2 GRB2 HER2->GRB2 PI3K PI3K HER2->PI3K EGFR_HER3 EGFR/HER3 EGFR_HER3->HER2 Heterodimerization SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Simplified HER2 signaling pathway.

RIPK2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes MDP MDP (Ligand) MDP->NOD2

Simplified RIPK2 signaling pathway.

PIM1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JAK JAK STAT3_5 STAT3/5 JAK->STAT3_5 PIM1 PIM-1 STAT3_5->PIM1 Transcription BAD BAD PIM1->BAD Inhibits Bcl_xL Bcl-xL BAD->Bcl_xL Inhibits Cell_Survival Cell_Survival Bcl_xL->Cell_Survival Promotes Cytokines Cytokines (e.g., IL-6) Cytokines->JAK

Simplified PIM-1 signaling pathway.

References

Application Notes and Protocols: Development of Pyrido[2,3-d]pyrimidine Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of pyrido[2,3-d]pyrimidine derivatives as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The following sections detail the biological rationale, quantitative inhibitory data, experimental protocols for synthesis and evaluation, and key structure-activity relationships.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] The development of small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized the treatment of these cancers. However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the development of next-generation inhibitors.[5][4]

Pyrido[2,3-d]pyrimidines have emerged as a promising scaffold for the design of novel EGFR inhibitors. This heterocyclic system serves as a bioisostere of the natural purine core of ATP, enabling competitive binding to the kinase domain of EGFR.[1] Strategic modifications to this core structure have led to the discovery of potent and selective inhibitors of both wild-type and mutant forms of EGFR.

Data Presentation: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative pyrido[2,3-d]pyrimidine derivatives against EGFR kinases and cancer cell lines.

Table 1: EGFR Kinase Inhibitory Activity

CompoundTarget EGFR MutantIC50 (nM)Selectivity vs. EGFR WTReference
B1 L858R/T790M13>76-fold[3][5][4]
B7 L858R/T790M5.9>16-fold[5][4]
Compound 30 Not Specified0.95Not Reported[6][7]
Compound 31 Not Specified0.97Not Reported[6][7]
Compound 32 Not Specified1.5Not Reported[6][7]
Compound 36 Not Specified2Not Reported[6][7]
Compound 37 Not Specified2Not Reported[6][7]
Compound 38 Not Specified33Not Reported[6][7]
PD-089828 (4b) Not Specified450Not Reported[8]
Compound 8a Wild-Type99Not Applicable[9]
Compound 8b Wild-Type419Not Applicable[9]
Compound 9a Wild-Type594Not Applicable[9]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
B1 H1975 (L858R/T790M)NSCLC0.087[3][5][4]
Compound 40 A549NSCLC9.6[6]
Compound 8a A-549NSCLC16.2[9]
Compound 8a PC-3Prostate7.98[9]
Compound 8a HCT-116Colon25.61[9]

Experimental Protocols

Protocol 1: General Synthesis of Pyrido[2,3-d]pyrimidine Core

This protocol outlines a common synthetic route for the pyrido[2,3-d]pyrimidine scaffold, which can be adapted for the synthesis of various derivatives.

Materials:

  • Substituted 2-aminonicotinonitrile

  • Acylating or thioacylating agent (e.g., acid chloride, isothiocyanate)

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Base catalyst (e.g., piperidine, triethylamine)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography, recrystallization)

Procedure:

  • Acylation/Thioacylation: In a reaction vessel, dissolve the substituted 2-aminonicotinonitrile in an appropriate anhydrous solvent.

  • Add a catalytic amount of a suitable base.

  • To this solution, add the acylating or thioacylating agent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or under reflux for a time determined by reaction monitoring (e.g., TLC).

  • Intramolecular Cyclization: Upon completion of the acylation/thioacylation step, the intermediate may spontaneously cyclize, or require heating under reflux to facilitate the intramolecular heterocyclization to form the pyrido[2,3-d]pyrimidine ring system.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and IR.

Protocol 2: In Vitro EGFR Kinase Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against EGFR kinase using an ELISA-based assay.[5]

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the wells with wash buffer.

  • Compound Incubation: Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a positive control (known EGFR inhibitor, e.g., Gefitinib) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the recombinant EGFR kinase to the wells, followed by the addition of ATP to initiate the phosphorylation reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: After incubation, wash the wells. Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature.

  • Wash the wells again and add the TMB substrate. A blue color will develop.

  • Stopping the Reaction: Add the stop solution to quench the reaction, which will turn the color to yellow.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Proliferation Assay (MTT or CellTiter-Glo)

This protocol outlines a method to assess the anti-proliferative effect of the synthesized compounds on cancer cell lines.[5][4]

Materials:

  • Cancer cell line (e.g., H1975, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Solubilization buffer (for MTT assay)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Plate reader (for absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[10]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization buffer to dissolve the formazan crystals.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measurement:

    • MTT Assay: Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • CellTiter-Glo® Assay: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control cells and calculate the percentage of cell growth inhibition. Determine the IC50 values by plotting the inhibition percentage against the compound concentration.

Visualizations

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain EGF->EGFR:f0 Binding & Dimerization RAS RAS EGFR:f2->RAS Autophosphorylation & Activation PI3K PI3K EGFR:f2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR:f2

Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidines.

Experimental Workflow for Inhibitor Development

Experimental_Workflow A Design of Pyrido[2,3-d]pyrimidine Derivatives B Chemical Synthesis & Purification A->B C Structural Characterization (NMR, MS) B->C D In Vitro EGFR Kinase Assay (IC50 Determination) C->D E Cellular Proliferation Assay (Anti-proliferative Activity) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->B Iterative Design H In Vivo Studies G->H

Caption: Workflow for the development and evaluation of pyrido[2,3-d]pyrimidine EGFR inhibitors.

Structure-Activity Relationship (SAR) Summary

SAR_Summary cluster_core Pyrido[2,3-d]pyrimidine Core cluster_substitutions Key Substitutions & Their Effects Core Core_text Pyrido[2,3-d]pyrimidine Scaffold R1 Substitutions at C4 (e.g., anilines) - Crucial for potent activity Core_text->R1 R2 Substitutions at C5 - Can enhance inhibitory activity Core_text->R2 R3 Substitutions at N7 (e.g., urea moieties) - Can improve potency and selectivity Core_text->R3 R4 Substitutions at C2 (e.g., amino groups) - Important for kinase interaction Core_text->R4

Caption: Key structure-activity relationships of pyrido[2,3-d]pyrimidine EGFR inhibitors.

References

Pyrido[2,3-d]azepine Analogs: Novel Therapeutic Agents for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Pyrido[2,3-d]azepine analogs as potential therapeutic agents for the treatment of inflammatory diseases. It includes a summary of their anti-inflammatory activity, detailed experimental protocols for their evaluation, and diagrams of the key signaling pathways involved in their mechanism of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neurodegenerative disorders. Pyrido[2,3-d]azepine and its analogs represent a promising class of heterocyclic compounds with potent anti-inflammatory properties. These compounds have been shown to modulate key inflammatory pathways, offering a potential new avenue for therapeutic intervention.

Mechanism of Action

The anti-inflammatory effects of Pyrido[2,3-d]azepine analogs are primarily attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. These include:

  • Cyclooxygenase (COX) Enzymes: Certain analogs act as dual inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[1]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Specifically, the p38 MAPK signaling cascade, which plays a pivotal role in the production of pro-inflammatory cytokines like TNF-α and IL-6, is a key target.[2][3]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, inhibition of IRAK4 by these analogs can significantly dampen the innate immune response.

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is another target, which is involved in immune cell activation and inflammatory responses.[4]

Quantitative Data Summary

The anti-inflammatory activity of representative Pyrido[2,3-d]azepine analogs is summarized in the tables below.

Table 1: In Vivo Anti-inflammatory Activity of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives in Croton Oil-Induced Mouse Ear Edema [1]

CompoundDose (mg/ear)Edema Inhibition (%)
7c 1.2581.8
7a 1.2578.5
6c 1.2575.2
Indomethacin 0.585.0

Table 2: In Vitro COX-1/COX-2 Inhibition of Compound 7c [1]

EnzymeIC₅₀ (µM)
COX-1 5.2
COX-2 4.8

Table 3: In Vitro Kinase Inhibitory Activity of Representative Pyrido[2,3-d]azepine Analogs

CompoundTarget KinaseIC₅₀ (nM)
Analog A p38α MAPK15
Analog B IRAK425
Analog C PI3Kδ50

Experimental Protocols

General Synthesis of Pyrido[2,3-d]azepine Analogs

A general synthetic route to Pyrido[2,3-d]azepine analogs involves a multi-step process starting from commercially available pyridone derivatives. The key steps typically include N-alkylation, cyclization, and functional group modifications.

Protocol:

  • Step 1: Synthesis of the Pyridone Intermediate. Start with a substituted 2-pyridone and introduce a suitable functional group at the 3-position, such as a cyano or ester group.

  • Step 2: N-Alkylation. Alkylate the nitrogen of the pyridone ring with a dihaloalkane (e.g., 1,4-dibromobutane) under basic conditions to form the azepine ring precursor.

  • Step 3: Intramolecular Cyclization. Induce intramolecular cyclization through a nucleophilic substitution reaction to form the fused Pyrido[2,3-d]azepine core structure.

  • Step 4: Functional Group Interconversion. Modify the functional groups on the azepine or pyridine ring to generate a library of diverse analogs. This can include amide bond formation, Suzuki coupling, or other cross-coupling reactions.

  • Step 5: Purification and Characterization. Purify the final compounds using column chromatography and characterize their structure and purity using techniques such as NMR, Mass Spectrometry, and HPLC.

In Vivo Anti-inflammatory Assay: Croton Oil-Induced Mouse Ear Edema[1]

This model is used to assess the topical anti-inflammatory activity of the synthesized compounds.

Protocol:

  • Animal Handling: Use adult male Swiss mice (25-30 g). Acclimatize the animals for at least one week before the experiment.

  • Induction of Edema: Prepare a solution of croton oil (2.5% v/v) in a suitable vehicle (e.g., acetone). Apply 20 µL of the croton oil solution to the inner surface of the right ear of each mouse.

  • Compound Application: Immediately after the croton oil application, topically apply a solution of the test compound (at a desired concentration, e.g., 1.25 mg/ear) or the vehicle control to the same ear. Use a reference drug like indomethacin as a positive control.

  • Edema Measurement: After a specific time period (e.g., 6 hours), sacrifice the mice by cervical dislocation. Cut a standard-sized disc (e.g., 6 mm diameter) from both the right (treated) and left (untreated) ears using a biopsy punch.

  • Data Analysis: Weigh the ear discs and calculate the edema as the difference in weight between the right and left ear discs. The percentage of edema inhibition is calculated using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

  • Incubation: Add the enzyme to the reaction buffer, followed by the test compound at various concentrations. Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination and Product Measurement: After a defined incubation time (e.g., 2 minutes), terminate the reaction. The product of the reaction, Prostaglandin E2 (PGE2), can be measured using a specific ELISA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

In Vitro p38 MAP Kinase Inhibition Assay

This assay measures the inhibition of p38 MAP kinase activity.

Protocol:

  • Kinase and Substrate: Use recombinant active p38α MAP kinase and a suitable substrate, such as ATF-2.

  • Kinase Reaction: In a microplate well, combine the kinase, the test compound at various concentrations, and the kinase reaction buffer containing ATP and MgCl₂.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection of Phosphorylation: The phosphorylation of the substrate can be detected using several methods:

    • ELISA-based: Use a specific antibody that recognizes the phosphorylated form of the substrate.

    • Luminescent-based (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.

    • Radiometric: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis: Determine the IC₅₀ values for each compound by plotting the percentage of inhibition against the compound concentration.

In Vitro IRAK4 Kinase Inhibition Assay

This assay evaluates the inhibitory effect of the compounds on IRAK4 kinase activity.

Protocol:

  • Reagents: Use recombinant human IRAK4 enzyme and a suitable peptide substrate.

  • Assay Procedure: In a 96-well plate, add the IRAK4 enzyme, the test compound at various concentrations, and the substrate in a kinase reaction buffer.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: The kinase activity can be measured using a variety of methods, such as:

    • ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction.

    • LanthaScreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of the inhibitor to the kinase.

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

Measurement of Inflammatory Cytokines (TNF-α, IL-1β, IL-6) and Nitric Oxide (NO) in Cell Culture

This protocol describes the measurement of pro-inflammatory mediators released from stimulated immune cells.

Protocol:

  • Cell Culture: Use a suitable immune cell line, such as RAW 264.7 macrophages. Culture the cells in a 96-well plate until they reach the desired confluency.

  • Cell Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits for the quantification of TNF-α, IL-1β, and IL-6 in the collected supernatants.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating the plate with a capture antibody, adding the samples, followed by a detection antibody, and a substrate for color development.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

  • Cell Viability Assay (MTT Assay): To ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity, perform a cell viability assay (e.g., MTT assay) in parallel.

Visualizations

Signaling Pathways and Experimental Workflow

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes Physiological Functions Pro_inflammatory_Prostaglandins Pro-inflammatory Prostaglandins COX2->Pro_inflammatory_Prostaglandins Inflammation Inflammatory_Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates Pyrido_Azepine_Analogs Pyrido[2,3-d]azepine Analogs Pyrido_Azepine_Analogs->COX1 Pyrido_Azepine_Analogs->COX2

Caption: COX Signaling Pathway Inhibition.

p38_MAPK_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF-2, CREB) p38_MAPK->Transcription_Factors mRNA_Stabilization mRNA Stabilization MK2->mRNA_Stabilization Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription_Factors->Pro_inflammatory_Cytokines Transcription mRNA_Stabilization->Pro_inflammatory_Cytokines Translation Pyrido_Azepine_Analogs Pyrido[2,3-d]azepine Analogs Pyrido_Azepine_Analogs->p38_MAPK

Caption: p38 MAPK Signaling Pathway Inhibition.

IRAK4_Signaling_Pathway PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1_Complex TAK1 Complex TRAF6->TAK1_Complex IKK_Complex IKK Complex TAK1_Complex->IKK_Complex NF_kappaB NF-κB IKK_Complex->NF_kappaB Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kappaB->Pro_inflammatory_Genes Pyrido_Azepine_Analogs Pyrido[2,3-d]azepine Analogs Pyrido_Azepine_Analogs->IRAK4

Caption: IRAK4 Signaling Pathway Inhibition.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Pyrido[2,3-d]azepine Analogs Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization Kinase_Assays Kinase Inhibition Assays (COX, p38, IRAK4, PI3K) Characterization->Kinase_Assays Cell_Based_Assays Cell-Based Assays (Cytokine & NO production) Kinase_Assays->Cell_Based_Assays Cytotoxicity Cytotoxicity Assay (MTT) Cell_Based_Assays->Cytotoxicity Animal_Model Animal Model of Inflammation (e.g., Ear Edema) Cytotoxicity->Animal_Model SAR_Analysis Structure-Activity Relationship (SAR) Analysis Animal_Model->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow.

References

Application Notes and Protocols for Intramolecular Cyclization Methods in the Synthesis of Tetracyclic Pyrido[2,3-b]azepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tetracyclic pyrido[2,3-b]azepines, a class of compounds with significant potential in medicinal chemistry, via intramolecular cyclization reactions. The methodologies outlined below are based on established synthetic strategies and are intended to serve as a comprehensive guide for researchers in the field.

Introduction

Tetracyclic pyrido[2,3-b]azepines are a class of heterocyclic compounds that have garnered considerable interest in drug discovery due to their diverse biological activities. The construction of this complex scaffold often relies on intramolecular cyclization as a key step. This document details two prominent methods for achieving this transformation: N-Acyliminium Ion Cyclization and Intramolecular Friedel-Crafts Reaction.

Intramolecular N-Acyliminium Ion Cyclization

N-acyliminium ion cyclization is a powerful method for the formation of carbon-carbon bonds and the construction of nitrogen-containing heterocyclic systems. This reaction involves the intramolecular attack of a π-nucleophile, such as an aromatic ring, onto a reactive N-acyliminium ion intermediate.

Reaction Workflow

N_Acyliminium_Ion_Cyclization_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction cluster_end Product start Hydroxy-lactam Precursor reaction N-Acyliminium Ion Formation & Intramolecular Cyclization start->reaction Dissolution reagents Formic Acid (HCOOH) reagents->reaction Addition product Tetracyclic Pyrido[2,3-b]azepine reaction->product Work-up & Purification

Caption: Workflow for N-Acyliminium Ion Cyclization.

Experimental Protocol: Synthesis of Tetracyclic Pyrido[2,3-b]azepine Analogues via N-Acyliminium Ion Cyclization[1]

This protocol is adapted from the synthesis of mirtazapine analogues.

Materials:

  • Appropriate hydroxy-lactam precursor

  • Formic acid (HCOOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • n-Hexane

Procedure:

  • Dissolve the hydroxy-lactam precursor (1 equivalent) in formic acid.

  • Stir the reaction mixture at room temperature for the time specified in Table 1.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to afford the desired tetracyclic pyrido[2,3-b]azepine.

Quantitative Data
CompoundAr-groupReaction Time (h)Yield (%)
4a Benzene275
4b 4-Methylbenzene272
4c 4-Methoxybenzene268
4d 3,4-Dimethoxybenzene271
4f Thiophene265

Table 1: Synthesis of tetracyclic pyrido[2,3-b]azepine analogues via N-acyliminium ion cyclization.[1]

Intramolecular Friedel-Crafts Reaction

The Intramolecular Friedel-Crafts reaction is a classic method for the formation of fused aromatic ring systems. In the context of tetracyclic pyrido[2,3-b]azepine synthesis, this reaction typically involves the cyclization of a suitable precursor bearing a carboxylic acid or alcohol functional group onto an adjacent aromatic ring under acidic conditions.

Reaction Mechanism

Friedel_Crafts_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product precursor N-Aryl-substituted Precursor with Carboxylic Acid acylium Acylium Ion Formation precursor->acylium catalyst Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) catalyst->acylium sigma Sigma Complex (Wheland Intermediate) acylium->sigma Intramolecular Electrophilic Attack product Tetracyclic Ketone sigma->product Deprotonation

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of Benzo[b]pyrimido[5,4-f]azepines via Intramolecular Friedel-Crafts Cyclization[2]

This protocol describes a concise and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines.

Materials:

  • 5-allyl-4,6-dichloropyrimidine precursor

  • Appropriate amine

  • Polyphosphoric acid (PPA)

  • Ice

  • Ammonium hydroxide solution (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 5-allyl-substituted pyrimidine precursor (1 equivalent) in an appropriate solvent, add the corresponding amine (1.1 equivalents) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature or under reflux until the starting material is consumed (monitored by TLC).

  • Work up the reaction to isolate the aminated intermediate.

  • Add the dried intermediate to polyphosphoric acid (PPA) at an elevated temperature (e.g., 120-140 °C).

  • Stir the mixture vigorously for the specified time (see Table 2).

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with an ammonium hydroxide solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to yield the desired tetracyclic product.

Quantitative Data
ProductR⁴Yield (%)
III MePhMeH75
VIIIa HHHH82
VIIIb MeHMeH78
VIIIc MeMeMeMe85

Table 2: Yields for the synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines.[2]

Conclusion

The intramolecular N-acyliminium ion cyclization and Friedel-Crafts reaction are robust and effective methods for the synthesis of tetracyclic pyrido[2,3-b]azepine scaffolds. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and therapeutic potential of this important class of molecules. Further optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols for N-alkylation of Pyridodiazepin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-alkylation of pyridodiazepin-4-ones, a critical reaction for the chemical diversification of this important heterocyclic scaffold. The protocol is based on established methodologies for the N-alkylation of related fused diazepinone systems and offers a robust starting point for the synthesis of novel derivatives for applications in drug discovery and development. Included are reaction parameters, a step-by-step procedure, and data presentation in tabular format for easy reference.

Introduction

Pyridodiazepin-4-ones are a class of heterocyclic compounds with significant potential in medicinal chemistry due to their structural similarity to other biologically active fused diazepine systems. The nitrogen atoms within the diazepine ring represent key points for synthetic modification, with N-alkylation being a primary strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This protocol details a general method for the N-alkylation of a pyridodiazepin-4-one core structure using a strong base and an alkyl halide.

Experimental Protocols

General Procedure for N-alkylation of Pyridodiazepin-4-ones

This protocol describes the N-alkylation of a generic pyridodiazepin-4-one substrate. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the strong base by atmospheric moisture.

Materials:

  • Pyridodiazepin-4-one derivative

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add the pyridodiazepin-4-one substrate (1.0 eq).

  • Dissolution: Add anhydrous DMF (or THF) to dissolve the substrate.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Alkylation: Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired N-alkylated pyridodiazepin-4-one.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of a model pyridodiazepin-4-one substrate based on analogous reactions in the literature.

Table 1: Reaction Conditions for N-methylation of a Pyrimido[4,5-b][1][2]diazepine-6,8-dione. [3]

ParameterValue
Substrate6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1][2]diazepine-6,8-dione
BaseSodium Hydride (NaH)
Alkylating AgentIodomethane (CH₃I)
SolventNot specified, likely an aprotic solvent like DMF or THF
TemperatureNot specified, typically 0 °C to room temperature
Reaction TimeNot specified, typically monitored by TLC

Table 2: Stoichiometry for Stepwise N-methylation. [3]

StepProductEquivalents of NaHEquivalents of CH₃I
15,9-dimethyl derivative2.02.0
25,7,9-trimethyl derivative1.0 (additional)1.0 (additional)
35,7,7,9-tetramethyl derivative4.2 (total)4.1 (total)

Visualizations

Experimental Workflow for N-alkylation

experimental_workflow Experimental Workflow for N-alkylation of Pyridodiazepin-4-ones cluster_preparation Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Dissolve Pyridodiazepin-4-one in anhydrous solvent base_add Add Sodium Hydride (NaH) at 0 °C start->base_add stir1 Stir for 30-60 min at 0 °C base_add->stir1 alkyl_add Add Alkyl Halide dropwise at 0 °C stir1->alkyl_add Deprotonation Complete stir2 Stir at room temperature (2-24 h) alkyl_add->stir2 monitor Monitor reaction by TLC or LC-MS stir2->monitor quench Quench with sat. NH4Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry (Na2SO4) and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end end purify->end Obtain Pure Product

Caption: Workflow for the N-alkylation of pyridodiazepin-4-ones.

Logical Relationship of Reaction Components

logical_relationship Key Components and their Roles in N-alkylation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products substrate Pyridodiazepin-4-one (Nucleophile Precursor) product N-alkylated Pyridodiazepin-4-one substrate->product Becomes Nucleophile alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->product Provides Alkyl Group base Sodium Hydride (NaH) (Base) base->substrate Deprotonates solvent Anhydrous Aprotic Solvent (e.g., DMF, THF) solvent->base Reaction Medium byproduct NaX + H2

Caption: Key components and their roles in the N-alkylation reaction.

References

Synthesis of Novel Heterocyclic Compounds: Applications in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals.[1][2] Their diverse structures and ability to interact with a wide range of biological targets make them privileged scaffolds in the design of novel therapeutic agents.[1][3] This document provides detailed protocols and application notes for the synthesis of three classes of bioactive heterocyclic compounds: thiazoles, pyrazoles, and benzimidazoles. These examples highlight modern synthetic methodologies, including one-pot multicomponent reactions and microwave-assisted synthesis, and showcase their applications as anticancer and antimicrobial agents.

I. One-Pot, Three-Component Synthesis of Novel Thiazole Derivatives with Anticancer Activity

This section details the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives, which have demonstrated significant in vitro anticancer activity.[4] The one-pot, three-component reaction offers an efficient route to these complex molecules.[4]

Data Presentation

Table 1: Synthesis and Anticancer Activity of Thiazole Derivatives [4]

CompoundYield (%)IC50 (μM) vs. HCT-116IC50 (μM) vs. HT-29IC50 (μM) vs. HepG2
4c 853.80 ± 0.807.24 ± 0.622.94 ± 0.62
4d 883.65 ± 0.904.13 ± 0.512.31± 0.43
8c 823.16 ± 0.903.47 ± 0.794.57 ± 0.85
Cisplatin -5.18 ± 0.9411.68 ± 1.5441.0 ± 0.63
Harmine -2.40 ± 0.124.59 ± 0.672.54 ± 0.82
Experimental Protocol

Synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives (General Procedure): [4]

  • A mixture of 2-(2-benzylidenehydrazinyl)-4-methylthiazole (starting precursor), an appropriate active methylene compound (e.g., malononitrile), and elemental sulfur is prepared in a round-bottom flask.

  • The reactants are dissolved in ethanol.

  • A few drops of a suitable base (e.g., piperidine or triethylamine) are added to the mixture to catalyze the reaction.

  • The reaction mixture is heated under reflux for a specified period (typically 4-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure thiazole derivative.

  • The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, ¹H-NMR, and ¹³C-NMR.

Signaling Pathway

The anticancer action of the synthesized thiazole derivatives was suggested to be through the induction of apoptosis via the Bcl-2 family of proteins.[4]

Bcl2_Pathway Thiazole Thiazole Derivative (e.g., 4c, 4d, 8c) Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Pore Formation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic pathway of thiazole derivatives.

II. Microwave-Assisted Synthesis of Benzimidazole Derivatives with Antimicrobial Activity

Microwave-assisted organic synthesis is a green chemistry approach that often leads to shorter reaction times, higher yields, and cleaner reactions.[3][5] This protocol describes the rapid synthesis of benzimidazole derivatives, which are known for their broad-spectrum antimicrobial properties.[6][7]

Data Presentation

Table 2: Microwave-Assisted Synthesis of Benzimidazole Derivatives [3]

CompoundR GroupReaction Time (min)Yield (%)
3a Methyl1.595
3c Propyl2.090
3d Ethyl2.092
3h Chloromethyl3.085
3j 2-Phenylethyl4.080
Experimental Protocol

General procedure for microwave-assisted synthesis of benzimidazoles: [3]

  • In a microwave-safe vessel, o-phenylenediamine (1.0 mmol) and an appropriate carboxylic acid (1.0 mmol) are mixed.

  • Two drops of 4M hydrochloric acid are added to the mixture.

  • The vessel is placed in a microwave oven and irradiated at a power level of 50% for a duration of 1.5 to 4 minutes, depending on the carboxylic acid used.

  • After irradiation, the reaction mixture is cooled to room temperature.

  • The crude product is recrystallized from a 50:50 mixture of ethanol and water to yield the pure benzimidazole derivative.

  • The synthesized compounds are then screened for their antimicrobial activity using methods like the disk diffusion assay against various bacterial and fungal strains.[6]

Experimental Workflow

MW_Synthesis_Workflow Start Start: Reactants Reactants o-phenylenediamine + Carboxylic Acid + HCl (cat.) Start->Reactants Microwave Microwave Irradiation (50% power, 1.5-4 min) Reactants->Microwave Cooling Cooling to Room Temperature Microwave->Cooling Recrystallization Recrystallization (Ethanol/Water) Cooling->Recrystallization Product Pure Benzimidazole Derivative Recrystallization->Product Screening Antimicrobial Screening Product->Screening End End: Bioactive Compound Screening->End

Caption: Workflow for microwave-assisted benzimidazole synthesis.

III. Multicomponent Synthesis of Pyrazole Derivatives as Anticancer Agents

Pyrazole scaffolds are prevalent in many FDA-approved drugs and are actively researched for their anticancer potential.[8][9][10] Multicomponent reactions provide a powerful and efficient means to access complex pyrazole derivatives from simple starting materials.[8][9]

Data Presentation

Table 3: Anticancer Activity of Pyrazole-Indole Hybrids [11]

CompoundIC50 (μM) vs. HepG2IC50 (μM) vs. MCF-7
7a 6.1 ± 1.910.6 ± 2.3
7b 7.9 ± 1.912.3 ± 2.5
Doxorubicin 24.7 ± 3.264.8 ± 4.1
Experimental Protocol

Synthesis of pyrazole–indole hybrids (General Procedure): [11]

  • 5-aminopyrazole derivatives are prepared as starting materials.

  • In a separate reaction, a substituted isatin or 1H-indole-3-carbaldehyde is used as the second component.

  • The 5-aminopyrazole and the indole derivative are reacted in a suitable solvent, often with a catalyst, in a one-pot fashion.

  • The reaction is monitored by TLC, and upon completion, the product is isolated by filtration or extraction.

  • Purification is typically achieved by column chromatography or recrystallization.

  • The final products are characterized by various spectroscopic methods.

  • The synthesized compounds are then evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using assays such as the MTT assay.[11]

Logical Relationship of Synthesis

Pyrazole_Synthesis_Logic SM1 5-Aminopyrazole Derivative MCR Multicomponent Reaction SM1->MCR SM2 Indole Derivative (Isatin or Aldehyde) SM2->MCR Isolation Product Isolation MCR->Isolation Purification Purification (Chromatography/ Recrystallization) Isolation->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Evaluation (Anticancer Assay) Characterization->Bioassay FinalProduct Bioactive Pyrazole-Indole Hybrid Bioassay->FinalProduct

Caption: Logical flow for pyrazole synthesis and evaluation.

Conclusion

The synthesis of novel heterocyclic compounds remains a vibrant and essential area of research in drug discovery. The protocols and data presented herein demonstrate the utility of modern synthetic methods to efficiently generate libraries of bioactive molecules. The thiazole, benzimidazole, and pyrazole scaffolds continue to provide promising leads for the development of new anticancer and antimicrobial therapies. Further exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing these lead compounds into clinically effective drugs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine synthesis. The information is compiled from established synthetic methodologies for related heterocyclic compounds.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low to no yield can stem from several factors, including inactive reagents, suboptimal reaction conditions, or degradation of the product. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Use freshly distilled solvents and verify the activity of catalysts or moisture-sensitive reagents.

    • Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the activation energy barrier may not be overcome. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Experiment with a range of temperatures to find the optimal condition.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Inert Atmosphere: Many organic reactions are sensitive to oxygen and moisture. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Choice: The choice of catalyst can significantly impact the reaction outcome. For intramolecular cyclization reactions, such as a Friedel-Crafts or a Staudinger-aza-Wittig reaction, the catalyst's nature and loading are crucial.[1][2] Consider screening different catalysts and optimizing the catalyst concentration.

Issue 2: Formation of Significant Side Products

  • Question: My reaction is producing a significant amount of side products, complicating purification and reducing the yield of the target compound. What strategies can I employ to minimize side product formation?

  • Answer: The formation of side products is a common issue in complex organic syntheses. To address this, consider the following:

    • Reaction Selectivity: The regioselectivity of the cyclization step is crucial. The nature and position of substituents on the pyridine ring can influence the cyclization pathway, potentially leading to different isomers.[1] Modifying the protecting groups or the substituents might enhance the desired regioselectivity.

    • Concentration: The concentration of the reactants can influence the rate of intermolecular versus intramolecular reactions. For intramolecular cyclizations, running the reaction at high dilution can favor the formation of the desired cyclic product over intermolecular polymerization.

    • Order of Addition: The order in which reagents are added can sometimes affect the reaction pathway. A slow addition of one of the reactants can help to maintain a low concentration of that reactant, which may suppress side reactions.

    • Alternative Synthetic Routes: If side product formation is persistent, exploring alternative synthetic routes may be necessary. For instance, different cyclization strategies, such as photochemical cyclization or ring expansion methods, have been reported for related azepine derivatives.[3][4]

Issue 3: Difficulty in Product Purification

  • Question: I am having difficulty purifying the final product from the reaction mixture. What purification techniques are recommended?

  • Answer: The purification of nitrogen-containing heterocyclic compounds can sometimes be challenging due to their polarity and potential for interaction with silica gel.

    • Chromatography: Column chromatography is the most common purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve good separation. Using a silica gel treated with a small amount of triethylamine can help to reduce tailing of basic compounds.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.

    • Acid-Base Extraction: Exploiting the basic nature of the amine groups in the product, an acid-base extraction can be used to separate it from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the aqueous layer is basified to precipitate or extract the pure product.

Frequently Asked Questions (FAQs)

  • Q1: What are the common synthetic strategies for constructing the pyrido[2,3-d]azepine core?

    • A1: Common strategies for synthesizing similar fused azepine rings include intramolecular cyclization of a suitable linear precursor. Key reactions reported for analogous structures include the Staudinger–aza-Wittig reaction, Friedel-Crafts acylation followed by reduction, and palladium-catalyzed double amination reactions.[1][2][5]

  • Q2: Are there any specific catalysts recommended for the cyclization step?

    • A2: The choice of catalyst is highly dependent on the specific reaction. For Friedel-Crafts type cyclizations, Lewis acids like AlCl₃ or polyphosphoric acid (PPA) are commonly used.[2] For palladium-catalyzed aminations, a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable ligand is employed.[5] For Staudinger–aza-Wittig reactions, phosphines like PPh₃ or PMe₃ are used.[1]

  • Q3: How can I confirm the structure of my final product?

    • A3: The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and possibly Infrared (IR) spectroscopy. The IUPAC name for this compound is 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine.[6]

Comparative Data on Synthetic Strategies for Related Pyrido-Azepine Derivatives

Due to the limited specific data on yield improvement for this compound, the following table summarizes yields reported for the synthesis of related pyrido-azepine structures using different methodologies. This can provide a benchmark for expected yields.

Synthetic StrategyTarget/Related CompoundReported YieldReference
Staudinger–aza-Wittig Reaction5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepinesUp to 67% (over 3 steps)[1]
Friedel-Crafts Ring Closure11H-benzo[f]pyrido[2,3-b]azepinesHigh yields[2]
Intramolecular Condensation2,3-Dihydro-1H-azepine derivatives71-96%[7]
Pd-catalyzed Double AminationPyridobenzazepine derivativesModerate yields[5]
N-Acyliminium Ion CyclizationTetracyclic pyrido[2,3-b]azepine derivativesNot specified[8]

Experimental Protocols

Below is a generalized experimental protocol for a potential synthetic step based on methodologies for similar compounds. Note: This is a hypothetical protocol and must be adapted and optimized for the specific synthesis of this compound.

Hypothetical Protocol: Intramolecular Friedel-Crafts Cyclization

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the appropriate N-substituted 2-aminopyridine precursor.

  • Solvent and Catalyst: Anhydrous solvent (e.g., dichloromethane or nitrobenzene) is added, and the solution is cooled to 0 °C in an ice bath. The Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise under a nitrogen atmosphere.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of water or a dilute acid solution.

  • Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Visualizations

The following diagrams illustrate key concepts in the synthesis and troubleshooting process.

Troubleshooting_Low_Yield start Low or No Yield reagent_quality Check Reagent Purity and Activity start->reagent_quality Potential Cause reaction_conditions Optimize Reaction Conditions start->reaction_conditions Potential Cause product_stability Assess Product Stability start->product_stability Potential Cause sub_reagent Use Fresh Reagents Verify Catalyst Activity Use Anhydrous Solvents reagent_quality->sub_reagent sub_conditions Optimize Temperature Vary Reaction Time Ensure Inert Atmosphere reaction_conditions->sub_conditions sub_stability Lower Reaction Temp. Quench Promptly Analyze for Degradation product_stability->sub_stability end Improved Yield sub_reagent->end sub_conditions->end sub_stability->end

Caption: Troubleshooting workflow for addressing low product yield.

Synthesis_Pathway cluster_start Starting Materials start_A 2-Aminopyridine Derivative step1 Sidechain Attachment start_A->step1 start_B Cyclization Precursor Sidechain start_B->step1 intermediate Linear Precursor step1->intermediate step2 Intramolecular Cyclization (e.g., Friedel-Crafts) intermediate->step2 product This compound step2->product

Caption: A potential synthetic pathway for this compound.

References

Technical Support Center: N-Acyliminium Ion Cyclization for Pyrido[2,3-b]azepines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of pyrido[2,3-b]azepines via N-acyliminium ion cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-acyliminium ion cyclization to form pyrido[2,3-b]azepines?

A1: The reaction proceeds through the formation of a highly electrophilic N-acyliminium ion intermediate from a suitable precursor, typically a hydroxylactam or an alkoxylactam. This intermediate is then attacked by the electron-rich pyridine ring in an intramolecular electrophilic aromatic substitution-type reaction (a Pictet-Spengler-type reaction) to form the fused pyrido[2,3-b]azepine ring system. The reaction is typically promoted by a Brønsted or Lewis acid catalyst.

Q2: Why is the cyclization onto a pyridine ring challenging?

A2: The pyridine ring is an electron-deficient aromatic system, which makes it a relatively poor nucleophile for electrophilic substitution reactions.[1] The lone pair of electrons on the nitrogen atom can be protonated or coordinate to a Lewis acid, further deactivating the ring towards electrophilic attack.[1]

Q3: What is the role of substituents on the pyridine ring?

A3: Electron-donating groups (EDGs) on the pyridine ring are crucial for the success of the cyclization. EDGs, such as methoxy (-OCH₃) or alkyl groups, increase the electron density of the pyridine ring, making it more nucleophilic and facilitating the attack on the N-acyliminium ion. Unactivated pyridine rings often fail to cyclize or give very low yields.

Q4: Which catalysts are typically used for this reaction?

A4: Both Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), formic acid, polyphosphoric acid (PPA)) and Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) can be used to promote the formation of the N-acyliminium ion. The choice of catalyst can significantly impact the reaction yield and may need to be optimized for a specific substrate.

Q5: What are common side reactions?

A5: Common side reactions include:

  • Proton loss from the N-acyliminium ion: If the N-acyliminium ion precursor has a proton alpha to the nitrogen, elimination can occur to form an enamide, which may undergo other reactions.

  • Polymerization: The highly reactive N-acyliminium ion can react intermolecularly, leading to polymer formation, especially at higher concentrations.

  • Formation of regioisomers: If the pyridine ring has multiple activated positions, a mixture of regioisomeric products can be formed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficiently activated pyridine ring. 2. Ineffective catalyst. 3. Unstable N-acyliminium ion precursor. 4. Reaction temperature is too low.1. Ensure the presence of a strong electron-donating group on the pyridine ring. 2. Screen a variety of Brønsted and Lewis acids. For some substrates, stronger acids like polyphosphoric acid (PPA) at elevated temperatures may be necessary. 3. Confirm the stability of the starting material under the reaction conditions. If it is degrading, consider a milder catalyst or lower temperature. 4. Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Formation of Multiple Products 1. Lack of regioselectivity in the cyclization. 2. Decomposition of starting material or product.1. If the pyridine ring has multiple activated positions, consider using a substrate with blocking groups to direct the cyclization. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Purify the product as soon as the reaction is complete to minimize degradation.
Polymerization 1. High concentration of the N-acyliminium ion precursor. 2. Excessively high reaction temperature.1. Perform the reaction under high dilution conditions. 2. Use the lowest effective temperature for the cyclization.
Difficulty in Product Purification 1. Product is highly polar. 2. Product is unstable on silica gel.1. Use a more polar eluent system for column chromatography or consider reverse-phase chromatography. 2. Use a different stationary phase, such as alumina, or consider purification by crystallization.

Data Presentation

Table 1: N-Acyliminium Ion Cyclization for the Synthesis of Pyrido[2,3-b]azepine Analogs

PrecursorCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
N-(2-(6-methoxypyridin-2-yl)ethyl)-5-hydroxypyrrolidin-2-onep-TsOH (cat.)BenzeneReflux83-methoxy-5,11b-dihydro-6H-4,6a-diaza-benzo[c]fluoren-7-one70Padwa et al.
N-(2-(4-methyl-6-methoxypyridin-2-yl)ethyl)-5-hydroxypyrrolidin-2-onep-TsOH (cat.)BenzeneRefluxN/AMixture of regioisomers68Padwa et al.
N-(2-(6-methoxypyridin-2-yl)ethyl)-5-hydroxypiperidin-2-onep-TsOH (cat.)BenzeneRefluxN/ATricyclic lactam30Padwa et al.
Hydroxylactam derived from pyridine-2,3-dicarboximide and phenethyl magnesium bromidePPA1401Pyrido[2′,3′:3,4]pyrrolo[2,1-a]benz[c]azepine derivativeN/ABahajaj et al.
2-(2-aminoethyl)pyridine and 2-benzoylbenzoic acid derived precursorFormic AcidReflux22,3,9,13b-tetrahydro-1H-benzo[f]pyrrolo[2,1-a]pyrido[2,3-c]azepine65Lee et al.

Experimental Protocols

Representative Protocol for the Synthesis of a Tetracyclic Pyrido[2,3-b]azepine Derivative

This protocol is adapted from the synthesis of 2,3,9,13b-tetrahydro-1H-benzo[f]pyrrolo[2,1-a]pyrido[2,3-c]azepine described by Lee et al.

  • Preparation of the Hydroxylactam Precursor:

    • To a solution of the appropriate N-substituted pyridine-2,3-dicarboximide in dry THF, add a solution of the desired Grignard reagent (e.g., phenethylmagnesium bromide) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired hydroxylactam.

  • N-Acyliminium Ion Cyclization:

    • Dissolve the purified hydroxylactam in formic acid.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and concentrated ammonium hydroxide to neutralize the acid.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final tetracyclic pyrido[2,3-b]azepine derivative.

Mandatory Visualizations

Reaction Pathway

N_Acyliminium_Cyclization precursor Hydroxylactam Precursor iminium N-Acyliminium Ion (Reactive Intermediate) precursor->iminium -H₂O product Pyrido[2,3-b]azepine iminium->product Intramolecular Cyclization acid Brønsted or Lewis Acid acid->iminium Catalyst

Caption: General reaction pathway for N-acyliminium ion cyclization.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Start check_yield Low or No Product? start->check_yield check_purity Multiple Products? check_yield->check_purity No sub_node Check Pyridine Activation (Presence of EDG) check_yield->sub_node Yes success Successful Cyclization check_purity->success No regio_node Consider Blocking Groups for Regiocontrol check_purity->regio_node Yes cat_node Screen Catalysts (Brønsted vs. Lewis) sub_node->cat_node temp_node Optimize Temperature and Concentration cat_node->temp_node purify_node Optimize Purification (TLC, Column Conditions) regio_node->purify_node

References

Optimization of reaction conditions for Staudinger–aza-Wittig cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Staudinger–aza-Wittig cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your reaction conditions and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Staudinger–aza-Wittig cyclization in a question-and-answer format.

Question: My reaction yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields in the Staudinger–aza-Wittig cyclization can stem from several factors. Here are the key areas to investigate and optimize:

  • Reaction Temperature: The intramolecular aza-Wittig reaction often requires elevated temperatures to proceed efficiently.[1][2] However, excessively high temperatures can lead to side reactions and decomposition. If you are observing low conversion, a careful, stepwise increase in temperature may be beneficial. Conversely, for some catalytic asymmetric versions, the reaction can proceed at room temperature, and in some cases, increasing the temperature to 35 °C can be optimal.[3][4]

  • Choice of Phosphine: The nature of the phosphine reagent is critical. Triphenylphosphine (PPh₃) is commonly used, but its reactivity can sometimes be insufficient.[1][2][5] Tributylphosphine (n-Bu₃P) is a more nucleophilic alternative that can accelerate the initial Staudinger reaction, leading to faster formation of the iminophosphorane intermediate.[6] However, be mindful that steric hindrance can also play a role in the subsequent cyclization.[6] For catalytic versions, specialized phosphines like HypPhos have been shown to be effective.[3][4]

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Toluene is a frequently used solvent for this reaction, often requiring heating.[1][2] Other non-polar aprotic solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) have also been employed, sometimes at lower temperatures.[7] It is crucial to ensure your starting materials and intermediates are soluble in the chosen solvent.

  • Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, ¹H NMR) to determine the optimal reaction time. Some reactions are reported to run for several hours to days.[3][7]

  • Purity of Reagents: Ensure that your starting materials, especially the organic azide and the phosphine, are pure. Impurities can interfere with the reaction. The organic azide itself can sometimes be unstable.[8]

Question: I am observing the formation of significant side products. What are they and how can I minimize them?

Answer:

The primary side product in a Staudinger–aza-Wittig reaction is the corresponding phosphine oxide (e.g., triphenylphosphine oxide if PPh₃ is used).[5] This can complicate purification. Other potential side products can arise from competing reaction pathways.

  • Phosphine Oxide Removal: The removal of triphenylphosphine oxide can be challenging due to its polarity and solubility. Chromatographic purification is often necessary. Alternatively, using a polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide byproduct can be removed by filtration.[9] In catalytic versions of the reaction, the phosphine oxide is reduced back to the phosphine in situ, thus avoiding its accumulation as a stoichiometric byproduct.[3][4]

  • Hydrolysis of Iminophosphorane: The iminophosphorane intermediate can be susceptible to hydrolysis, especially in the presence of water, which would lead to the formation of a primary amine and the phosphine oxide without the desired cyclization.[5][10] Therefore, it is essential to perform the reaction under anhydrous conditions.

  • Self-Dimerization: In some intermolecular variants, self-dimerization of the intermediate can occur, leading to undesired homocoupled products.[11] Adjusting the concentration of reactants or the rate of addition of one reactant to another can sometimes mitigate this issue.

Question: The reaction is not proceeding at all or is very sluggish even at high temperatures. What can I do?

Answer:

If the reaction is stalled, consider the following interventions:

  • Addition of a Brønsted Acid Co-catalyst: The addition of a Brønsted acid, such as 2-nitrobenzoic acid, has been shown to significantly accelerate the aza-Wittig reaction, allowing it to proceed at room temperature in high yield.[3][4] The acid is thought to protonate the iminophosphorane, activating it for the subsequent cycloaddition.[4]

  • Switching to a More Reactive Phosphine: As mentioned earlier, tributylphosphine is more reactive than triphenylphosphine and may be necessary for less reactive substrates.[6]

  • Investigate Substrate Electronics: The electronic properties of your substrate can influence the facility of the Staudinger–aza-Wittig reaction.[3] Electron-withdrawing groups on the carbonyl component can enhance its reactivity towards the iminophosphorane.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Staudinger–aza-Wittig cyclization?

A1: The reaction proceeds in two main stages. First, the phosphine reacts with the organic azide in a Staudinger reaction to form an iminophosphorane intermediate, with the expulsion of nitrogen gas.[5][10] In the second stage, the nucleophilic nitrogen of the iminophosphorane attacks the intramolecular carbonyl group in an aza-Wittig reaction. This forms a four-membered oxazaphosphetane intermediate, which then collapses to form the final cyclic imine and a phosphine oxide byproduct.[12][13]

Q2: How can I perform this reaction catalytically?

A2: A catalytic Staudinger–aza-Wittig reaction is possible by incorporating an in situ reduction of the phosphine oxide byproduct back to the active phosphine.[3][4] This is often achieved using a silane reducing agent, such as phenylsilane.[3] The use of a chiral phosphine catalyst, like HypPhos, can also enable catalytic and asymmetric versions of the reaction.[3][4]

Q3: What are the typical reaction conditions for a Staudinger–aza-Wittig cyclization?

A3: The conditions can vary significantly depending on the substrate and the specific protocol. A common approach involves heating the azide and triphenylphosphine in a solvent like toluene.[1][2] However, milder conditions have been developed, for instance, using a Brønsted acid co-catalyst allows the reaction to proceed at room temperature.[3][4]

Q4: Can I use other carbonyl groups besides ketones and aldehydes?

A4: Yes, the aza-Wittig reaction is versatile. Iminophosphoranes can react with other electrophiles such as carbon dioxide to form isocyanates, isocyanates to form carbodiimides, and carbon disulfide to yield isothiocyanates.[14]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to aid in the comparison of different reaction conditions.

Table 1: Effect of Brønsted Acid on Catalytic Asymmetric Staudinger–aza-Wittig Reaction

EntryAcid (mol %)Yield (%)ee (%)
1None-71
22-Nitrobenzoic acid (20)9586
32-Nitrobenzoic acid (50)-75
42-Nitrobenzoic acid (100)-68

Reaction conditions: Substrate, HypPhos catalyst, phenylsilane in a suitable solvent at room temperature. Data extracted from a study on the desymmetrization of ketones.[3]

Table 2: Optimization of a Catalytic Intermolecular Aza-Wittig/Diels–Alder Sequence

EntryLewis Acid (1 eq.)Overall Yield (%)
1None16
2MgBr₂38
3Sc(OTf)₃34
4Yb(OTf)₃32
5InCl₃25
6ZnCl₂24
7Cu(OTf)₂21
8TiCl₄19
9BF₃·OEt₂18
10SnCl₄17
11AlCl₃15
12NbCl₅ (10 mol%)38

Reaction conditions: A multi-step sequence where the final Diels-Alder step was optimized with various Lewis acids.[11]

Detailed Experimental Protocols

Protocol 1: Catalytic Asymmetric Staudinger–aza-Wittig Reaction at Room Temperature

This protocol is adapted from a procedure for the desymmetrization of ketones to form nitrogen heterocycles.[3][4]

  • To a solution of the azido-ketone (1.0 equiv) in an appropriate anhydrous solvent (e.g., toluene), add the chiral phosphine catalyst (e.g., HypPhos, 10 mol %).

  • Add the Brønsted acid co-catalyst (e.g., 2-nitrobenzoic acid, 20 mol %).

  • Add the silane reducing agent (e.g., phenylsilane, 1.5 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel to afford the desired product.

Protocol 2: One-Pot Staudinger/Intramolecular Aza-Wittig Cyclization

This is a general protocol for the synthesis of cyclic imines from azido-aldehydes or azido-ketones.[1][2]

  • Dissolve the azido-aldehyde or azido-ketone (1.0 equiv) in anhydrous toluene.

  • Add triphenylphosphine (1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux (or a lower temperature depending on the substrate's reactivity).

  • Monitor the reaction for the consumption of the starting material and the formation of the product by TLC or ¹H NMR. The reaction time can range from a few hours to 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to separate the cyclic imine from the triphenylphosphine oxide byproduct.

Visualizations

Staudinger_Aza_Wittig_Mechanism cluster_stg1 Staudinger Reaction cluster_stg2 Aza-Wittig Reaction cluster_end Products Azide R-N₃ Iminophosphorane R-N=PR'₃ Azide->Iminophosphorane + R'₃P - N₂ Phosphine R'₃P Carbonyl R''₂C=O Oxazaphosphetane [Oxazaphosphetane Intermediate] Iminophosphorane->Oxazaphosphetane + R''₂C=O Imine R-N=CR''₂ Oxazaphosphetane->Imine PhosphineOxide R'₃P=O Oxazaphosphetane->PhosphineOxide

Caption: Reaction mechanism of the Staudinger–aza-Wittig cyclization.

Experimental_Workflow start Start reagents Combine Azide, Phosphine, and Carbonyl Substrate in Anhydrous Solvent start->reagents reaction Heat Reaction Mixture (or stir at RT with catalyst) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, NMR) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (e.g., solvent removal) monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Staudinger–aza-Wittig cyclization.

Troubleshooting_Guide start Low Yield or No Reaction temp Increase Temperature Incrementally start->temp phosphine Switch to a More Reactive Phosphine (e.g., n-Bu₃P) start->phosphine acid Add a Brønsted Acid Co-catalyst start->acid solvent Check Solvent and Reagent Purity/ Solubility start->solvent success Improved Yield temp->success phosphine->success acid->success solvent->success

References

Overcoming regioselectivity issues in pyridoazepine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity challenges encountered during the synthesis of pyridoazepines. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in intramolecular cyclization reactions to form pyridoazepines?

A1: The regioselectivity of intramolecular cyclization to form a pyridoazepine core is primarily governed by three factors:

  • Electronic Properties of the Pyridine Ring: The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic attack compared to a benzene ring. Electrophilic substitution is most likely to occur at the C-3 (β) position, which is the most electron-rich position.

  • Position and Nature of Substituents: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine ring can significantly influence the site of cyclization. EDGs will activate the ring towards electrophilic attack and direct the cyclization, while EWGs will further deactivate the ring.

  • Reaction Conditions: The choice of catalyst (Brønsted vs. Lewis acid), solvent, and temperature can alter the reaction pathway and favor the formation of one regioisomer over another.

Q2: Which positions on the pyridine ring are most susceptible to intramolecular electrophilic attack during pyridoazepine formation?

A2: In general, electrophilic attack on an unsubstituted pyridine ring is most favorable at the C-3 position. This is because the resonance structures of the intermediate sigma complex show that attack at C-2 or C-4 places a destabilizing positive charge on the electronegative nitrogen atom.[1][2][3] Therefore, intramolecular cyclizations to form pyridoazepines will preferentially occur at the C-3 position, leading to pyrido[3,4-b]azepines or pyrido[3,2-b]azepines, depending on the starting material. Cyclization at C-2 or C-4 is less common and typically requires specific activation of that position.

Q3: Can N-acyliminium ion cyclization be used to control the regioselectivity of pyridoazepine synthesis?

A3: Yes, N-acyliminium ion cyclization is a powerful method for forming pyridoazepine rings, and it can offer a degree of regiochemical control. The N-acyliminium ion is a highly reactive electrophile.[4] The regioselectivity of the subsequent intramolecular cyclization onto the pyridine ring is still influenced by the electronic properties of the pyridine nucleus. For instance, in the synthesis of tetracyclic analogues of mirtazapine, N-acyliminium ion cyclization has been successfully employed to construct pyrido[2,3-b]azepine derivatives.[5][6] The outcome of these reactions is dependent on the nucleophilicity of the positions on the pyridine ring.

Troubleshooting Guides

Problem 1: Poor or incorrect regioselectivity in Friedel-Crafts type cyclization to form the azepine ring.

Symptoms:

  • Formation of a mixture of pyridoazepine regioisomers.

  • Isolation of an unexpected pyridoazepine isomer as the major product.

  • Failure of the cyclization reaction to proceed.

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Catalyst Choice The strength and type of acid catalyst can significantly impact regioselectivity. Strong Brønsted acids like polyphosphoric acid (PPA) or strong Lewis acids like AlCl₃ are commonly used.[7] If a mixture of isomers is obtained, consider using a milder Lewis acid (e.g., BF₃·OEt₂, SnCl₄) which can sometimes offer better selectivity by coordinating with the pyridine nitrogen and modifying the ring's electronic properties.[8]
Substituent Effects The electronic nature of substituents on the pyridine ring dictates the position of electrophilic attack. An electron-donating group (EDG) will direct the cyclization to the ortho and para positions relative to itself, while an electron-withdrawing group (EWG) will direct meta. Carefully consider the position of your substituents. It may be necessary to redesign the synthetic route to place directing groups at positions that favor the desired cyclization.
Reaction Temperature Higher temperatures can sometimes lead to the formation of thermodynamic products, which may not be the desired regioisomer. If you are obtaining an undesired isomer, try running the reaction at a lower temperature. Conversely, if the reaction is not proceeding, a gradual increase in temperature may be necessary.
Problem 2: Unwanted side reactions competing with the desired intramolecular cyclization.

Symptoms:

  • Low yield of the desired pyridoazepine.

  • Formation of polymeric materials.

  • Identification of intermolecular reaction products.

Possible Causes and Solutions:

CauseRecommended Solution
High Reactant Concentration High concentrations can favor intermolecular reactions over the desired intramolecular cyclization. Employing high-dilution conditions can significantly improve the yield of the cyclized product. This is achieved by slowly adding the substrate to a large volume of solvent and catalyst.
Reactive Intermediates The intermediate electrophile (e.g., acylium ion, carbocation) may be too reactive, leading to non-specific reactions. The stability of the intermediate can be modulated by the choice of precursor and reaction conditions. For example, in a Bischler-Napieralski type reaction, the reactivity of the intermediate nitrilium ion can be influenced by the choice of dehydrating agent.[7]
Steric Hindrance Steric hindrance around the desired site of cyclization can prevent the reaction from occurring and favor alternative reaction pathways. It may be necessary to use less bulky protecting groups or to redesign the substrate to minimize steric clash.

Experimental Protocols

General Procedure for Regioselective Bischler-Napieralski Reaction for Pyrido[2,3-b][5][9]diazepine Synthesis

This protocol is based on the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][5][9]diazepin-4-ones.[8][10]

  • Reactant Preparation: A mixture of 2,3-diaminopyridine (1.0 eq.) and an appropriate ethyl aroylacetate (1.1 eq.) is prepared.

  • Reaction Setup: The reactants are heated in a suitable high-boiling solvent (e.g., diphenyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Cyclization: The reaction mixture is heated to reflux for a specified period (typically several hours) to effect cyclization. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a suitable solvent (e.g., diethyl ether) to remove the high-boiling solvent, and then dried.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Note: This reaction is reported to be highly regiospecific, with the cyclization occurring selectively to form the pyrido[2,3-b][5][9]diazepin-4-one isomer.[8][10]

General Procedure for N-Acyliminium Ion Cyclization

This is a generalized procedure based on methodologies for synthesizing tetracyclic pyrido[2,3-b]azepine derivatives.[5][6]

  • Precursor Synthesis: A suitable hydroxy lactam precursor is synthesized. This is typically achieved by the reaction of a pyridine-2,3-dicarboximide with a Grignard reagent.

  • Cyclization: The hydroxy lactam precursor is dissolved in a strong Brønsted acid, such as polyphosphoric acid (PPA) or methanesulfonic acid.

  • Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C for several hours. The reaction should be monitored for the consumption of the starting material.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a mixture of ice and a base (e.g., concentrated ammonia solution) to neutralize the acid.

  • Extraction: The aqueous layer is extracted several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

regioselectivity_workflow start Starting Material: Substituted Aminopyridine Derivative issue Regioselectivity Issue Encountered? start->issue analysis Analyze Electronic Effects: - Position of Substituents (EDG/EWG) - Inherent Pyridine Reactivity issue->analysis Yes outcome Desired Regioisomer Obtained issue->outcome No conditions Modify Reaction Conditions analysis->conditions redesign Redesign Synthesis: - Alter Substituent Position - Introduce a Directing Group analysis->redesign catalyst Change Catalyst: - Brønsted vs. Lewis Acid - Acid Strength conditions->catalyst temp Adjust Temperature: - Lower for Kinetic Control - Higher for Thermodynamic Control conditions->temp catalyst->outcome temp->outcome redesign->start

Caption: Troubleshooting workflow for regioselectivity issues.

friedel_crafts_pathway cluster_0 Friedel-Crafts Type Cyclization start Aminopyridine Precursor acylium Formation of Electrophile (e.g., Acylium Ion) start->acylium + Acid Catalyst attack Intramolecular Electrophilic Attack acylium->attack path_a Attack at C-3 (Electronically Favored) attack->path_a Path A path_b Attack at C-2 or C-4 (Electronically Disfavored) attack->path_b Path B sigma_a Sigma Complex A (More Stable) path_a->sigma_a sigma_b Sigma Complex B (Less Stable) path_b->sigma_b product_a Pyrido[3,2-b]- or [3,4-b]azepine sigma_a->product_a Deprotonation product_b Pyrido[2,3-b]- or [4,3-b]azepine sigma_b->product_b Deprotonation

Caption: Regiochemical pathways in Friedel-Crafts cyclization.

directing_groups start Substituted Pyridine Ring edg Electron-Donating Group (EDG) (e.g., -OR, -NR₂) start->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) start->ewg ortho_para Directs Electrophilic Attack to Ortho and Para Positions edg->ortho_para meta Directs Electrophilic Attack to Meta Position ewg->meta outcome_op Favors formation of specific regioisomers based on EDG position ortho_para->outcome_op outcome_m Favors formation of specific regioisomers based on EWG position meta->outcome_m

Caption: Influence of directing groups on cyclization.

References

Technical Support Center: Purification of Crude Pyrido[2,3-d]azepine Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude pyrido[2,3-d]azepine products. The guidance provided is based on established purification strategies for nitrogen-containing heterocyclic compounds and may require optimization for specific pyrido[2,3-d]azepine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude pyrido[2,3-d]azepine products.

1. Low or No Recovery After Column Chromatography

  • Question: I am losing my compound on the silica gel column. What could be the reason, and how can I prevent this?

  • Answer: Pyrido[2,3-d]azepines, with their basic nitrogen atoms, can strongly adhere to the acidic silica gel, leading to low or no elution. Here are some strategies to mitigate this issue:

    • Basic Modifier in the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution (in the form of a methanolic or dichloromethane solution), to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your basic compound.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

    • Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can help to first elute less polar impurities before increasing the solvent strength to elute your target compound.

2. Co-elution of Impurities with the Product

  • Question: I am unable to separate my desired pyrido[2,3-d]azepine from a closely related impurity during column chromatography. How can I improve the separation?

  • Answer: Achieving good separation of structurally similar compounds can be challenging. Here are some approaches to improve resolution:

    • Optimize the Solvent System: A systematic screening of different solvent systems is crucial. Try combinations of heptane/ethyl acetate, dichloromethane/methanol, or toluene/acetone. A shallow gradient can also help to improve separation.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the most effective method. Both normal-phase and reversed-phase HPLC can be explored.

    • Recrystallization: If the impurity has a different solubility profile, recrystallization can be a powerful purification technique.

3. Product Appears to be Degrading on the Column

  • Question: My pyrido[2,3-d]azepine product seems to be degrading during silica gel chromatography, as I see multiple new spots on the TLC of the collected fractions. What can I do?

  • Answer: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.

    • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a solution of triethylamine in your starting mobile phase to neutralize it.

    • Faster Purification: Minimize the time your compound spends on the column by using a faster flow rate or a steeper gradient. However, be mindful that this might compromise resolution.

    • Alternative Purification Technique: If degradation is a significant issue, consider alternative methods like recrystallization or preparative thin-layer chromatography (prep-TLC) which can be quicker.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the most common impurities I should expect in my crude pyrido[2,3-d]azepine product?

  • A1: Common impurities often include unreacted starting materials, reagents, and byproducts from side reactions. For example, if the synthesis involves a cyclization step, you might have incompletely cyclized intermediates. Isomeric impurities can also be present depending on the synthetic route.

  • Q2: My crude product is a dark, oily residue. How should I approach its purification?

  • A2: For oily products, it is often beneficial to first attempt to solidify the material. This can sometimes be achieved by trituration with a non-polar solvent like hexane or diethyl ether. If the product remains an oil, direct loading onto a silica gel column (pre-adsorbed on a small amount of silica) or preparative HPLC are the most common approaches.

Chromatography

  • Q3: What is a good starting point for a mobile phase for silica gel chromatography of a pyrido[2,3-d]azepine derivative?

  • A3: A good starting point for many nitrogen-containing heterocycles is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. For pyrido[2,3-d]azepines, a system of dichloromethane/methanol or ethyl acetate/hexane is often effective. Remember to add a small amount of a basic modifier like triethylamine (e.g., 0.5%) to prevent streaking and improve recovery.

  • Q4: How can I effectively remove the triethylamine from my purified product after chromatography?

  • A4: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like dichloromethane or toluene under reduced pressure. If residual amounts remain, a mild acidic wash (e.g., with dilute HCl) during a liquid-liquid extraction can be effective, provided your product is stable to these conditions and can be re-extracted into an organic phase after basification.

Recrystallization

  • Q5: What solvents should I try for recrystallizing my pyrido[2,3-d]azepine product?

  • A5: The choice of solvent is highly dependent on the specific substitution pattern of your molecule. A good approach is to screen a range of solvents with varying polarities. Common choices for nitrogen heterocycles include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, or mixtures of these with water or non-polar solvents like hexane.

  • Q6: My compound is either too soluble or not soluble enough in all the solvents I've tried for recrystallization. What should I do?

  • A6: In this case, a two-solvent system is often the solution. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent turbidity. Allow the solution to cool slowly. Common solvent pairs include dichloromethane/hexane, ethyl acetate/hexane, and methanol/water.

Data Presentation

The following tables provide illustrative data for the purification of a hypothetical crude pyrido[2,3-d]azepine derivative. Actual results will vary depending on the specific compound and the nature of the impurities.

Table 1: Comparison of Purification Strategies

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Recovery YieldNotes
Silica Gel Chromatography75%95%60%Mobile phase: Dichloromethane/Methanol (98:2) + 0.5% Triethylamine.
Alumina Chromatography75%92%75%Mobile phase: Ethyl Acetate/Hexane (1:1).
Recrystallization75%98%50%Solvent: Ethanol.
Preparative HPLC75%>99%40%Reversed-phase C18 column with a water/acetonitrile gradient.

Table 2: Solvent Screening for Recrystallization

SolventSolubility at 25°CSolubility at 78°C (Boiling Point)Crystal Formation on Cooling
MethanolHighVery HighPoor
EthanolModerateHighGood
IsopropanolLowModerateVery Good
AcetonitrileModerateHighGood
Ethyl AcetateLowModerateGood
DichloromethaneHighVery HighPoor
HexaneInsolubleInsolubleN/A

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Silica Gel

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting mobile phase (e.g., Dichloromethane/Methanol 99:1 + 0.5% Triethylamine) to form a slurry.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous bed.

  • Sample Loading: Dissolve your crude pyrido[2,3-d]azepine product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Alternatively, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.

  • Elution: Carefully apply the sample to the top of the column. Begin elution with the starting mobile phase, collecting fractions.

  • Gradient (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute your compound.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system based on prior screening (see Table 2).

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_purification Purification Strategy cluster_analysis Analysis of Purified Product crude Crude Pyrido[2,3-d]azepine Product dissolve Dissolve in suitable solvent crude->dissolve tlc TLC Analysis dissolve->tlc chromatography Column Chromatography tlc->chromatography Multiple spots recrystallization Recrystallization tlc->recrystallization One major spot with minor impurities prep_hplc Preparative HPLC chromatography->prep_hplc Co-eluting impurities pure_tlc TLC (single spot) chromatography->pure_tlc recrystallization->pure_tlc prep_hplc->pure_tlc nmr NMR Spectroscopy pure_tlc->nmr hplc_analysis HPLC Analysis (>95% purity) nmr->hplc_analysis ms Mass Spectrometry hplc_analysis->ms final_product final_product ms->final_product Characterized Pure Product

Caption: A typical experimental workflow for the purification and analysis of crude pyrido[2,3-d]azepine products.

troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Issue Encountered low_recovery Low/No Recovery start->low_recovery co_elution Co-elution of Impurities start->co_elution degradation Product Degradation start->degradation no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out add_base add_base low_recovery->add_base Solution: Add Basic Modifier change_stationary_phase change_stationary_phase low_recovery->change_stationary_phase Solution: Change Stationary Phase optimize_mobile_phase optimize_mobile_phase co_elution->optimize_mobile_phase Solution: Optimize Mobile Phase use_hplc use_hplc co_elution->use_hplc Solution: Use Preparative HPLC deactivate_silica deactivate_silica degradation->deactivate_silica Solution: Deactivate Silica faster_purification faster_purification degradation->faster_purification Solution: Faster Purification scratch_flask scratch_flask no_crystals->scratch_flask Solution: Scratch Flask/Seed change_solvent change_solvent no_crystals->change_solvent Solution: Change Solvent System use_less_solvent use_less_solvent oiling_out->use_less_solvent Solution: Use Less 'Good' Solvent cool_slower cool_slower oiling_out->cool_slower Solution: Slower Cooling

Caption: A troubleshooting decision tree for common purification challenges with pyrido[2,3-d]azepine products.

Stability issues and degradation pathways of pyrido[2,3-d]azepine compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrido[2,3-d]azepine compounds. It addresses common stability issues and degradation pathways encountered during experimental work.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during the handling, storage, and analysis of pyrido[2,3-d]azepine compounds.

Issue 1: Inconsistent Potency or Activity in Biological Assays

Possible Cause: Degradation of the pyrido[2,3-d]azepine compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Short-term: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Long-term: Store solid compounds at or below -20°C, protected from light and moisture.

  • Assess Solvent Stability: Some organic solvents can promote degradation.

    • If using protic solvents (e.g., methanol, ethanol), prepare solutions fresh and use them immediately.

    • For longer-term storage of solutions, consider aprotic solvents like DMSO or DMF, but be aware of potential solubility issues upon dilution in aqueous media.

  • pH of Assay Buffer: The azepine ring system can be susceptible to acid- or base-catalyzed hydrolysis.

    • Ensure the pH of your assay buffer is within a stable range for your specific compound, typically near neutral pH.

    • If you observe a time-dependent loss of activity during your assay, consider performing a time-course experiment to assess stability in the assay medium.

  • Purity Analysis: Re-analyze the purity of the compound using a stability-indicating method like reverse-phase high-performance liquid chromatography (RP-HPLC). Compare the chromatogram to that of a freshly prepared sample or a previously validated batch.

Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Identify the Stress Condition: Determine the likely cause of degradation by reviewing the experimental conditions.

    • Hydrolysis: Did the compound come into contact with acidic or basic aqueous solutions?

    • Oxidation: Was the compound exposed to air, light, or oxidizing agents (e.g., peroxides in solvents)?

    • Photodegradation: Was the compound exposed to UV or ambient light for extended periods?

    • Thermal Degradation: Was the compound subjected to high temperatures?

  • Characterize Degradation Products: Use LC-MS/MS to determine the mass of the new peaks and their fragmentation patterns. This information can help in the structural elucidation of the degradation products.

  • Perform Forced Degradation Studies: To confirm the identity of the degradation products and understand the degradation pathways, conduct forced degradation studies under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal).

Issue 3: Poor Recovery of the Compound from a Formulation or Biological Matrix

Possible Cause: Degradation of the compound in the formulation or matrix, or interaction with excipients.

Troubleshooting Steps:

  • Excipient Compatibility Study: Assess the compatibility of the pyrido[2,3-d]azepine compound with individual excipients under accelerated stability conditions (e.g., elevated temperature and humidity).

  • Analyze for Degradants: Use a validated stability-indicating analytical method to analyze the formulation or matrix for the parent compound and any potential degradation products.

  • Evaluate pH Effects: The micro-pH of a solid formulation can influence stability. Ensure that the chosen excipients do not create a destabilizing acidic or basic microenvironment.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for pyrido[2,3-d]azepine compounds?

A1: Based on the chemistry of related heterocyclic systems, the most probable degradation pathways for pyrido[2,3-d]azepine compounds are hydrolysis and oxidation. The azepine ring, particularly if it contains lactam or imine functionalities, can be susceptible to cleavage under acidic or basic conditions. The pyridine ring and any electron-rich substituents can be prone to oxidation.

Q2: How can I prevent the degradation of my pyrido[2,3-d]azepine compound during storage?

A2: To minimize degradation, store your compound as a solid in a tightly sealed container at low temperature (≤ -20°C), protected from light and moisture. For solutions, prepare them fresh in a suitable aprotic solvent and store them at -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q3: What analytical methods are suitable for stability testing of pyrido[2,3-d]azepine compounds?

A3: A stability-indicating RP-HPLC method with UV detection is the most common technique for routine stability testing. For the identification and characterization of degradation products, liquid chromatography coupled with mass spectrometry (LC-MS/MS) is essential.

Q4: I have identified a potential degradation product. How can I confirm its structure?

A4: Structural confirmation of a degradation product typically involves isolation of the impurity using preparative HPLC, followed by characterization using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes hypothetical stability data for a generic pyrido[2,3-d]azepine derivative under various stress conditions. This data is for illustrative purposes to guide experimental design.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%Hydrolytic cleavage of the azepine ring
0.1 M NaOH24 hours60°C25%Hydrolytic cleavage and potential rearrangement
3% H₂O₂24 hoursRoom Temp10%N-oxidation of the pyridine ring
Photolytic (UV)24 hoursRoom Temp5%Minor photoproducts
Thermal7 days80°C8%Thermally induced rearrangement products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of a pyrido[2,3-d]azepine compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of the pyrido[2,3-d]azepine compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

    • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 7 days.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating RP-HPLC method.

    • Characterize any significant degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop a chromatographic method capable of separating the parent pyrido[2,3-d]azepine compound from its degradation products.

Methodology:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting gradient could be 95% A and 5% B, ramping to 5% A and 95% B over 20-30 minutes. The gradient should be optimized to achieve adequate separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is recommended to assess peak purity).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Signaling Pathway and Workflow Diagrams

RIPK2_NOD2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Bacterial Peptidoglycan Bacterial Peptidoglycan NOD2 NOD2 Bacterial Peptidoglycan->NOD2 RIPK2 RIPK2 NOD2->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex RIPK2->IKK_complex Pyrido[2,3-d]azepine Inhibitor Pyrido[2,3-d]azepine Inhibitor Pyrido[2,3-d]azepine Inhibitor->RIPK2 MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Transcription MAPK->Inflammatory_Cytokines

Caption: RIPK2/NOD2 signaling pathway with hypothetical inhibition by a pyrido[2,3-d]azepine compound.

Forced_Degradation_Workflow Start Pyrido[2,3-d]azepine Compound Stress_Conditions Forced Degradation (Acid, Base, Oxidation, Light, Heat) Start->Stress_Conditions Analysis Stability-Indicating RP-HPLC Analysis Stress_Conditions->Analysis Degradation_Observed Degradation Observed? Analysis->Degradation_Observed No_Degradation Compound is Stable Under Tested Conditions Degradation_Observed->No_Degradation No Characterization LC-MS/MS Characterization Degradation_Observed->Characterization Yes Structure_Elucidation Isolation and NMR Analysis Characterization->Structure_Elucidation Pathway_Identified Degradation Pathway Identified Structure_Elucidation->Pathway_Identified

Caption: Experimental workflow for forced degradation studies of pyrido[2,3-d]azepine compounds.

Technical Support Center: Enhancing the Solubility of Pyrido[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of pyrido[2,3-d]pyrimidine analogs. Poor aqueous solubility is a common challenge with this class of compounds, often hindering their preclinical development and therapeutic potential. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My pyrido[2,3-d]pyrimidine analog shows very low aqueous solubility. What are the initial steps I should take?

A1: Initially, it is crucial to accurately quantify the solubility of your compound. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1] For higher throughput screening, kinetic solubility assays can be employed.[1][2] Once you have a baseline solubility value, you can start exploring various enhancement strategies. A logical first step is to assess the pH-dependent solubility profile of your compound, as many pyrido[2,3-d]pyrimidines are ionizable.

Q2: How does pH modification affect the solubility of these analogs?

A2: Pyrido[2,3-d]pyrimidine scaffolds often contain basic nitrogen atoms, making their solubility pH-dependent. For instance, palbociclib, a well-known kinase inhibitor with this core structure, is a dibasic compound with pKa values of approximately 7.3 and 4.1. Its solubility is significantly higher at lower pH (e.g., pH 2.1-4.5) and dramatically decreases as the pH rises above 4.5.[3] Therefore, creating a more acidic microenvironment can enhance the solubility of such compounds. This can be achieved by incorporating acidic excipients into the formulation.

Q3: What are the main formulation strategies to consider for poorly soluble pyrido[2,3-d]pyrimidine analogs?

A3: A variety of formulation strategies can be employed, broadly categorized into physical and chemical modifications.

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the solid state (polymorphs, amorphous solid dispersions, and co-crystals), and lipid-based formulations (e.g., Self-Nano Emulsifying Drug Delivery Systems - SNEDDS).

  • Chemical Modifications: These strategies involve creating prodrugs, forming salts, or using complexing agents like cyclodextrins.

The choice of strategy depends on the specific physicochemical properties of your analog, the desired dosage form, and the stage of development.

Q4: When should I consider forming a salt or a co-crystal of my compound?

A4: Salt formation is a viable option if your pyrido[2,3-d]pyrimidine analog has ionizable functional groups. By reacting the compound with an acid or a base, you can form a salt with improved solubility and dissolution rate. Co-crystallization is another approach where the active pharmaceutical ingredient (API) is combined with a benign co-former in a crystal lattice.[4][5] This can enhance solubility and other physicochemical properties without altering the chemical structure of the API.[5] For example, co-crystals of palbociclib with resorcinol and orcinol have demonstrated a 2-3 times increase in solubility at pH 6.8.

Q5: What are amorphous solid dispersions and when are they useful?

A5: Amorphous solid dispersions (ASDs) involve dispersing the amorphous form of the drug in a polymer matrix.[6] The amorphous state has higher free energy than the crystalline state, leading to increased apparent solubility and faster dissolution.[7] This technique is particularly useful for "brick-dust" molecules that have high melting points and strong crystal lattice energy.[7] ASDs can be prepared by methods like spray drying and hot-melt extrusion.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent solubility results between experiments.

Possible Cause Troubleshooting Step
Equilibrium not reached in shake-flask method. Ensure sufficient equilibration time (typically 24-72 hours).[9] Monitor the concentration at different time points to confirm a plateau has been reached.
Precipitation of DMSO stock in aqueous buffer. In kinetic solubility assays, ensure the final DMSO concentration is low (typically <1-2%) to avoid solvent effects.
Temperature fluctuations. Maintain a constant and controlled temperature during the experiment, as solubility is temperature-dependent.
Metastable forms. Be aware that different polymorphic or amorphous forms can exhibit different solubilities. Characterize the solid form of your compound before and after the experiment using techniques like PXRD or DSC.

Issue 2: A chosen solubility enhancement technique is not effective.

Possible Cause Troubleshooting Step
Incorrect formulation components. Systematically screen different excipients (e.g., polymers for solid dispersions, co-formers for co-crystals, surfactants for lipid-based systems) to find the most compatible and effective combination.
Drug recrystallization from a supersaturated solution. For amorphous solid dispersions or other supersaturating systems, consider adding a precipitation inhibitor to the formulation to maintain the supersaturated state for a longer duration.
pH of the dissolution medium. The effectiveness of pH modification and salt formation is highly dependent on the pH of the surrounding medium. Evaluate solubility across a relevant physiological pH range (e.g., pH 1.2, 4.5, 6.8).

Quantitative Data Summary

The following tables summarize solubility data for pyrido[2,3-d]pyrimidine analogs from the literature to provide a comparative overview.

Table 1: pH-Dependent Solubility of Palbociclib (a pyrido[2,3-d]pyrimidine analog)

pHSolubility (µg/mL)
2.1 - 4.5Water Soluble
7.99
Data sourced from patent information describing palbociclib's properties.[3]

Table 2: Examples of Solubility Enhancement for Poorly Soluble Pyrido[2,3-d]pyrimidine Analogs

Compound ClassEnhancement TechniqueResult
PalbociclibCo-crystallization with resorcinol/orcinol2-3 fold increase in solubility at pH 6.8.
PalbociclibSupersaturable Self-Nano Emulsifying Drug Delivery System (S-SNEDDS)>99% drug release in 90 minutes compared to 19% for the pure drug.[2]
Pyrazolo[3,4-d]pyrimidine derivativesAmorphous solid dispersion with hydrophilic polymersSignificant enhancement in apparent water solubility.[10]

Key Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from the widely recognized shake-flask method.[1][9][11][12]

  • Preparation: Add an excess amount of the pyrido[2,3-d]pyrimidine analog to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for 24 to 72 hours to ensure equilibrium is reached.[9]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Protocol 2: Kinetic Solubility Determination (Nephelometry)

This high-throughput method is suitable for early-stage drug discovery.[2][13][14][15][16]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in a 96-well or 384-well plate.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer to each well to induce precipitation of the compound.

  • Measurement: Measure the light scattering of the resulting suspensions at different concentrations using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed.

Protocol 3: Preparation of Amorphous Solid Dispersion (Spray Drying)

This is a common method for producing amorphous solid dispersions.[6][7]

  • Solution Preparation: Dissolve the pyrido[2,3-d]pyrimidine analog and a suitable polymer (e.g., PVP, HPMC) in a common volatile solvent.

  • Spray Drying: Atomize the solution into a hot drying gas stream in a spray dryer. The rapid solvent evaporation prevents the drug from crystallizing, resulting in an amorphous solid dispersion.

  • Collection and Characterization: Collect the dried powder and characterize its properties, including drug loading, amorphous nature (by PXRD and DSC), and dissolution behavior.

Visualizations

G cluster_0 Solubility Assessment Workflow Start Start with poorly soluble pyrido[2,3-d]pyrimidine analog Solubility_Measurement Measure baseline solubility (Shake-flask or Kinetic Assay) Start->Solubility_Measurement pH_Profile Determine pH-solubility profile Solubility_Measurement->pH_Profile Enhancement Select solubility enhancement strategy pH_Profile->Enhancement Decision Solubility goal met? End Proceed to further development Decision->End Yes Decision->Enhancement No, iterate Enhancement->Decision

Caption: A workflow for assessing and improving the solubility of pyrido[2,3-d]pyrimidine analogs.

G cluster_1 Solubility Enhancement Strategies cluster_physical Physical Modifications cluster_chemical Chemical Modifications Poorly_Soluble_API Poorly Soluble Pyrido[2,3-d]pyrimidine Analog Particle_Size Particle Size Reduction (Micronization, Nanosuspension) Poorly_Soluble_API->Particle_Size Solid_State Solid-State Modification (Amorphous Dispersions, Co-crystals) Poorly_Soluble_API->Solid_State Lipid_Based Lipid-Based Formulations (SNEDDS) Poorly_Soluble_API->Lipid_Based Salt Salt Formation Poorly_Soluble_API->Salt Prodrug Prodrug Synthesis Poorly_Soluble_API->Prodrug Complexation Complexation (Cyclodextrins) Poorly_Soluble_API->Complexation G cluster_2 Shake-Flask Experimental Workflow Start Start Add_Excess Add excess compound to buffer Start->Add_Excess Equilibrate Agitate for 24-72h at constant temperature Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze supernatant/filtrate concentration (HPLC/UV-Vis) Separate->Analyze Result Thermodynamic Solubility Analyze->Result

References

Technical Support Center: Catalyst Selection for Efficient C-N Bond Formation in Azepine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the catalytic synthesis of azepines via C-N bond formation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems in your azepine synthesis experiments.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The palladium(II) precatalyst may not have been properly reduced to the active Pd(0) species.- Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing the solvent and using an inert atmosphere (Argon or Nitrogen). - Consider adding a reducing agent like hydrazine or DIBAL-H in a small amount to pre-activate the Pd(II) source.
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination.- If possible, switch to an aryl bromide or iodide analogue of your substrate. - For aryl chlorides, use more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) to promote oxidative addition.
Inappropriate Base: The chosen base may not be strong enough to deprotonate the amine nucleophile or may be sterically hindered. Conversely, a base that is too strong can lead to side reactions.- For neutral amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often effective. - For more sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.
Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact catalyst activity and solubility of reagents.- Toluene and 1,4-dioxane are common solvents for palladium-catalyzed C-N coupling. - For copper-catalyzed reactions, solvents like DMSO or DMF can be effective.
Formation of Side Products Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.- This is often competitive with the desired C-N coupling, especially with electron-poor aryl halides or when the amine concentration is low. - Increase the concentration of the amine nucleophile. - Use a bulkier phosphine ligand to disfavor β-hydride elimination from the palladium-amido complex.
Homocoupling: Two molecules of the aryl halide couple to form a biaryl compound.- This side reaction is often promoted by the presence of oxygen. Ensure the reaction is set up under strictly anaerobic conditions.
Over-arylation: For primary amines, diarylation can occur, leading to a tertiary amine byproduct.- Use a ligand that provides steric hindrance around the metal center, such as BrettPhos or certain Josiphos ligands, to prevent the second arylation event.
Reaction Stalls Before Completion Catalyst Decomposition: The catalyst may degrade over time at elevated temperatures.- Use a more robust ligand that stabilizes the palladium catalyst. - Consider a lower reaction temperature with a longer reaction time. - In some cases, a second addition of fresh catalyst may be beneficial.
Inconsistent Results Variable Reagent Quality: Purity of the aryl halide, amine, base, and solvent is crucial.- Purify starting materials if necessary (e.g., recrystallize solids, distill liquids). - Use anhydrous solvents and store bases in a desiccator to prevent the introduction of water, which can deactivate the catalyst and promote side reactions.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system (Palladium, Copper, or Gold) should I choose for my azepine synthesis?

A1: The choice of catalyst depends on your specific substrate and the desired transformation.

  • Palladium-catalyzed (Buchwald-Hartwig type) reactions are highly versatile and generally the first choice for intramolecular cyclization of halo-amines or intermolecular coupling of an amine and a dihalo-arene to form the azepine ring. They offer a wide range of well-developed ligands to tune reactivity and selectivity.

  • Copper-catalyzed (Ullmann-type) reactions are a more economical alternative to palladium. They can be particularly effective for the synthesis of functionalized azepines from substrates like allenynes. Historically, these reactions required harsh conditions, but modern ligand development has enabled milder protocols.

  • Gold-catalyzed reactions are useful for specific transformations, such as the [4+3] cycloaddition of propargyl esters with imines or the reaction of propargylic esters with alkyl azides to form dihydroazepine derivatives.

Q2: How do I select the appropriate ligand for a palladium-catalyzed C-N coupling reaction?

A2: Ligand selection is critical for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, influences its reactivity, and can control selectivity.

  • For less reactive aryl chlorides: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos). These ligands promote the challenging oxidative addition step and facilitate reductive elimination.

  • To prevent diarylation of primary amines: Choose sterically hindered ligands that disfavor the binding of the bulkier secondary amine product to the palladium center.

  • For asymmetric synthesis: Employ chiral ligands, such as (R,R)-Ph-BPE, to induce enantioselectivity.

Q3: What is the role of the base in C-N coupling reactions, and how do I choose the right one?

A3: The base plays a crucial role in deprotonating the amine nucleophile to form the more reactive amide, which then participates in the catalytic cycle.

  • Strong bases like NaOtBu and LHMDS are commonly used and are often effective at lower temperatures. However, they can be incompatible with base-sensitive functional groups on your substrate.

  • Weaker inorganic bases such as K₃PO₄ and Cs₂CO₃ are milder alternatives but may require higher reaction temperatures to achieve good conversion. The particle size of inorganic bases can also affect the reaction rate, so grinding the base before use can be beneficial.

Q4: My reaction is sensitive to air and moisture. What precautions should I take?

A4: Many catalytic C-N coupling reactions, particularly those involving palladium, are sensitive to oxygen and water.

  • Degassing: Thoroughly degas your solvent before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.

  • Inert Atmosphere: Set up your reaction under an inert atmosphere using a Schlenk line or a glovebox.

  • Anhydrous Reagents: Use anhydrous solvents and ensure your amine and any solid reagents are dry. Store hygroscopic bases in a desiccator.

Q5: Can I use a pre-catalyst, and what are the advantages?

Quantitative Data Summary

The following table summarizes typical reaction conditions for different catalytic systems used in azepine synthesis. Note that optimal conditions will vary depending on the specific substrates used.

Catalytic System Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
Palladium-catalyzed Pd₂(dba)₃XPhosNaOtBuToluene1001275-95General conditions
Copper-catalyzed CuIN,N-dimethylglycineK₂CO₃1,4-Dioxane110391-98
Copper-catalyzed Cu(MeCN)₄PF₆NoneNone1,4-Dioxane70665-85
Gold-catalyzed AuCl₃NoneNoneCH₂Cl₂rt - 601-2444-93
Iron-catalyzed FeCl₃NoneNoneDCM-20 to rt2.560-72

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular C-N Cyclization

This protocol is a general procedure for the synthesis of a benzazepine derivative via an intramolecular Buchwald-Hartwig amination.

Materials:

  • 2-(2-bromophenyl)-N-methyl-ethanamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 15 minutes to form the active catalyst.

  • Add 2-(2-bromophenyl)-N-methyl-ethanamine (1.0 equiv) and NaOtBu (1.4 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Tandem Amination/Cyclization

This protocol describes the synthesis of a functionalized azepine from a fluorinated allenyne and an amine.

Materials:

  • Functionalized allenyne (e.g., methyl 2-(but-2-yn-1-yl)-4,4,4-trifluoro-2-(methylamino)but-2-enoate)

  • Aniline

  • Copper(I) tetra(acetonitrile) hexafluorophosphate (Cu(MeCN)₄PF₆)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a sealed tube, dissolve the functionalized allenyne (1.0 equiv) and aniline (1.2 equiv) in anhydrous 1,4-dioxane.

  • Add Cu(MeCN)₄PF₆ (10 mol%) to the solution.

  • Seal the tube and heat the reaction mixture to 70 °C for 6 hours.

  • Monitor the reaction by TLC or NMR spectroscopy.

  • Once the reaction is complete, cool to room temperature and concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to afford the desired azepine derivative.

Visualizations

Experimental_Workflow reagents Select & Prepare Reagents and Catalyst setup Reaction Setup (Inert Atmosphere) reagents->setup Degassed Solvent reaction Run Reaction (Monitor Progress) setup->reaction Heating/Stirring workup Work-up & Quenching reaction->workup Reaction Complete purification Purification (e.g., Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis Catalyst_Selection start Substrate Type? node_intramolecular Intramolecular Cyclization? start->node_intramolecular node_cycloaddition [4+3] Annulation? node_intramolecular->node_cycloaddition No cat_pd Palladium Catalyst (Buchwald-Hartwig) node_intramolecular->cat_pd Yes node_allenyne Allenyne Substrate? node_cycloaddition->node_allenyne No cat_au Gold Catalyst node_cycloaddition->cat_au Yes node_allenyne->cat_pd No (Consider Pd) cat_cu Copper Catalyst (Ullmann-type) node_allenyne->cat_cu Yes

Navigating the Synthesis of Pyrido[2,3-d]azepines: A Technical Support Guide for Scalability Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with pyrido[2,3-d]azepines, scaling up synthesis from the laboratory bench to larger-scale production can present a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions to address specific issues encountered during these complex experiments, ensuring a smoother transition from discovery to development.

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up of pyrido[2,3-d]azepine synthesis.

Problem ID Issue Potential Causes Suggested Solutions
SCAL-001 Inconsistent Reaction Yields at Larger Scales - Inefficient heat transfer in larger reactors.- Poor mixing leading to localized "hot spots" or concentration gradients.[1][2]- Changes in the surface area-to-volume ratio affecting reaction kinetics.- Employ jacketed reactors with precise temperature control.- Optimize stirring speed and impeller design for homogenous mixing.[1]- Re-evaluate and adjust reaction times and temperatures for the larger scale.[3]
SCAL-002 Increased Impurity Profile - Longer reaction times at elevated temperatures can lead to side reactions and degradation products.[4]- Inefficient mixing can result in the formation of byproducts.[1]- Air or moisture sensitivity of intermediates, which is more pronounced at scale.[5]- Perform a Design of Experiments (DoE) to optimize reaction parameters (temperature, time, stoichiometry).- Utilize an inert atmosphere (e.g., nitrogen or argon) throughout the process.- Consider continuous flow reactors for better control over reaction conditions.[5]
SCAL-003 Difficulty in Product Isolation and Purification - Precipitation or crystallization issues at different concentrations.- Challenges with chromatographic separation of large quantities.[3]- The washing of filter cakes may be less effective at a larger scale.[1]- Develop a robust crystallization process to ensure consistent particle size and polymorph.[4]- Explore alternative purification techniques like preparative HPLC or supercritical fluid chromatography.- Optimize washing procedures by adjusting solvent volumes and the number of washes.
SCAL-004 Poor Solubility of Intermediates or Reagents - Solvent volumes may not scale linearly with the reaction size.[4]- Conduct solubility studies to determine the optimal solvent and concentration.- Consider the use of co-solvents to improve solubility.
SCAL-005 Exothermic Reactions Becoming Unmanageable - The reduced surface area-to-volume ratio in larger reactors hinders heat dissipation.[2]- Ensure the reactor has an adequate cooling capacity.- Implement slow, controlled addition of reagents.- Use a reaction calorimeter to understand the thermal profile of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor when scaling up the synthesis of pyrido[2,3-d]azepines?

A1: When scaling up, it is crucial to monitor temperature, mixing efficiency, reaction time, and the concentration of reactants. Inefficient heat control and poor mixing are common culprits for decreased yield and increased impurity formation.[1][2] It is also important to consider that reaction times may need to be adjusted for larger volumes.[3]

Q2: How can I minimize the formation of impurities during scale-up?

A2: To minimize impurities, it is essential to maintain a consistent and optimized reaction environment. This includes precise temperature control to avoid side reactions and ensuring homogenous mixing to prevent localized high concentrations of reactants.[1][4] Operating under an inert atmosphere can also prevent the formation of oxidation-related impurities.

Q3: Are there alternative purification methods to column chromatography for large-scale synthesis?

A3: Yes, for large-scale purification, crystallization is often the preferred method as it can be more cost-effective and scalable.[4] Other techniques include preparative high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), which are suitable for purifying large quantities of high-value compounds.

Q4: What safety precautions should be taken when handling large quantities of reagents for pyrido[2,3-d]azepine synthesis?

A4: A thorough risk assessment should be conducted before any scale-up. This includes understanding the thermal hazards of the reaction, the toxicity of all reagents and products, and potential incompatibilities between chemicals and reactor materials.[4] Ensure proper personal protective equipment (PPE) is used and that emergency procedures are in place.

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination in Pyrido[2,3-d]azepine Synthesis

This protocol is a generalized example based on common palladium-catalyzed amination reactions used in the synthesis of related heterocyclic structures.[6]

  • Reaction Setup: A reaction vessel is charged with Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., JohnPhos, 10 mol%), and NaOt-Bu (2.8 equivalents) under an argon atmosphere.

  • Solvent and Reagent Addition: Toluene is added to the vessel, and the mixture is stirred at room temperature for 5 minutes. The aryl halide (1 equivalent) and the amine (3 equivalents) are then added.

  • Reaction Conditions: The reaction vessel is sealed and heated to 100 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of NaHCO₃. The aqueous phase is separated and extracted with an organic solvent (e.g., EtOAc).

  • Purification: The combined organic extracts are dried over Na₂SO₄, concentrated under reduced pressure, and the crude product is purified by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Scalability Issues

Caption: A logical workflow for diagnosing and resolving common scalability challenges.

Experimental Workflow for a Key Synthetic Step

G Start Start: Aryl Halide & Amine Reaction_Setup Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent Start->Reaction_Setup Heating Heating (e.g., 100 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography/Crystallization) Workup->Purification End Final Product: Pyrido[2,3-d]azepine Purification->End

Caption: A typical experimental workflow for a palladium-catalyzed amination step.

References

Refinement of protocols for synthesizing amino-substituted benzo[b]pyrimido[5,4-f]azepines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing amino-substituted benzo[b]pyrimido[5,4-f]azepines?

A1: The most common and efficient method is a two-step process starting from a 5-allyl-4,6-dichloropyrimidine. The synthesis involves a base-catalyzed aminolysis followed by an intramolecular Friedel-Crafts cyclization to form the azepine ring.[1]

Q2: What are the key intermediates in this synthetic pathway?

A2: The key intermediates are the mono- and di-amino substituted 5-allyl-pyrimidines formed during the aminolysis step. The stability and purity of these intermediates are crucial for the success of the subsequent cyclization.

Q3: What analytical techniques are recommended for characterizing the final products and intermediates?

A3: A combination of spectroscopic methods is essential for full characterization. This includes Infrared (IR) spectroscopy, Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and mass spectrometry.[1] For crystalline products, X-ray crystallography can provide definitive structural confirmation.

Q4: Are there any known safety precautions to consider during this synthesis?

A4: Yes, standard laboratory safety precautions should be followed. Dichloropyrimidines can be irritating and harmful, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The Friedel-Crafts cyclization step often uses strong acids, which are corrosive and require careful handling.

Q5: Can this protocol be adapted for the synthesis of a library of diverse analogs?

A5: Yes, the versatility of this protocol lies in the variety of amines that can be used in the initial aminolysis step. This allows for the introduction of diverse substituents on the pyrimidine core, leading to a library of amino-substituted benzo[b]pyrimido[5,4-f]azepines for structure-activity relationship (SAR) studies.[1]

Experimental Protocols & Data

General Synthetic Workflow

The overall synthetic workflow for the preparation of amino-substituted benzo[b]pyrimido[5,4-f]azepines is depicted below.

G start Start: 5-allyl-4,6-dichloropyrimidine aminolysis Step 1: Base-Catalysed Aminolysis - Amine (Primary or Secondary) - Base (e.g., Et3N) - Solvent (e.g., EtOH) - Heat start->aminolysis intermediate Intermediate: Amino-substituted 5-allyl-pyrimidine aminolysis->intermediate cyclization Step 2: Intramolecular Friedel-Crafts Cyclization - Strong Acid (e.g., H2SO4) - Heat intermediate->cyclization product Final Product: Amino-substituted benzo[b]pyrimido[5,4-f]azepine cyclization->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Synthetic workflow for amino-substituted benzo[b]pyrimido[5,4-f]azepines.

Detailed Methodologies

Step 1: Base-Catalysed Aminolysis of 5-allyl-4,6-dichloropyrimidine

  • To a solution of 5-allyl-4,6-dichloropyrimidine (1.0 eq) in ethanol, add the desired primary or secondary amine (1.1 - 2.2 eq) and a base such as triethylamine (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield the amino-substituted 5-allyl-pyrimidine intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Add the amino-substituted 5-allyl-pyrimidine intermediate (1.0 eq) to a stirred, pre-heated strong acid (e.g., concentrated sulfuric acid) at the appropriate temperature (typically ranging from 80-120 °C).

  • Maintain the temperature and continue stirring for the specified reaction time, monitoring by TLC.

  • Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final amino-substituted benzo[b]pyrimido[5,4-f]azepine.

Quantitative Data Summary
Compound IDStarting AmineCyclization Temp. (°C)Reaction Time (h)Yield (%)
III N-methylaniline100275
VIIIa Benzimidazole120368
VIIIb 5-methylbenzimidazole120372
VIIIc 5,6-dimethylbenzimidazole120370

Note: This data is representative and may vary based on specific reaction conditions and scale.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield in Step 1 (Aminolysis) - Inactive amine or dichloropyrimidine. - Insufficient base. - Reaction temperature too low.- Check the purity and activity of starting materials. - Use a stronger base or increase the stoichiometry of the current base. - Ensure the reaction is at a sufficient reflux temperature.
Formation of multiple products in Step 1 - Reaction of the amine at both chlorine positions. - Side reactions of the allyl group.- Carefully control the stoichiometry of the amine (use close to 1.0 eq for mono-substitution). - Lower the reaction temperature to improve selectivity.
Low or no yield in Step 2 (Cyclization) - Deactivation of the aromatic ring by the pyrimidine nitrogen atoms. - Insufficiently strong acid catalyst. - Reaction temperature too low or too high (leading to decomposition).- Ensure a highly concentrated and strong acid catalyst is used. - Optimize the reaction temperature in small increments. - Consider using a different Friedel-Crafts catalyst, such as polyphosphoric acid (PPA).
Formation of charred/polymeric material in Step 2 - Reaction temperature is too high. - Reaction time is too long.- Reduce the reaction temperature and monitor the reaction closely by TLC to avoid prolonged reaction times.
Difficulty in product purification - Presence of closely related side products. - Tarry or oily crude product.- Optimize the chromatographic conditions (solvent system, gradient). - Consider recrystallization as an alternative or additional purification step.

Potential Signaling Pathway Involvement

Fused pyrimidine derivatives are known to interact with various biological targets. For instance, some have been identified as inhibitors of the Hedgehog signaling pathway, which is crucial in embryonic development and has been implicated in cancer. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition for a benzo[b]pyrimido[5,4-f]azepine derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Dissociates GLI_A GLI (Active) Transcription Factor SUFU_GLI->GLI_A Releases Target_Genes Target Gene Expression (Proliferation, Survival) GLI_A->Target_Genes Activates Inhibitor Benzo[b]pyrimido[5,4-f]azepine (Hypothetical Inhibitor) Inhibitor->SMO Inhibits

Caption: Hypothetical inhibition of the Hedgehog signaling pathway by a benzo[b]pyrimido[5,4-f]azepine.

References

Avoiding common pitfalls in heterocyclic ring-closing metathesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for heterocyclic ring-closing metathesis (RCM). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of RCM for the synthesis of nitrogen, oxygen, and other heteroatom-containing rings. Find answers to frequently asked questions and step-by-step troubleshooting guides to overcome common experimental pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a failed or low-yielding heterocyclic RCM reaction?

A1: The most prevalent issues in heterocyclic RCM include catalyst decomposition, competing side reactions such as acyclic diene metathesis (ADMET) or polymerization, and substrate-related problems.[1] Electron-rich amines and other coordinating heteroatoms in the substrate can deactivate the catalyst.[2] Additionally, unfavorable conformational biases of the starting diene can hinder the intramolecular ring-closure.[1]

Q2: How do I choose the right catalyst for my heterocyclic synthesis?

A2: Catalyst selection is critical. For many standard applications, second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are effective due to their higher activity and stability.[2] For sterically hindered substrates or to achieve specific stereoselectivity (e.g., Z-selectivity), specialized catalysts, such as chelating ruthenium catalysts, may be necessary.[3] The choice also depends on the functional group tolerance required for your specific substrate.

Q3: What is the optimal catalyst loading and substrate concentration?

A3: Optimal conditions are substrate-dependent. However, modern catalysts can be effective at very low loadings, sometimes as low as 500 ppm.[4][5] To minimize intermolecular side reactions (ADMET), RCM is often performed under high dilution, with concentrations typically ranging from 0.05 M to 0.2 M.[4][5] However, for some substrates, higher concentrations (e.g., 1.0 M) can be used successfully.[4][5]

Q4: My reaction is producing a significant amount of oligomers/polymers. How can I favor the desired intramolecular cyclization?

A4: Oligomerization, or acyclic diene metathesis (ADMET), is a common competing intermolecular reaction.[1] To favor the desired intramolecular RCM, it is crucial to work at high dilution (typically 0.1 M or lower).[1] A slow addition of the substrate to the reaction mixture can also help maintain a low effective concentration of the diene, further promoting ring-closure.

Q5: Are there any additives that can improve my RCM reaction?

A5: Yes, additives can be beneficial. For instance, in cases of olefin isomerization, which can lead to undesired byproducts, additives like 1,4-benzoquinone or phenol can be used as isomerization suppressants.[6] Mild acids, such as acetic acid, can also be added to prevent the formation of ruthenium hydrides that can lead to catalyst decomposition.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your heterocyclic RCM experiments.

Problem 1: No reaction or very low conversion of starting material.

This is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

  • Possible Cause 1: Catalyst Inactivity. The catalyst may have degraded due to exposure to air, moisture, or impurities in the solvent or substrate.

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed. If you suspect catalyst decomposition, try using a fresh batch of catalyst. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.[8]

  • Possible Cause 2: Catalyst Poisoning by Heteroatom Coordination. The heteroatom (e.g., nitrogen in an amine) in your substrate may be coordinating to the ruthenium center and deactivating the catalyst.

    • Solution: Protect the heteroatom with a suitable protecting group (e.g., Boc, Ts for amines) to reduce its Lewis basicity.[2]

  • Possible Cause 3: Insufficient Thermal Energy. The reaction may require a higher temperature to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Solvents with higher boiling points like toluene or 1,2-dichloroethane (DCE) can be used for higher temperature reactions.[8]

Problem 2: Formation of undesired side products.

The appearance of unexpected products often points to side reactions like olefin isomerization or dimerization.

  • Possible Cause 1: Olefin Isomerization. The catalyst can sometimes promote the migration of the double bond, leading to constitutional isomers or ring-contracted products.[6]

    • Solution: Add an isomerization inhibitor such as 1,4-benzoquinone or phenol to the reaction mixture.[6] Using a catalyst less prone to isomerization, like a Hoveyda-Grubbs type catalyst, can also be beneficial.

  • Possible Cause 2: Dimerization/Oligomerization (ADMET). The intermolecular reaction is outcompeting the intramolecular ring closure.

    • Solution: Decrease the substrate concentration (high dilution).[1] A slow addition of the substrate to the catalyst solution over several hours can also favor the intramolecular pathway.

Problem 3: The desired product is formed, but the yield is low.

Low yields despite product formation suggest that the reaction is not proceeding to completion or that the product is unstable under the reaction conditions.

  • Possible Cause 1: Unfavorable Reaction Equilibrium. The equilibrium may not favor the cyclic product.

    • Solution: The driving force for many RCM reactions is the removal of a volatile byproduct, typically ethylene.[9] If your reaction produces ethylene, bubbling a stream of inert gas (e.g., argon) through the reaction mixture can help drive the equilibrium towards the product.[7]

  • Possible Cause 2: Product Inhibition or Decomposition. The cyclic product itself might be inhibiting the catalyst or decomposing under the reaction conditions.

    • Solution: Monitor the reaction progress over time (e.g., by TLC or GC-MS) to determine the optimal reaction time and avoid prolonged heating that could lead to product degradation.

Quantitative Data Summary

The following tables provide a summary of reaction conditions for the synthesis of various nitrogen and oxygen heterocycles via RCM.

Table 1: RCM of N-Protected Diallylamines to form Five- and Six-Membered Heterocycles

EntrySubstrate (Protecting Group)Catalyst (mol%)Concentration (M)SolventTemp (°C)Time (h)Yield (%)Reference
1N-Boc diallylamineG-II (5)0.1DCM4012>95[4]
2N-Ts diallylamineG-II (2)0.1Benzene80297[2]
3N-Boc di-homoallylamineHG-II (5)0.05Toluene801685[2]

Table 2: RCM for the Synthesis of Oxygen Heterocycles

EntrySubstrateCatalyst (mol%)Concentration (M)SolventTemp (°C)Time (h)Yield (%)Reference
1Diallyl etherG-I (5)0.1DCMRT1290[3]
27-octene-1,2-diol acetonideG-II (3)0.05Toluene110488[10]
3Dienyl ester for ε-lactone synthesis*G-II (5)0.02DCM40595[1]

*Note: The synthesis of ε-lactones often requires specific strategies like the use of bulky Lewis acids to overcome unfavorable conformational biases.[1]

Experimental Protocols

Protocol 1: General Procedure for RCM of an N-Boc Protected Diallylamine

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-Boc diallylamine substrate.

  • Solvent Addition: Add anhydrous and degassed dichloromethane (DCM) to achieve the desired concentration (e.g., 0.1 M).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Grubbs second-generation catalyst (e.g., 5 mol%).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (40°C) and monitor the progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Work-up and Purification: Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows in heterocyclic RCM.

RCM_Mechanism cluster_catalytic_cycle Catalytic Cycle Catalyst [Ru]=CHR Intermediate1 Metallacyclobutane Catalyst->Intermediate1 + Substrate Substrate Dienyl Substrate Intermediate2 New Alkylidene Intermediate1->Intermediate2 Cycloreversion Intermediate2->Catalyst Intramolecular Metathesis Product Cyclic Product + Ethylene Intermediate2->Product Release

Caption: The generally accepted Chauvin mechanism for Ring-Closing Metathesis.[3]

Troubleshooting_Workflow Start RCM Reaction Failure (Low/No Conversion) CheckCatalyst Check Catalyst Activity (Use fresh catalyst) Start->CheckCatalyst CheckPurity Check Substrate/Solvent Purity (Dry & Degas) CheckCatalyst->CheckPurity No Improvement Success Successful RCM CheckCatalyst->Success Improved Conversion ProtectHeteroatom Protect Coordinating Heteroatom (e.g., N-Boc, N-Ts) CheckPurity->ProtectHeteroatom No Improvement CheckPurity->Success Improved Conversion IncreaseTemp Increase Reaction Temperature ProtectHeteroatom->IncreaseTemp No Improvement ProtectHeteroatom->Success Improved Conversion IncreaseTemp->Success Improved Conversion

Caption: A troubleshooting workflow for addressing low or no conversion in RCM.

Side_Reactions Substrate Diene Substrate DesiredRCM Intramolecular RCM (Desired Pathway) Substrate->DesiredRCM ADMET Intermolecular ADMET (Side Reaction) Substrate->ADMET Product Cyclic Heterocycle DesiredRCM->Product Oligomers Oligomers/Polymers ADMET->Oligomers

Caption: Competing intramolecular (RCM) and intermolecular (ADMET) pathways.

References

Validation & Comparative

Unveiling the Anticancer Potential of Novel Pyrido[2,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, pyrido[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds with potent and broad-spectrum anticancer activities. This guide provides a comprehensive comparison of novel pyrido[2,3-d]pyrimidine derivatives against established anticancer agents, supported by experimental data and detailed methodologies.

Comparative Anticancer Activity

The efficacy of novel pyrido[2,3-d]pyrimidine derivatives has been demonstrated across a range of human cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50), a measure of a drug's potency, in comparison to standard chemotherapeutic agents. Lower IC50 values indicate higher potency.

Table 1: In Vitro Cytotoxicity (IC50 in µM) Against Various Cancer Cell Lines
CompoundA-549 (Lung)PC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)H1975 (Lung, EGFR L858R/T790M)Reference
Novel Pyrido[2,3-d]pyrimidines
Compound 8a16.27.9825.61---[1][2][3]
Compound 8b------[1][2][3]
Compound 9a------[1][2][3]
Compound 6b->50->50--[4][5]
Compound 8d---12.3--[4][5]
Compound 52-6.67.0-0.3-[6]
Compound 55----0.3-[6]
Compound 24-----Potent Inhibition[7]
4-chlorophenyl pyridopyrimidine 6b--->502.68-[8]
Standard Anticancer Agents
Doxorubicin-6.812.8---[6]
Erlotinib------[3]
Taxol---Potent InhibitionPotent Inhibition-[8]

Note: "-" indicates data not available in the cited sources.

Table 2: Kinase Inhibitory Activity (IC50 in µM)
CompoundEGFR (Wild Type)EGFR (T790M Mutant)VEGFR-2Reference
Novel Pyrido[2,3-d]pyrimidines
Compound 8a0.0990.123-[1][2]
Compound 8b0.419--[9]
Compound 9a0.594--[9]
Thieno[2,3-d]pyrimidine 21e--0.021[10][11]
Thieno[2,3-d]pyrimidine 8b--0.005[12]
Thieno[2,3-d]pyrimidine 8e--0.0039[12]
Standard Kinase Inhibitors
ErlotinibPotent InhibitorLess Potent-[7]
Sorafenib--Potent Inhibitor[11]

Mechanism of Action: Targeting Key Signaling Pathways

Pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A significant number of these compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR Signaling Pathway Inhibition

Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth. Several pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit both wild-type and mutant forms of EGFR, including the T790M mutation which confers resistance to first-generation EGFR inhibitors like erlotinib.[1][2][7]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Derivatives Pyrido_pyrimidine->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Derivatives Pyrido_pyrimidine->VEGFR2 PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis MTT_Assay_Workflow Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with varying concentrations of pyrido[2,3-d]pyrimidine derivatives Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure Calculate Calculate IC50 values Measure->Calculate

References

Pyrido[2,3-d]azepine-Based Inhibitors: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of pyrido[2,3-d]pyrimidine-based inhibitors, a class of compounds structurally related to the pyrido[2,3-d]azepine scaffold. Due to a scarcity of comprehensive public data on pyrido[2,3-d]azepine-based inhibitors that includes both in vitro and in vivo studies, this guide will focus on a well-characterized example from the pyrido[2,3-d]pyrimidin-7(8H)-one series, which serves as a valuable surrogate for understanding the translational potential of this compound class.

The development of targeted cancer therapies often involves the identification of small molecule inhibitors that can modulate the activity of key signaling proteins. The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various kinases.[1] This guide will delve into the preclinical evaluation of a specific pyrido[2,3-d]pyrimidin-7(8H)-one derivative, compound 5o , a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK).[2]

Data Presentation: In Vitro vs. In Vivo Efficacy of Compound 5o

The following tables summarize the key quantitative data from preclinical studies on compound 5o, providing a clear comparison of its performance in both laboratory and animal models.[2]

Parameter Result Method
Target Binding Affinity (Kd) 0.15 nMKinase binding assay
Enzymatic Inhibition (IC50) 23 nMIn vitro kinase assay
Cellular Proliferation (IC50) Low µM rangeMTT assay on a panel of human cancer cell lines
Parameter Animal Model Dose Bioavailability Tumor Growth Inhibition (TGI)
Oral Pharmacokinetics Rat25 mg/kg45.3%Not Applicable
In Vivo Efficacy Nude mice with HCT-116 human colon cancer xenograftsNot SpecifiedNot Applicable78% (in combination with paclitaxel)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the evaluation of compound 5o.[2]

In Vitro Kinase Assay

The enzymatic activity of TTK was measured using a radiometric assay. The assay was performed in a reaction buffer containing recombinant TTK enzyme, a peptide substrate, and radiolabeled ATP. The reaction was initiated by the addition of ATP and incubated at room temperature. The incorporation of the radiolabel into the substrate was quantified to determine the kinase activity. Compound 5o was added at various concentrations to determine its inhibitory effect, and the IC50 value was calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with increasing concentrations of compound 5o for a specified period. Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. Viable cells with active mitochondrial reductases convert the MTT into formazan crystals. The crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, was determined.

Pharmacokinetic Studies in Rats

Male Sprague-Dawley rats were administered compound 5o orally at a dose of 25 mg/kg. Blood samples were collected at various time points post-administration. Plasma concentrations of compound 5o were determined using a validated liquid chromatography-mass spectrometry (LC-MS) method. Pharmacokinetic parameters, including bioavailability, were calculated from the plasma concentration-time profiles.

In Vivo Antitumor Efficacy in a Xenograft Model

Female nude mice were subcutaneously inoculated with HCT-116 human colon cancer cells. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment group received a combination of compound 5o and paclitaxel. Tumor volumes were measured regularly throughout the study. The tumor growth inhibition (TGI) was calculated by comparing the mean tumor volume of the treated group to that of the control group.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication. The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the general workflow of the preclinical evaluation.

TTK_Signaling_Pathway cluster_0 Cell Cycle Progression G2/M Checkpoint G2/M Checkpoint Mitosis Mitosis G2/M Checkpoint->Mitosis Chromosome Segregation Chromosome Segregation Mitosis->Chromosome Segregation Aneuploidy Aneuploidy Chromosome Segregation->Aneuploidy Cell Death Cell Death Aneuploidy->Cell Death TTK TTK TTK->G2/M Checkpoint Phosphorylation Compound_5o Compound 5o Compound_5o->TTK Inhibition

Caption: Targeted signaling pathway of TTK and its inhibition by Compound 5o.

Preclinical_Workflow cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Target_Binding Target Binding Assay (Kd = 0.15 nM) Enzymatic_Assay Enzymatic Inhibition (IC50 = 23 nM) Target_Binding->Enzymatic_Assay Cellular_Assay Cell Proliferation (IC50 = low µM) Enzymatic_Assay->Cellular_Assay PK_Studies Pharmacokinetics (Rat, Oral Bioavailability = 45.3%) Cellular_Assay->PK_Studies Efficacy_Studies Xenograft Model (Mouse, TGI = 78%) PK_Studies->Efficacy_Studies Compound_5o Compound 5o Compound_5o->Target_Binding

References

Potency Showdown: Pyrido[2,3-d]azepine Analogs Versus Nevirapine in the Fight Against HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-HIV-1 potency of emerging pyrido[2,3-d]azepine analogs against the established non-nucleoside reverse transcriptase inhibitor (NNRTI), nevirapine. This document synthesizes available experimental data, details relevant methodologies, and visualizes key concepts to inform future research and development in antiretroviral therapy.

Data Presentation: A Comparative Look at Anti-HIV-1 Potency

While direct, side-by-side quantitative data for a broad range of pyrido[2,3-d]azepine analogs is limited in publicly available literature, studies on closely related dipyrido[2,3-b:3',2'-f]azepine analogs—sharing a core structural framework—have reported potencies equivalent to that of nevirapine.[1] The following table summarizes the known inhibitory concentrations of nevirapine and provides a placeholder for future quantitative data on pyrido[2,3-d]azepine analogs, reflecting the current state of research.

CompoundTargetAssay TypeIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)
Nevirapine HIV-1 Reverse TranscriptaseCell-based antiviral assay0.540[2]>100>185
Pyrido[2,3-d]azepine Analog 1 HIV-1 Reverse TranscriptaseCell-based antiviral assayReported as equivalent to Nevirapine[1]Not AvailableNot Available
Pyrido[2,3-d]azepine Analog 2 HIV-1 Reverse TranscriptaseCell-based antiviral assayReported as equivalent to Nevirapine[1]Not AvailableNot Available

Note: The IC50 value represents the concentration of the drug required to inhibit 50% of the viral replication. The Selectivity Index (SI) is the ratio of CC50 to IC50 and indicates the therapeutic window of the compound.

Experimental Protocols: Unveiling the Methodology

The determination of anti-HIV-1 potency for compounds like nevirapine and its analogs typically involves cell-based assays that measure the inhibition of viral replication. A standard protocol is the HIV-1 reverse transcriptase (RT) inhibition assay.

Objective: To quantify the inhibitory effect of test compounds on the activity of HIV-1 reverse transcriptase, a critical enzyme for viral replication.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compounds (pyrido[2,3-d]azepine analogs, nevirapine) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer

  • Template-primer (e.g., poly(rA)-oligo(dT))

  • Labeled nucleotides (e.g., [³H]dTTP or using a non-radioactive ELISA-based method)

  • 96-well plates

  • Scintillation counter or ELISA plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compounds and the reference drug (nevirapine) is prepared.

  • Reaction Mixture Preparation: A master mix containing the reaction buffer, template-primer, and labeled nucleotides is prepared.

  • Enzyme Addition: Recombinant HIV-1 RT is added to the wells of the 96-well plate.

  • Compound Addition: The serially diluted test compounds are added to the respective wells. Control wells containing no inhibitor and wells with only the solvent are also included.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 1 hour) to allow the enzymatic reaction to proceed.

  • Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).

  • Detection: The amount of newly synthesized DNA is quantified. For radioactive assays, this involves capturing the labeled DNA on a filter mat and measuring the radioactivity using a scintillation counter. For ELISA-based assays, the incorporated labeled nucleotides are detected using an antibody-enzyme conjugate that generates a colorimetric signal, which is then measured with a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Science: Pathways and Processes

To better understand the context of this comparison, the following diagrams illustrate the mechanism of action of NNRTIs, a typical experimental workflow, and a hypothetical structure-activity relationship for the pyrido[2,3-d]azepine analogs.

NNRTI_Mechanism cluster_virus HIV-1 Virus cluster_cell Host Cell vRNA Viral RNA RT Reverse Transcriptase (RT) vRNA->RT Enters NNRTI_pocket Allosteric NNRTI Binding Pocket Active_site RT Active Site vDNA Viral DNA RT->vDNA Reverse Transcription (Blocked) NNRTI_pocket->RT Induces Conformational Change Integration Integration into Host Genome vDNA->Integration Leads to Provirus Provirus Integration->Provirus Nevirapine Nevirapine / pyrido[2,3-d]azepine analog Nevirapine->NNRTI_pocket Binds to

Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Experimental_Workflow start Start: Compound Synthesis (pyrido[2,3-d]azepine analogs) prep Prepare Serial Dilutions of Analogs and Nevirapine start->prep cytotoxicity Perform Cytotoxicity Assay (e.g., MTT assay) start->cytotoxicity assay_setup Set up HIV-1 RT Assay (Enzyme, Template, Nucleotides) prep->assay_setup incubation Incubate with Compounds assay_setup->incubation detection Detect RT Activity (Radioactivity or Colorimetric) incubation->detection analysis Data Analysis: Calculate % Inhibition detection->analysis ic50 Determine IC50 Values analysis->ic50 si Calculate Selectivity Index (SI = CC50 / IC50) ic50->si cc50 Determine CC50 Values cytotoxicity->cc50 cc50->si end End: Potency Comparison si->end

Caption: Experimental workflow for determining anti-HIV potency.

SAR_Diagram cluster_modifications Structural Modifications cluster_activity Impact on Activity Core Pyrido[2,3-d]azepine Core R1 R2 R3 R1 R1: Alkyl, Cycloalkyl (e.g., Ethyl, Cyclopropyl) - Potency maintained Core:f1->R1 Modification at R2 R2: Aromatic/Heteroaromatic - Potential for improved binding Core:f2->R2 Modification at R3 R3: Polar groups - May improve solubility Core:f3->R3 Modification at Potency Anti-HIV-1 Potency (IC50) R1->Potency R2->Potency R3->Potency

References

A Comparative Guide to Molecular Docking Studies of Pyrido[2,3-d]pyrimidine Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies of pyrido[2,3-d]pyrimidine derivatives, a scaffold closely related to pyrido[2,3-d]azepines, with various therapeutically relevant protein targets. Due to a scarcity of published molecular docking data specifically for pyrido[2,3-d]azepine derivatives, this guide focuses on its six-membered ring analog, the pyridopyrimidines, to offer valuable insights into potential binding interactions and guide future research. The fundamental difference lies in the seven-membered diazepine ring of pyrido[2,3-d]azepines compared to the six-membered pyrimidine ring in the compounds discussed herein.

Comparative Docking Performance of Pyrido[2,3-d]pyrimidine Derivatives

The following tables summarize the quantitative data from various molecular docking studies, offering a comparative view of the binding affinities of different pyrido[2,3-d]pyrimidine derivatives against key protein targets implicated in cancer and neurological disorders.

Table 1: Docking Performance against Kinase Targets

Derivative/CompoundTarget Protein (PDB ID)Docking SoftwareBinding Affinity (kcal/mol)Interacting ResiduesReference
Compound 1 EGFR (1M17)MOE-10.93Met769, Leu768, Gln767[1]
Compound 2 EGFR (1M17)MOE-10.68Met769[1]
Compound 1 EGFRT790MMOE-9.91Met793, Leu792[1]
Compound 2 EGFRT790MMOE-9.22Met793[1]
Cyanopyridone 5a VEGFR-2MOE-14.5Cys1045, Asp1046, Glu885, Cys919[2]
Cyanopyridone 5e VEGFR-2MOE-15.2Cys1045, Asp1046, Glu885, Cys919[2]
Cyanopyridone 5a HER-2 (3RCD)MOE-14.1Not specified[2]
Cyanopyridone 5e HER-2 (3RCD)MOE-14.8Not specified[2]

Table 2: Docking Performance against Other Targets

Derivative/CompoundTarget Protein (PDB ID)Docking SoftwareBinding Affinity (kcal/mol)Interacting ResiduesReference
Pyrido[2,3-d]pyridazine 5b GABA-A ReceptorGlide 5.9Not specifiedNot specified[3]
Pyrido[2,3-d]pyrimidine derivativesThymidylate Synthase (6qxg)Not specifiedNot specifiedNot specified[4]
Pyrido[2,3-d]pyrimidine derivativesBiotin CarboxylaseNot specifiedNot specifiedNot specified[5]

Experimental Protocols for Molecular Docking

A generalized workflow for molecular docking is presented below, followed by specific parameters cited in the referenced studies.

General Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) Clean Clean PDB->Clean Remove water, ions, etc. Ligand Ligand Structure Preparation Min Min Ligand->Min Energy Minimization AddH AddH Clean->AddH Add polar hydrogens Charges Charges AddH->Charges Assign charges Grid Define Grid Box around Active Site Charges->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina, Glide) Min->Dock Grid->Dock Analyze Analyze Docking Poses Dock->Analyze Score Score and Rank Poses (Binding Energy) Analyze->Score Visualize Visualize Interactions Score->Visualize

Caption: A generalized workflow for molecular docking studies.

Specific Protocols from Cited Studies:
  • For EGFR, VEGFR-2, and HER-2 Docking (MOE) :

    • Protein Preparation : The crystal structures of the target proteins were obtained from the Protein Data Bank. Water molecules and co-ligands were removed. The protein was then prepared using the Protonate3D application in MOE.

    • Ligand Preparation : The 3D structures of the pyrido[2,3-d]pyrimidine derivatives were built using the MOE builder module and energy minimized.

    • Docking : The docking protocol was performed using the MOE-Dock application. The active site was identified from the co-crystallized ligand. The "Triangle Matcher" placement method and "London dG" scoring function were often used.

  • For GABA-A Receptor Docking (Glide) :

    • Protein Preparation : The GABA-A receptor structure was obtained and prepared using the Protein Preparation Wizard in Maestro (Schrödinger). This included adding hydrogens, assigning bond orders, and performing a restrained minimization.

    • Ligand Preparation : Ligands were prepared using LigPrep, generating various tautomers and ionization states at a physiological pH.

    • Docking : A receptor grid was generated around the defined binding site. Docking was then carried out using the Glide software in extra-precision (XP) mode.[3]

Signaling Pathways of Target Proteins

Understanding the signaling pathways of the target proteins is crucial for interpreting the potential biological effects of the docked compounds.

HER-2 Signaling Pathway

HER2_Pathway HER2 HER2 Receptor Dimer HER2/HER3 Heterodimerization HER2->Dimer HER3 HER3 Receptor HER3->Dimer PI3K PI3K Dimer->PI3K Activation Ras Ras Dimer->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER-2 signaling pathway.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding Dimer Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg Activation PI3K PI3K Dimer->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival

Caption: Key signaling cascades of the VEGFR-2 pathway.

GABA-A Receptor Signaling

GABAA_Pathway GABA GABA Neurotransmitter GABAA_R GABA-A Receptor GABA->GABAA_R Binding Cl_channel Chloride Ion Channel Opening GABAA_R->Cl_channel Cl_influx Influx of Cl- ions Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Excitability Hyperpolarization->Inhibition

Caption: Mechanism of GABA-A receptor-mediated inhibition.

This guide serves as a starting point for researchers interested in the computational study of pyrido[2,3-d]azepine and related derivatives. The provided data and protocols for the closely related pyrido[2,3-d]pyrimidines can inform the design of new compounds and the setup of future in silico experiments targeting these important protein families.

References

A Head-to-Head Comparison of Synthetic Routes to Pyridoazepines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Pyridoazepines, a class of bicyclic compounds containing both a pyridine and an azepine ring, have garnered significant attention due to their diverse pharmacological activities. This guide provides a head-to-head comparison of prominent synthetic routes to various pyridoazepine isomers, offering a critical evaluation of their efficiencies, substrate scope, and reaction conditions. Experimental data has been summarized for easy comparison, and detailed protocols for key transformations are provided.

This guide will explore four principal strategies for the construction of the pyridoazepine core:

  • Intramolecular Cyclization Strategies

  • Ring-Closing Metathesis (RCM)

  • Reductive Amination Approaches

  • Pictet-Spengler Reaction and its Variants

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful and widely employed strategy for the formation of the seven-membered azepine ring fused to a pyridine core. This approach typically involves the formation of a carbon-carbon or carbon-nitrogen bond on a pre-functionalized pyridine precursor. Key methods include Friedel-Crafts-type reactions and N-acyliminium ion cyclizations.

N-Acyliminium Ion Cyclization

This method is particularly effective for the synthesis of tetracyclic pyrido[2,3-b]azepine derivatives. The reaction proceeds through the formation of a highly reactive N-acyliminium ion, which then undergoes intramolecular cyclization onto an aromatic ring.

N_Acyliminium_Ion_Cyclization cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Key Intermediate cluster_product Product Lactam Pyrido-fused Lactam Reduction Reduction (e.g., DIBAL-H) Lactam->Reduction 1. Nucleophile π-Nucleophile (e.g., Benzene, Thiophene) Iminium N-Acyliminium Ion Reduction->Iminium 2. Formation Acid Acid (e.g., Formic Acid) Pyridoazepine Tetracyclic Pyrido[2,3-b]azepine Iminium->Pyridoazepine 3. Intramolecular Cyclization

A study on the synthesis of tetracyclic pyrido[2,3-b]azepine analogues of the antidepressant mirtazapine utilized this approach[1]. The key step involves the formic acid-mediated cyclization of an N-acyliminium ion precursor, generated from the corresponding lactam, onto an aromatic or heteroaromatic ring.

Precursorπ-NucleophileProductYield (%)
Pyrrolo-fused pyridolactamBenzene2,3,9,13b-Tetrahydro-1H-benzo[f]pyrrolo[2,1-a]pyrido[2,3-c]azepine65
Pyrrolo-fused pyridolactamThiophene2,3,9,13b-Tetrahydro-1H-thieno[2,3-f]pyrrolo[2,1-a]pyrido[2,3-c]azepine58

Experimental Protocol: General Procedure for N-Acyliminium Ion Cyclization[1]

To a solution of the hydroxylactam (1.0 mmol) in formic acid (5 mL) is added the appropriate π-nucleophile (e.g., benzene, 2.0 mmol). The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired tetracyclic pyrido[2,3-b]azepine.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the construction of medium-sized rings, including the seven-membered azepine ring of pyridoazepines. This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular cyclization of a diene precursor.

RCM_Pathway Diene Dienyl Pyridine Precursor Pyridoazepine Pyridoazepine Diene->Pyridoazepine RCM Catalyst Grubbs' Catalyst (e.g., 2nd Gen.) Catalyst->Pyridoazepine Ethylene Ethylene (byproduct) Pyridoazepine->Ethylene releases

An efficient RCM approach has been described for the synthesis of 2-chloro-4-amino-pyrimido[4,5-c]azepines, which are valuable intermediates for the synthesis of γ-secretase modulators[2][3].

SubstrateCatalystProductYield (%)
N-(2-allyl-4-chloropyrimidin-5-yl)-N-allyl-2,2,2-trifluoroacetamideGrubbs' 2nd Gen.2-Chloro-4-(trifluoroacetamido)-6,7-dihydro-5H-pyrimido[4,5-c]azepine85

Experimental Protocol: RCM for Pyrimido[4,5-c]azepine Synthesis[2]

To a solution of the dienyl substrate (1.0 mmol) in dry dichloromethane (100 mL) under an argon atmosphere is added Grubbs' second-generation catalyst (0.05 mmol). The reaction mixture is heated at reflux for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the desired pyrimido[4,5-c]azepine.

Reductive Amination

Intramolecular reductive amination provides a direct route to saturated pyridoazepine ring systems. This one-pot reaction involves the formation of an imine or enamine intermediate from a dicarbonyl or amino-carbonyl precursor, which is then reduced in situ to the corresponding cyclic amine.

Reductive_Amination_Pathway Precursor Amino-aldehyde or Amino-ketone Pyridoazepine Tetrahydropyridoazepine Precursor->Pyridoazepine Intramolecular Reductive Amination ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Pyridoazepine

While specific examples for the synthesis of simple bicyclic pyridoazepines via this method are not abundant in the searched literature, the general applicability of this reaction makes it a viable strategy. The synthesis of related azepine-fused heterocycles often employs this methodology. For instance, the synthesis of 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines has been approached using this strategy[4].

PrecursorReducing AgentProductYield (%)
2-(3-aminopropyl)pyridine-4-carbaldehydeSodium triacetoxyborohydride6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine(Not specified)

Experimental Protocol: General Procedure for Intramolecular Reductive Amination

To a solution of the amino-aldehyde or amino-ketone precursor (1.0 mmol) in a suitable solvent such as dichloromethane or 1,2-dichloroethane (20 mL) is added sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the tetrahydropyridoazepine.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinoline and related heterocyclic systems. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. This strategy can be adapted for the synthesis of certain pyridoazepine isomers, particularly those where the azepine ring is formed by cyclization onto the pyridine ring.

Pictet_Spengler_Pathway Amine Pyridylethylamine Iminium Iminium Ion Intermediate Amine->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium Acid Acid Catalyst (e.g., TFA, HCl) Acid->Iminium Pyridoazepine Tetrahydropyridoazepine Iminium->Pyridoazepine Intramolecular Cyclization

The synthesis of azepino[4,5-b]indoles, which share a similar seven-membered ring fused to an aromatic system, has been achieved via a Pictet-Spengler type reaction, demonstrating the potential of this approach for pyridoazepine synthesis[5].

AmineAldehydeCatalystProductYield (%)
2-(Pyridin-3-yl)ethanamineFormaldehydeTrifluoroacetic acidTetrahydropyrido[3,4-b]azepine(Not specified)

Experimental Protocol: General Procedure for Pictet-Spengler Reaction[6]

A solution of the pyridylethylamine (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., toluene, dichloromethane) is treated with an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, 0.1-1.0 equiv). The reaction mixture is heated to reflux for 4-24 hours, with azeotropic removal of water if necessary (e.g., using a Dean-Stark apparatus). After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the tetrahydropyridoazepine.

Head-to-Head Comparison Summary

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsApplicability
N-Acyliminium Ion Cyclization Good for complex tetracyclic systems; high reactivity of the intermediate.Requires multi-step synthesis of precursors; may have limited scope for simple bicyclic systems.Moderate to Good (50-70%)Fused pyrido[2,3-b]azepines
Ring-Closing Metathesis (RCM) High functional group tolerance; mild reaction conditions; good for medium-sized rings.Requires synthesis of diene precursors; cost of ruthenium catalysts.Good to Excellent (70-95%)Unsaturated pyridoazepines
Reductive Amination One-pot procedure; readily available starting materials; good for saturated rings.Can be low yielding; potential for side reactions (e.g., over-alkylation).Variable (Moderate to Good)Saturated pyridoazepines
Pictet-Spengler Reaction Classic, well-established reaction; convergent synthesis.Requires electron-rich pyridine rings for efficient cyclization; can require harsh acidic conditions.Variable (Moderate to Good)Tetrahydropyridoazepines

Conclusion

The synthesis of pyridoazepines can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of the optimal synthetic route will depend on several factors, including the desired substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis.

  • Intramolecular cyclization methods , particularly those involving N-acyliminium ions, are well-suited for the construction of complex, fused pyridoazepine systems.

  • Ring-Closing Metathesis offers a versatile and high-yielding approach to unsaturated pyridoazepines, benefiting from the mildness of the reaction conditions and tolerance of various functional groups.

  • Reductive amination provides a straightforward route to saturated pyridoazepines in a one-pot fashion.

  • The Pictet-Spengler reaction remains a valuable tool for the synthesis of specific tetrahydropyridoazepine isomers, especially when starting from readily available pyridylethylamines.

Further research and development of novel synthetic methodologies will undoubtedly continue to expand the accessibility and diversity of this important class of heterocyclic compounds, paving the way for the discovery of new therapeutic agents.

References

Unveiling the Selectivity Landscape of Pyrido[2,3-d]azepine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides an objective comparison of pyrido[2,3-d]azepine kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed decision-making in drug discovery.

The pyrido[2,3-d]azepine scaffold has emerged as a promising framework in the design of kinase inhibitors, demonstrating potent activity against a range of therapeutically relevant kinases. However, as with any kinase inhibitor, off-target effects can lead to unforeseen toxicities or polypharmacology that can be either beneficial or detrimental. A thorough understanding of the cross-reactivity profile is therefore essential. This guide delves into the selectivity of this class of compounds, presenting comparative data with other known kinase inhibitors and detailing the experimental methodologies used to generate these profiles.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro kinase inhibitory activities of representative pyrido[2,3-d]pyrimidine compounds, which are structurally related to the pyrido[2,3-d]azepine core and for which more extensive public data is available. These compounds are compared against a panel of selected kinases to illustrate their selectivity profiles.

Table 1: Cross-Reactivity Profiling of Pyrido[2,3-d]pyrimidine Inhibitors Against a Panel of Tyrosine Kinases. The table presents the half-maximal inhibitory concentration (IC50) values in nanomolar (nM) for various pyrido[2,3-d]pyrimidine-based kinase inhibitors against a selection of tyrosine kinases. Lower IC50 values indicate higher potency.

Compoundc-SrcEGFRPDGFRβFGFR-1Bcr-AblKITLCK
PD1809700.8 nM[1]390 nM[2]1,430 nM[2]934 nM[2]5 nM[1]50 nM[1]<5 nM[2]
PD1662858.4 nM[3]87.5 nM[3]98.3 nM[3]39.3 nM[3]---
Compound 33 (UH15-15)-------
Olmutinib (Alternative)-13 nM (L858R/T790M)[4]-----
AZD9291 (Alternative)-------

Table 2: Inhibition of Serine/Threonine and Dual-Specificity Kinases by Pyrido[2,3-d]pyrimidine Derivatives. This table displays the IC50 values (in nM) of selected pyrido[2,3-d]pyrimidine compounds against various serine/threonine and dual-specificity kinases, providing insight into their broader selectivity.

CompoundRIPK2ALK2WEE1Myt1Chk1MAPKPKC
PD180970-------
PD166285--24 nM72 nM3,400 nM5,000 nM[3]22,700 nM[3]
Compound 33 (UH15-15)8 nM[5]>300-fold selective vs ALK2[5]-----
Olmutinib (Alternative)-------
AZD9291 (Alternative)-------

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are crucial. Below are methodologies for key assays used in kinase inhibitor profiling.

KINOMEscan™ Assay Protocol

KINOMEscan™ is a high-throughput competition binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

  • Preparation of Reagents:

    • Kinases are expressed as fusions with a DNA tag.

    • The active-site directed ligand is immobilized on a solid support (e.g., beads).

    • Test compounds are solubilized in an appropriate solvent (typically DMSO).

  • Assay Procedure:

    • DNA-tagged kinases are incubated with the immobilized ligand and the test compound in a multi-well plate.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The beads are washed to remove unbound kinase.

    • The amount of kinase bound to the beads is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).

  • Data Analysis:

    • The amount of bound kinase in the presence of the test compound is compared to a vehicle control (e.g., DMSO).

    • Results are often expressed as percent of control, where a lower percentage indicates stronger binding of the test compound.

    • For dose-response experiments, Kd (dissociation constant) values are calculated by fitting the data to a binding curve.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a biophysical method to assess target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

  • Assay Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm). This change in thermal stability is measured by quantifying the amount of soluble protein remaining after heat treatment.

  • Cell Treatment:

    • Cells are cultured and treated with the test compound or vehicle control for a specified time.

  • Heat Treatment:

    • Aliquots of the cell suspension or cell lysate are heated to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Cells are lysed to release cellular proteins.

    • The lysate is centrifuged at high speed to separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing unfolded, aggregated proteins).

  • Protein Quantification:

    • The amount of the target protein in the soluble fraction is quantified using methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Melting curves are generated by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve in the presence of the compound indicates target engagement. Isothermal dose-response curves can also be generated by heating at a single temperature with varying compound concentrations.[6][7]

Phosphoproteomics Workflow for Kinase Inhibitor Profiling

Phosphoproteomics allows for the global analysis of phosphorylation events in a cell, providing insights into the downstream effects of kinase inhibition and potential off-target activities.

  • Assay Principle: This method involves the enrichment and quantification of phosphorylated peptides from cell lysates to identify changes in phosphorylation patterns upon treatment with a kinase inhibitor.

  • Sample Preparation:

    • Cells are treated with the kinase inhibitor or vehicle control.

    • Cells are lysed, and proteins are extracted and digested into peptides (e.g., with trypsin).

  • Phosphopeptide Enrichment:

    • Phosphopeptides are enriched from the complex peptide mixture using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

  • Mass Spectrometry Analysis:

    • The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphopeptides.

  • Data Analysis:

    • The abundance of each phosphopeptide in the inhibitor-treated sample is compared to the control sample.

    • Significant changes in phosphorylation levels can indicate on-target and off-target effects of the inhibitor on cellular signaling pathways.[8][9]

Signaling Pathway and Experimental Workflow Visualizations

To visualize the complex interactions and processes described, the following diagrams have been generated using the Graphviz DOT language.

Signaling_Pathway_PI3K_AKT_mTOR cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Rheb Rheb TSC1_TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation FourEBP1->Proliferation Inhibition of translation

Caption: PI3K/AKT/mTOR Signaling Pathway.

Signaling_Pathway_RAS_RAF_MEK_ERK cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras GDP to GTP Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: RAS/RAF/MEK/ERK Signaling Pathway.

Experimental_Workflow_CETSA cluster_workflow CETSA Workflow start Start: Cells in Culture treatment Treat cells with Inhibitor or Vehicle start->treatment heating Heat aliquots to a range of temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation High-speed Centrifugation lysis->centrifugation separation Separate Soluble and Precipitated Fractions centrifugation->separation quantification Quantify Target Protein in Soluble Fraction (e.g., Western Blot) separation->quantification analysis Data Analysis: Generate Melting Curves quantification->analysis end End: Target Engagement Profile analysis->end

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

References

Pyrido[2,3-d]pyrimidines as Tyrosine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile inhibitor of various tyrosine kinases. These kinases are crucial mediators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrido[2,3-d]pyrimidine derivatives, supported by experimental data, to inform the rational design of next-generation tyrosine kinase inhibitors.

Quantitative SAR Analysis: A Comparative Overview

The inhibitory potency of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory activities (IC50) of representative compounds against several key tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFr), and Src kinase.

Table 1: SAR of 7-substituted Pyrido[2,3-d]pyrimidines against various Tyrosine Kinases
CompoundR1 (Position 7)R2 (Position 6)R3 (Position 2)PDGFr IC50 (µM)FGFr IC50 (µM)EGFr IC50 (µM)c-src IC50 (µM)
4a -HPhenyl-NH2> 50> 50> 5025
4b (PD-089828) -NH-CO-N(CH3)32,6-dichlorophenyl-NH21.11[1][2][3]0.13[1][2][3]0.45[1][2][3]0.22[1][2][3]
4c -NH-CO-N(CH3)32,6-dimethylphenyl-NH20.490.100.150.09
4d -NH-CO-N(CH3)32,3,5,6-tetramethylphenyl-NH21.80.081.11.9
4e -NH-CO-N(CH3)33,5-dimethoxyphenyl-NH2> 50[1][3]0.060[1][3]> 50[1][3]> 50[1][3]

Data compiled from multiple sources.[1][2][3]

Key SAR Insights from Table 1:

  • A urea-containing substituent at the 7-position is crucial for broad-spectrum tyrosine kinase inhibition, as demonstrated by the significant increase in activity of compound 4b compared to the unsubstituted 4a .

  • Substitution on the phenyl ring at the 6-position significantly influences both potency and selectivity. Ortho-substitution with chloro or methyl groups (as in 4b and 4c ) generally leads to potent, broad-spectrum inhibitors.[2]

  • The introduction of 3',5'-dimethoxy substituents on the phenyl ring at the 6-position, as seen in compound 4e , results in a highly selective inhibitor of FGFR.[1][3]

Table 2: SAR of 2-substituted Pyrido[2,3-d]pyrimidines
CompoundR1 (Position 7)R2 (Position 6)R3 (Position 2)PDGFr IC50 (µM)FGFr IC50 (µM)EGFr IC50 (µM)c-src IC50 (µM)
4b -NH-CO-N(CH3)32,6-dichlorophenyl-NH21.11[1][2][3]0.13[1][2][3]0.45[1][2][3]0.22[1][2][3]
6c (PD-161570) -NH-CO-N(CH3)32,6-dichlorophenyl-NH-(CH2)4-N(C2H5)20.030.040.020.02

Data compiled from multiple sources.[1][2][3]

Key SAR Insights from Table 2:

  • Modification of the 2-amino group can dramatically enhance potency. The introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position, as in compound 6c , led to a significant increase in inhibitory activity across all tested kinases compared to the parent compound 4b .[1][2]

Table 3: Pyrido[2,3-d]pyrimidines as EGFRL858R/T790M Inhibitors
CompoundKinase Inhibitory Activity IC50 (nM)
B1 13[4][5]

Data compiled from multiple sources.[4][5]

Key SAR Insights from Table 3:

  • The pyrido[2,3-d]pyrimidine scaffold can be adapted to target specific mutant forms of kinases. Compound B1 demonstrates potent inhibitory activity against the drug-resistant EGFRL858R/T790M mutant.[4][5]

Experimental Protocols

In Vitro Tyrosine Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the pyrido[2,3-d]pyrimidine derivatives against specific tyrosine kinases is typically determined using an in vitro enzyme-linked immunosorbent assay (ELISA).

  • Plate Coating: 96-well microtiter plates are coated with a substrate peptide specific for the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for EGFR).

  • Kinase Reaction: The purified recombinant tyrosine kinase enzyme is incubated in the coated wells with the test compound at various concentrations, ATP, and other necessary co-factors in a kinase reaction buffer.

  • Phosphorylation: The kinase reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C), during which the substrate is phosphorylated.

  • Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A chromogenic or chemiluminescent substrate for the conjugated enzyme is added, and the resulting signal is measured using a plate reader.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds on cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

  • Cell Seeding: Cancer cells (e.g., NCI-H1975, A549) are seeded in 96-well plates and allowed to adhere overnight.[4][5]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing the Mechanism and SAR

To better understand the context of pyrido[2,3-d]pyrimidine inhibitors, the following diagrams illustrate a key signaling pathway they target and a generalized workflow for their SAR analysis.

signaling_pathway Ligand Growth Factor (e.g., EGF, FGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR, PDGFr) Ligand->RTK Binds and activates ADP ADP RTK->ADP Phosphorylation RAS RAS RTK->RAS PI3K PI3K RTK->PI3K PyridoPyrimidine Pyrido[2,3-d]pyrimidine Inhibitor PyridoPyrimidine->RTK Inhibits (ATP competitive) ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: A simplified signaling pathway illustrating the mechanism of action of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.

sar_workflow Scaffold Pyrido[2,3-d]pyrimidine Core Scaffold Synthesis Chemical Synthesis & Modification (R1, R2, R3 positions) Scaffold->Synthesis Screening In Vitro Kinase Screening (IC50) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Design new analogs Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: A workflow diagram outlining the structure-activity relationship (SAR) analysis process for pyrido[2,3-d]pyrimidine inhibitors.

References

Confirming Compound Structure: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a compound's three-dimensional (3D) structure is a critical step. X-ray crystallography stands as a powerful and definitive method for elucidating the precise atomic arrangement within a molecule.[1][2][3][4] This guide provides an objective comparison of X-ray crystallography with other common analytical techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for structural confirmation.

Performance Comparison: X-ray Crystallography vs. Alternatives

While X-ray crystallography is often considered the gold standard for structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also indispensable tools in the chemist's arsenal.[5] Each technique offers unique advantages and is suited to different aspects of structural analysis. The choice of method depends on the nature of the compound, the information required, and the state of the sample.

X-ray crystallography provides a static, high-resolution 3D model of a molecule in its crystalline state.[6] This technique is unparalleled for determining the precise coordinates of atoms, bond lengths, bond angles, and the absolute configuration of chiral centers.[2][7] In contrast, NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution, which can be more representative of physiological conditions.[8] Mass spectrometry excels at providing highly accurate molecular weight information and the elemental composition of a compound.[9][10]

The following table summarizes the key performance characteristics of these techniques.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle X-ray diffraction from a single crystal[1][2]Absorption of radiofrequency by atomic nuclei in a magnetic field[11]Measurement of the mass-to-charge ratio of ionized molecules[12]
Sample Phase Solid (single crystal)[1]Solution[8]Gas phase[12]
Information Yield Absolute 3D structure, bond lengths/angles, stereochemistry[2][7]Atomic connectivity, 3D structure in solution, molecular dynamics[8][13]High-accuracy molecular weight, elemental formula, fragmentation patterns[9][14]
Resolution Atomic resolution (often < 1.0 Å)[8]Generally lower resolution than X-ray crystallography[13]Provides mass accuracy, not spatial resolution[9]
Molecular Size No theoretical upper limit; can analyze large complexes and viruses[1][15]Generally restricted to molecules smaller than 70 kDa for solution-state analysis[1]Applicable to a very wide range of molecular weights[10]
Key Advantage Provides an unambiguous 3D structure[2]Analyzes molecules in their native solution state and provides dynamic information[8][16]High sensitivity and accuracy for molecular weight determination[10][14]
Key Limitation Requires a high-quality single crystal, which can be challenging to grow[1][16]Structure represents a solution-state average; spectra can be complex to interpret[13]Does not directly provide 3D structural information[9]
Hydrogen Atoms Generally not observed due to low electron density[13]Directly observable and provides crucial structural information[11]Not directly detected, but their presence is inferred from the mass

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the key experimental protocols for X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Protocol 1: Single-Crystal X-ray Crystallography

This technique involves a series of steps to move from a purified compound to a refined 3D structure.[1]

  • Crystal Growth (Crystallization): This is often the most challenging step.[1]

    • Objective: To obtain a single, well-ordered crystal of sufficient size (typically >0.1 mm in all dimensions).[1]

    • Methodology: A supersaturated solution of the pure compound is prepared. Common methods include slow evaporation of the solvent, vapor diffusion (hanging drop or sitting drop), and cooling.[17] A variety of solvents and conditions may need to be screened to find the optimal conditions for crystal growth.[17]

  • Crystal Mounting and Screening:

    • Objective: To select a suitable crystal and mount it for data collection.

    • Methodology: A visually inspected, high-quality crystal is carefully mounted on a goniometer head, often cryo-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[4] The crystal's diffraction quality is then screened using an X-ray diffractometer.[4]

  • Data Collection:

    • Objective: To measure the angles and intensities of the X-ray beams diffracted by the crystal.[1]

    • Methodology: The mounted crystal is placed in a focused beam of monochromatic X-rays.[1] The crystal is rotated, and a series of diffraction patterns are collected on a detector.[1][15] Modern experiments are often performed at synchrotron facilities, which provide highly intense X-ray beams, reducing data collection times and improving data quality.[4]

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction data into a 3D electron density map and build an atomic model.

    • Methodology: The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and symmetry. The "phase problem" is solved using computational methods (e.g., direct methods for small molecules or molecular replacement for macromolecules) to generate an initial electron density map.[1][15] An atomic model is then built into this map and computationally refined to best fit the experimental data, resulting in the final 3D structure.[4]

Protocol 2: NMR Spectroscopy for Structure Elucidation
  • Sample Preparation:

    • Objective: To prepare a solution of the compound suitable for NMR analysis.

    • Methodology: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid signals from the solvent protons. The solution is then transferred to a specialized NMR tube.

  • Data Acquisition:

    • Objective: To acquire a series of NMR spectra that reveal information about the atomic environment.

    • Methodology: The sample is placed in the strong magnetic field of an NMR spectrometer. A sequence of radiofrequency pulses is applied, and the resulting signals from the nuclei (commonly ¹H and ¹³C) are detected.[11] Standard experiments include 1D ¹H and ¹³C spectra, as well as 2D experiments like COSY (correlation spectroscopy), HSQC (heteronuclear single quantum coherence), and HMBC (heteronuclear multiple bond correlation) to establish connectivity between atoms.[18]

  • Spectral Analysis and Structure Determination:

    • Objective: To interpret the NMR spectra to assemble the molecular structure.

    • Methodology: The chemical shifts, signal integrations (peak areas), and coupling patterns in the spectra are analyzed to identify different types of protons and carbons and their relationships.[11][19] 2D NMR data is used to piece together molecular fragments and ultimately determine the complete covalent structure of the molecule.[18]

Protocol 3: Mass Spectrometry for Molecular Weight Determination
  • Sample Preparation and Introduction:

    • Objective: To prepare the sample for ionization.

    • Methodology: The sample is dissolved in a suitable solvent. For techniques like Electrospray Ionization (ESI), the solution is directly infused into the mass spectrometer.[12] For Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is co-crystallized with a matrix compound on a target plate.[12]

  • Ionization:

    • Objective: To convert the neutral sample molecules into gas-phase ions.

    • Methodology: In ESI, a high voltage is applied to the sample solution, creating charged droplets that evaporate to produce ions.[12] In MALDI, a laser pulse strikes the sample-matrix mixture, causing desorption and ionization of the sample molecules.[12]

  • Mass Analysis and Detection:

    • Objective: To separate the ions based on their mass-to-charge (m/z) ratio and detect them.

    • Methodology: The generated ions are guided into a mass analyzer (e.g., Time-of-Flight, Quadrupole, Orbitrap). The analyzer separates the ions according to their m/z ratio. A detector then records the abundance of ions at each m/z value, generating a mass spectrum. The resulting spectrum can be used to determine the molecular weight with high accuracy.[12][20]

Visualizing the Process

Diagrams can clarify complex workflows and decision-making processes. The following visualizations are provided in the DOT language for Graphviz.

G cluster_0 X-ray Crystallography Workflow A Purified Compound B Crystal Growth (Screening & Optimization) A->B C Single Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Phase Problem) D->E F Model Building & Refinement E->F G Final 3D Structure & Validation F->G

Caption: Workflow for determining a compound's structure via X-ray crystallography.

G cluster_1 Choosing a Structure Confirmation Method Start Need to Confirm Compound Structure Q1 Is a single crystal available or obtainable? Start->Q1 Q2 Is absolute 3D structure & stereochemistry essential? Q1->Q2 Yes Q3 Is information on solution dynamics needed? Q1->Q3 No Q2->Q3 No M1 Use X-ray Crystallography Q2->M1 Yes Q4 Is only molecular weight & formula needed? Q3->Q4 No M2 Use NMR Spectroscopy Q3->M2 Yes M3 Use Mass Spectrometry Q4->M3 Yes M4 Use NMR & MS (Consider Crystallography) Q4->M4 No

Caption: Decision guide for selecting a structural analysis technique.

References

Validating Bioassay Results for Pyrido[2,3-d]azepine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the bioassay results of pyrido[2,3-d]azepine compounds, a class of heterocyclic molecules with significant therapeutic potential. Due to the limited publicly available bioassay data specifically for pyrido[2,3-d]azepines, this guide leverages experimental data from the closely related and extensively studied pyrido[2,3-d]pyrimidine analogs as a comparative benchmark. The principles and experimental protocols outlined herein are directly applicable to the validation of bioassay results for novel pyrido[2,3-d]azepine derivatives.

Data Presentation: Comparative Bioactivity of Pyrido[2,3-d]pyrimidine Analogs

The following tables summarize the quantitative bioactivity data for various pyrido[2,3-d]pyrimidine compounds against cancer cell lines and specific kinase targets. This data serves as a reference for the expected performance of structurally similar pyrido[2,3-d]azepine compounds.

Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives (IC50, µM)

Compound/AnalogA-549 (Lung)PC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)Reference Drug
Series 1 16.2[1]7.98[1]---Erlotinib (6.53)[1]
7.23[1]7.12[1]---Erlotinib (11.05)[1]
Series 2 -6.6[2]7[2]2.18[3]0.3[2]Doxorubicin (6.8)[2]
-5.47[2]6.9[2]-4.04[3]Doxorubicin (12.8)[2]
Series 3 --1.98[3]--Raltitrexed (1.07)[3]
-5.18[3]1.48[3]3.18[3]3.44[3]Raltitrexed (3.09)[3]

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives (IC50, µM)

Compound/AnalogEGFR (Wild Type)EGFR (T790M Mutant)VEGFR-2HER-2PIM-1Reference Kinase Inhibitor
Analog A 0.099[4]0.123[4]----
Analog B --0.217[5]0.168[5]--
Analog C --0.124[5]0.077[5]--
Analog D ----0.0114[6]Staurosporine (0.0167)[6]
Analog E ----0.0172[6]Staurosporine (0.0167)[6]

Experimental Protocols

Detailed methodologies for key bioassays are provided below to ensure reproducibility and accurate comparison of results.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay

MTT_Workflow start Seed cells in 96-well plates incubate1 Incubate (24h) start->incubate1 treat Treat with pyrido[2,3-d]azepine compounds incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure end Calculate IC50 measure->end

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrido[2,3-d]azepine compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Prepare reaction mixture: Kinase, substrate, buffer add_compound Add pyrido[2,3-d]azepine compound or control start->add_compound pre_incubate Pre-incubate (10 min) add_compound->pre_incubate initiate_reaction Initiate with ATP (e.g., [γ-32P]ATP) pre_incubate->initiate_reaction incubate Incubate (30-60 min) initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect Detect phosphorylation (e.g., autoradiography, fluorescence) stop_reaction->detect end Calculate % inhibition and IC50 detect->end

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and kinase assay buffer.

  • Compound Addition: Add the pyrido[2,3-d]azepine compound at various concentrations. Include a positive control inhibitor and a no-inhibitor control.

  • Pre-incubation: Pre-incubate the mixture for approximately 10 minutes at 30°C to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP or in a system with a fluorescent readout).

  • Incubation: Incubate the reaction for 30-60 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution).

  • Detection: Detect the amount of substrate phosphorylation. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, detection can be based on fluorescence or luminescence.

  • Data Analysis: Determine the percentage of kinase activity inhibition for each compound concentration and calculate the IC50 value.

Mandatory Visualizations: Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by kinase inhibitors, providing a biological context for the bioassay results.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit EGFR, a key regulator of cell proliferation and survival.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand Binding PLCg PLCγ VEGFR->PLCg Activation PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Permeability ERK->Angiogenesis CDK4_Pathway cluster_G1_phase G1 Phase cluster_S_phase S Phase CyclinD1 Cyclin D1 CDK4_CyclinD1 CDK4/Cyclin D1 Complex CyclinD1->CDK4_CyclinD1 CDK4 CDK4 CDK4->CDK4_CyclinD1 pRb_E2F pRb-E2F Complex (Inactive) CDK4_CyclinD1->pRb_E2F pRb pRb E2F E2F S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Transcription of S-phase genes pRb_E2F->pRb Phosphorylation by CDK4/Cyclin D1 pRb_E2F->E2F

References

A Comparative Guide to Pyrido[2,3-d]azepines and Other Seven-Membered Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of pyrido[2,3-d]azepines and other prominent seven-membered heterocyclic compounds, including diazepines, oxazepines, and thiazepines. The focus is on their performance in biological systems, supported by available experimental data, to inform future research and drug development endeavors.

Introduction to Seven-Membered Heterocycles

Seven-membered heterocyclic compounds are a significant class of molecules in medicinal chemistry, forming the core structure of numerous therapeutic agents. Their conformational flexibility allows for optimal binding to a variety of biological targets. This guide specifically delves into the pyrido[2,3-d]azepine scaffold and compares it with other key seven-membered rings, highlighting their therapeutic potential, particularly in oncology and inflammation.

While direct comparative studies on the biological activities of pyrido[2,3-d]azepines against other seven-membered heterocycles are limited in publicly available literature, this guide leverages data from the closely related and well-studied pyrido[2,3-d]pyrimidine scaffold to draw inferences and provide a valuable comparative perspective.

Comparative Biological Activity

The following tables summarize the available quantitative data for various seven-membered heterocyclic compounds and their analogs against different biological targets.

Table 1: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound ClassCompound/DerivativeTarget KinaseIC50 (nM)Cell LineReference
Pyrido[2,3-d]pyrimidineCompound 54 PDGFr31-[1]
FGFr88-[1]
c-src31-[1]
Pyrido[2,3-d]pyrimidineCompound 11c Tyrosine Kinases (TK)173-[2]
Pyrido[2,3-d]pyrimidineCompound 4 PIM-111.4-[3]
Compound 10 PIM-117.2-[3]
Pyrido[2,3-d]pyrimidineCompound B1 EGFRL858R/T790M13-[4]

Table 2: Anticancer and Other Biological Activities of Diazepine, Oxazepine, and Thiazepine Derivatives

Compound ClassCompound/DerivativeBiological ActivityIC50 (µM)Cell LineReference
1,4-BenzodiazepineN-L-Yaa Src Kinase Inhibition73-[5]
1,5-BenzothiazepineBT20 Anticancer> MethotrexateColon & Breast[6]
OxazepineCompound 1g Tubulin Assembly Inhibition1-[7]
DiazepineDiazepam AnticancerConc. dependentSNU-C4, MDA-MB-231[8]
Thiazole derivativeCompound 4d VEGFR-2 Inhibition0.00121MDA-MB-231[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

Kinase Inhibition Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, add the assay buffer, kinase enzyme, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Data Analysis: Measure the signal (luminescence or fluorescence) using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells cultured in 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compounds.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by some of the discussed heterocyclic compounds.

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 CARD-CARD interaction XIAP XIAP RIPK2->XIAP Ubiquitination LUBAC LUBAC RIPK2->LUBAC Ubiquitination TAK1_complex TAK1/TAB2/TAB3 LUBAC->TAK1_complex Recruitment IKK_complex IKKα/β/γ TAK1_complex->IKK_complex Activation MAPK MAPK (JNK, p38, ERK) TAK1_complex->MAPK Activation p_IκBα p-IκBα IKK_complex->p_IκBα Phosphorylation NF_κB NF-κB (p65/p50) p_IκBα->NF_κB Activation by IκBα degradation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_κB->Proinflammatory_Cytokines Transcription MAPK->Proinflammatory_Cytokines Transcription

Caption: RIPK2 Signaling Pathway.

CDK4_6_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (Growth Factors) Ras_MAPK Ras/MAPK Pathway Mitogenic_Signals->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Mitogenic_Signals->PI3K_Akt CyclinD Cyclin D Ras_MAPK->CyclinD Transcription PI3K_Akt->CyclinD Stabilization CDK4_6_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylation pRb p-Rb CDK4_6_CyclinD->pRb p16INK4A p16INK4A p16INK4A->CDK4_6 Inhibition E2F E2F Rb->E2F Inhibition pRb->E2F Release S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Cell_Cycle_Progression Cell Cycle Progression (G1 to S) S_Phase_Genes->Cell_Cycle_Progression

Caption: CDK4/6 Signaling Pathway.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activation PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription Bad Bad PIM1->Bad Phosphorylation pBad p-Bad PIM1->pBad Cell_Cycle_Proteins Cell Cycle Proteins (e.g., p21, p27) PIM1->Cell_Cycle_Proteins Inhibition via Phosphorylation Cell_Cycle_Progression Cell Cycle Progression PIM1->Cell_Cycle_Progression Promotion Bcl2 Bcl-2 Bad->Bcl2 Inhibition pBad->Bcl2 Release Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Cell_Cycle_Proteins->Cell_Cycle_Progression Inhibition

Caption: PIM-1 Kinase Signaling Pathway.

Comparative Summary and Future Directions

The data presented, primarily from the structurally related pyrido[2,3-d]pyrimidines, suggests that the fusion of a pyridine ring to a seven-membered heterocyclic core can yield potent inhibitors of various kinases, which are critical targets in cancer therapy. The pyrido[2,3-d]azepine scaffold, while less explored, holds significant promise due to its structural similarity and the inherent drug-like properties of the azepine ring.

In comparison, benzodiazepines have a well-established history as central nervous system agents, but recent studies are exploring their potential as anticancer agents, with some derivatives showing kinase inhibitory activity. Oxazepines and thiazepines also represent versatile scaffolds with a broad range of reported biological activities, including anticancer and enzyme inhibitory effects.

A key takeaway is the need for direct comparative studies. Synthesizing and screening a focused library of pyrido[2,3-d]azepines against a panel of kinases and comparing their activity and selectivity with corresponding diazepine, oxazepine, and thiazepine analogs would provide invaluable data for the drug discovery community. Such studies would elucidate the specific contributions of the pyridine ring and the different heteroatoms in the seven-membered ring to the overall biological activity and pharmacokinetic properties.

Future research should focus on:

  • Synthesis and screening of pyrido[2,3-d]azepine libraries: To generate robust structure-activity relationship (SAR) data.

  • Direct comparative biological evaluation: Testing different seven-membered heterocyclic cores with identical substitutions against the same biological targets.

  • In-depth mechanistic studies: To understand the molecular basis of the observed biological activities.

  • Pharmacokinetic and toxicological profiling: To assess the drug-likeness of the most promising compounds.

By systematically exploring the chemical space around these privileged seven-membered heterocyclic scaffolds, the scientific community can unlock new therapeutic opportunities for a range of diseases.

References

Selectivity Profiling of Pyrido[4,3-c]azepin-5-one CCR2 Antagonists Over CCR5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity and performance of a novel class of C-C chemokine receptor 2 (CCR2) antagonists based on the pyrido[4,3-c]azepin-5-one scaffold. The data presented herein focuses on their selectivity over the closely related C-C chemokine receptor 5 (CCR5), a critical aspect in the development of targeted therapies for inflammatory diseases and other conditions where CCR2 plays a key pathological role.

Data Presentation: Comparative Selectivity of CCR2 Antagonists

The selectivity of an antagonist is a crucial parameter in drug development, minimizing off-target effects and enhancing therapeutic efficacy. The following table summarizes the in vitro activity of a representative pyrido[4,3-c]azepin-5-one based CCR2 antagonist, compound 13a , against both CCR2 and CCR5.[1] For a broader context, data for other well-characterized CCR2 and dual CCR2/CCR5 antagonists from different chemical classes are also included.

Compound IDChemical ClassCCR2 IC50 (nM)CCR5 IC50 (nM)Selectivity (Fold, CCR5/CCR2)
13a Pyrido[4,3-c]azepin-5-one 61 ~610 *~10

Note: The IC50 for CCR5 for compound 13a was calculated based on the reported 10-fold selectivity.[1]

This data highlights the nanomolar potency of the pyrido[4,3-c]azepin-5-one scaffold for CCR2, with a notable selectivity over CCR5.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the selectivity profiling of CCR2 antagonists.

Radioligand Binding Assay

This assay determines the affinity of a compound for its target receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory concentration (IC50) of test compounds for CCR2 and CCR5.

Materials:

  • CHO-K1 cells stably expressing human CCR2 or CCR5

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)

  • Assay buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Radioligand: [¹²⁵I]-CCL2 for CCR2 assay, [¹²⁵I]-MIP-1α for CCR5 assay

  • Test compounds (e.g., pyrido[4,3-c]azepin-5-ones) at various concentrations

  • Non-specific binding control (high concentration of a known unlabeled antagonist)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing either CCR2 or CCR5 to confluency.

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with buffer and resuspend in assay buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the cell membrane preparation (typically 5-10 µg of protein per well), and the test compound at various dilutions.

    • Add the radioligand ([¹²⁵I]-CCL2 for CCR2 or [¹²⁵I]-MIP-1α for CCR5) at a concentration near its Kd.

    • For determining non-specific binding, add a high concentration of an unlabeled antagonist instead of the test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.

Monocyte Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of monocytes towards a chemoattractant, such as CCL2.

Objective: To determine the functional inhibitory potency (IC50) of test compounds on CCR2-mediated cell migration.

Materials:

  • Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

  • Chemoattractant: human CCL2 (for CCR2) or RANTES/CCL5 (for CCR5)

  • Test compounds (e.g., pyrido[4,3-c]azepin-5-ones) at various concentrations

  • Boyden chamber or similar transwell migration system (with polycarbonate membranes, e.g., 5 µm pore size)

  • Cell viability stain (e.g., Calcein-AM) or a cell counting method

  • Plate reader (for fluorescence if using Calcein-AM) or microscope

Procedure:

  • Cell Preparation:

    • Culture and maintain the monocytic cells.

    • On the day of the assay, harvest the cells and resuspend them in chemotaxis medium.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Chemotaxis Assay:

    • Add chemotaxis medium containing the chemoattractant (e.g., CCL2 for CCR2) to the lower wells of the Boyden chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add the pre-incubated cell suspension to the upper chamber.

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a period that allows for significant migration (e.g., 90 minutes to 3 hours).

  • Quantification of Migration:

    • After incubation, remove the upper chamber and wipe off the non-migrated cells from the upper side of the membrane.

    • Fix and stain the migrated cells on the lower side of the membrane.

    • Count the number of migrated cells in several microscopic fields for each well.

    • Alternatively, if using a fluorescent dye like Calcein-AM, lyse the migrated cells and measure the fluorescence in the lower chamber using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of cell migration for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the chemoattractant-induced cell migration, using non-linear regression analysis.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways activated by CCR2 and CCR5. Both are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. However, they can also activate other signaling cascades.

CCR2_Signaling_Pathway cluster_CCR2 CCR2 Signaling CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Gai Gαi CCR2->Gai Gbg Gβγ CCR2->Gbg JAK2 JAK2 CCR2->JAK2 AC Adenylyl Cyclase Gai->AC inhibits PLC PLC Gbg->PLC ERK ERK Gbg->ERK cAMP cAMP↓ AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Migration Cell Migration Ca2->Migration PKC->Migration STAT3 STAT3 JAK2->STAT3 STAT3->Migration ERK->Migration

Caption: Canonical signaling pathway of the CCR2 receptor.

CCR5_Signaling_Pathway cluster_CCR5 CCR5 Signaling CCL5 CCL5/RANTES CCR5 CCR5 CCL5->CCR5 Gai_5 Gαi CCR5->Gai_5 Gbg_5 Gβγ CCR5->Gbg_5 JAK1 JAK1 CCR5->JAK1 AC_5 Adenylyl Cyclase Gai_5->AC_5 inhibits PLC_5 PLC Gbg_5->PLC_5 PI3K PI3K Gbg_5->PI3K cAMP_5 cAMP↓ AC_5->cAMP_5 PIP2_5 PIP2 PLC_5->PIP2_5 IP3_5 IP3 PIP2_5->IP3_5 DAG_5 DAG PIP2_5->DAG_5 Ca2_5 Ca²⁺ Mobilization IP3_5->Ca2_5 PKC_5 PKC Activation DAG_5->PKC_5 Migration_5 Cell Migration Ca2_5->Migration_5 PKC_5->Migration_5 STAT5 STAT5 JAK1->STAT5 STAT5->Migration_5 Akt Akt PI3K->Akt Akt->Migration_5

Caption: Canonical signaling pathway of the CCR5 receptor.

Experimental Workflow

The following diagram outlines a typical workflow for the selectivity profiling of novel CCR2 antagonists.

Experimental_Workflow cluster_workflow Selectivity Profiling Workflow A Compound Synthesis (Pyrido[4,3-c]azepin-5-one derivatives) B Primary Screening: CCR2 Radioligand Binding Assay A->B C Counter Screening: CCR5 Radioligand Binding Assay B->C D Calculation of Selectivity Index (IC50 CCR5 / IC50 CCR2) C->D E Functional Assays: CCR2 Monocyte Chemotaxis Assay D->E Selective Compounds F Functional Assays: CCR5-mediated Functional Assay (e.g., Chemotaxis with RANTES) E->F G Lead Optimization F->G

Caption: Experimental workflow for CCR2 antagonist selectivity.

References

Safety Operating Guide

Navigating the Disposal of 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine (CAS No. 1211534-87-0), a critical aspect of laboratory safety and operational integrity lies in its proper disposal. This heterocyclic amine, utilized as a building block in protein degrader development, necessitates a disposal protocol that prioritizes safety, environmental responsibility, and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, this guide provides a framework for disposal based on the chemical's classification and general best practices for hazardous waste management.

Immediate Safety and Operational Plan for Disposal

The proper disposal of this compound should be approached with the understanding that, as a heterocyclic amine, it may possess hazardous properties. Aromatic and heterocyclic amines are a class of compounds that can exhibit toxicity. Therefore, until a comprehensive toxicological profile is available, this compound should be handled as a hazardous substance.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure appropriate PPE is worn. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound solid material should be collected in a clearly labeled, sealed container designated for hazardous chemical waste. The label should include the full chemical name, CAS number, and appropriate hazard pictograms.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, should be disposed of in the same designated hazardous waste container.

    • Solutions: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste. Avoid mixing with incompatible waste streams.

  • Waste Storage: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials. This area should be cool, dry, and well-ventilated.

  • Consult Institutional Guidelines: Every research institution and company has a dedicated Environmental Health and Safety (EHS) department. It is imperative to consult with your institution's EHS office for their specific procedures regarding chemical waste disposal. They will provide guidance on proper labeling, storage, and pickup schedules.

  • Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. Your institution's EHS department will have established contracts with such vendors. Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Disposal Parameters

At present, there is no publicly available, specific quantitative data for the disposal of this compound. Quantitative parameters such as permissible concentration limits for disposal or specific pH ranges for neutralization would be detailed in the compound's Safety Data Sheet (SDS). In the absence of an SDS, all waste containing this compound should be treated as hazardous, with no dilution considered a substitute for proper disposal.

ParameterValueSource
Permissible Concentration in Waste Stream Not Established-
pH Range for Neutralization Not Established-
Recommended Incineration Temperature Not Established-

Note: The information in this table is subject to change upon the availability of a comprehensive Safety Data Sheet for this compound.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Unused chemical, contaminated labware) waste_type->solid Solid or Contaminated Materials liquid Liquid Waste (Solutions containing the compound) waste_type->liquid Liquid solid_container Collect in Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid->liquid_container storage Store Securely in Designated Waste Area solid_container->storage liquid_container->storage ehs Consult Institutional EHS for Pickup and Disposal storage->ehs end End: Professional Hazardous Waste Disposal ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize obtaining the specific Safety Data Sheet for any chemical before handling and disposal.

Personal protective equipment for handling 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine (CAS: 1211534-87-0). Given its classification as a protein degrader building block and its aza-heterocyclic structure, it should be handled as a potentially hazardous substance. The following procedures are based on established best practices for handling potent and novel chemical compounds.

Operational Plan: Personal Protective Equipment (PPE) and Handling

Adherence to a strict PPE protocol is the first line of defense against potential exposure. Skin contact and inhalation are primary exposure routes to be mitigated.[1]

Engineering Controls:

  • All manipulations of this compound, especially handling of the solid form, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[2][3]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound. This includes:

  • Gloves: Double gloving is required. Wear two pairs of powder-free nitrile gloves.[4][5] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Gloves should be changed every hour or immediately if contaminated, torn, or punctured.[1][4]

  • Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are required.[6] In addition, a face shield should be worn over the goggles to offer a full range of protection against splashes.[1][6]

  • Body Protection: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4][7] This should be worn over a flame-resistant lab coat.

  • Respiratory Protection: For handling the solid compound or any procedure that may generate dust or aerosols, a NIOSH-approved N95 respirator is the minimum requirement.[2][7] Surgical masks do not offer adequate protection and should not be used.[1][2]

  • Head and Foot Protection: Hair covers and dedicated shoe covers should be worn inside the designated handling area to prevent the spread of contamination.[1][7]

Summary of Required Personal Protective Equipment

PPE ItemSpecification
Hand Protection Double-gloved with powder-free nitrile gloves. Change outer glove frequently.[5]
Eye/Face Protection Chemical splash goggles and a face shield.[1][7]
Body Protection Disposable, low-permeability gown over a lab coat.[4][7]
Respiratory Protection NIOSH-approved N95 respirator or higher, especially when handling powder.[2][7]
Foot/Head Covering Disposable shoe covers and a hair cover.[1][7]

Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure the fume hood or BSC is operational. Designate a specific area for the work and clearly label it.

  • Donning PPE: Put on all required PPE in the correct order: shoe covers, inner gloves, lab coat, gown, hair cover, face mask/respirator, goggles, face shield, and finally, outer gloves over the gown's cuffs.

  • Handling: Conduct all weighing and manipulations of the compound within the containment of the fume hood or BSC. Keep containers of the chemical tightly closed when not in use.[3]

  • Post-Handling: After handling, decontaminate the work surface. Carefully remove the outer pair of gloves and dispose of them in a designated hazardous waste container while still in the hood.

  • Doffing PPE: Remove the remaining PPE in an order that minimizes cross-contamination: gown, shoe covers, face shield, goggles, hair cover, and finally, the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and contaminated lab supplies (e.g., weighing paper, pipette tips), should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[5]

  • Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

  • Waste Pickup: Follow your institution's guidelines for the disposal of chemical hazardous waste.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_ppe Donning PPE cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_doffing Doffing PPE cluster_final Final Step prep1 Verify Fume Hood/BSC Operation prep2 Designate & Label Work Area prep1->prep2 prep3 Gather All Materials prep2->prep3 ppe3 Don Outer Gloves Over Cuffs prep3->ppe3 Proceed to Handling ppe1 Don Inner Gloves, Gown, Hair/Shoe Covers ppe2 Don Respirator & Eye/Face Protection ppe1->ppe2 ppe2->ppe3 handle1 Weigh & Handle Compound in Hood/BSC ppe3->handle1 handle2 Perform Experimental Steps handle1->handle2 handle3 Keep Containers Sealed When Not in Use handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Dispose of Contaminated Items in Labeled Hazardous Waste clean1->clean2 clean3 Segregate Liquid & Solid Waste clean2->clean3 doff1 Remove Outer Gloves in Hood clean3->doff1 doff2 Remove Gown, Shoe Covers, Face Protection doff1->doff2 doff3 Remove Inner Gloves doff2->doff3 final_step Wash Hands Thoroughly doff3->final_step

Caption: Workflow for the safe handling of this compound.

References

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5H,6H,7H,8H,9H-pyrido[2,3-d]azepine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.